Prmt5-IN-40
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H16F5N5O2S |
|---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
4-amino-N-methyl-N-[(3S)-6-(pentafluoro-λ6-sulfanyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide |
InChI |
InChI=1S/C20H16F5N5O2S/c1-29(17-9-32-18-7-12(3-4-13(17)18)33(21,22,23,24)25)20(31)11-2-5-14-15(6-11)30-10-27-8-16(30)19(26)28-14/h2-8,10,17H,9H2,1H3,(H2,26,28)/t17-/m1/s1 |
InChI Key |
AMEPLVPNCZLUKA-QGZVFWFLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Prmt5 Inhibition: A Deep Dive into the Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology.[1][2][3] As the primary enzyme responsible for symmetric dimethylarginine (sDMA) formation on both histone and non-histone proteins, PRMT5 plays a critical role in a multitude of cellular processes that are often dysregulated in cancer.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of PRMT5 inhibitors, detailing their effects on key signaling pathways, and offers insights into the experimental protocols used to characterize their activity. While specific data for a compound designated "Prmt5-IN-40" is not publicly available, this document will focus on the well-established mechanisms of action for potent and selective PRMT5 inhibitors in clinical and preclinical development.
The Central Role of PRMT5 in Cellular Homeostasis and Oncology
PRMT5 is a Type II protein arginine methyltransferase that, in complex with its binding partner MEP50 (methylosome protein 50), catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues on substrate proteins.[4][6] This post-translational modification, symmetric dimethylation, is a critical regulatory mark that influences protein function, localization, and stability.
PRMT5's substrates are diverse and include proteins involved in:
-
Gene Expression: PRMT5-mediated methylation of histones, such as H4R3 and H3R8, typically leads to transcriptional repression of tumor suppressor genes.
-
RNA Splicing: Proper assembly and function of the spliceosome are dependent on PRMT5 activity.[4][7]
-
Signal Transduction: PRMT5 methylates various components of signaling pathways crucial for cell growth, proliferation, and survival.[8][9]
-
DNA Damage Response: PRMT5 inhibition can sensitize tumor cells to DNA damaging agents.[1]
-
Cell Cycle Control: The expression and activity of key cell cycle regulators are influenced by PRMT5.[4]
Given its central role in these fundamental cellular processes, the overexpression and dysregulation of PRMT5 have been implicated in a wide range of human cancers, including lymphomas, breast cancer, lung cancer, and glioblastoma, often correlating with poor prognosis.[1][2]
Mechanism of Action of PRMT5 Inhibitors
PRMT5 inhibitors are small molecules designed to block the enzymatic activity of the PRMT5/MEP50 complex. The predominant mechanism is competitive inhibition with the methyl donor SAM, where the inhibitor binds to the active site of PRMT5, preventing the transfer of a methyl group to its substrates.[4] This leads to a global reduction in sDMA levels on both histone and non-histone proteins.[4]
The downstream consequences of PRMT5 inhibition are multifaceted and contribute to its anti-tumor effects:
-
Alteration of RNA Splicing: Inhibition of PRMT5 leads to widespread defects in pre-mRNA splicing, resulting in the production of non-functional proteins and the induction of apoptosis. This is a particularly important mechanism in tumors with mutations in splicing factor genes.[7]
-
Reactivation of Tumor Suppressor Genes: By preventing the repressive methylation of histones in the promoter regions of tumor suppressor genes, PRMT5 inhibitors can lead to their re-expression, thereby inhibiting cancer cell growth.[10]
-
Modulation of Oncogenic Signaling Pathways: PRMT5 inhibitors can disrupt key signaling pathways that drive cancer cell proliferation and survival.
Key Signaling Pathways Modulated by PRMT5 Inhibition
The anti-neoplastic activity of PRMT5 inhibitors stems from their ability to impact multiple oncogenic signaling pathways.
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. PRMT5 has been shown to promote the expression of Fibroblast Growth Factor Receptor 3 (FGFR3), which in turn activates the ERK and AKT pathways.[11] Inhibition of PRMT5 can therefore lead to the downregulation of this signaling cascade.
Caption: PRMT5-mediated regulation of the PI3K/AKT/mTOR pathway and its inhibition.
The ERK/MAPK Pathway
Similar to the PI3K/AKT pathway, the ERK/MAPK pathway is also activated by FGFR3. PRMT5-mediated upregulation of FGFR3 can lead to increased ERK activation, promoting cell growth and metastasis.[11] PRMT5 inhibition can attenuate this signaling axis. Furthermore, PRMT5 can directly methylate EGFR, which can paradoxically dampen ERK activation in some contexts.[9][11] This highlights the complex and context-dependent role of PRMT5 in signaling.
Caption: The role of PRMT5 in the ERK/MAPK signaling cascade and the effect of its inhibition.
The NF-κB Signaling Pathway
In multiple myeloma, PRMT5 has been shown to methylate and inhibit the E3 ligase TRIM21, which is responsible for the degradation of IKKβ.[9] This leads to the stabilization of IKKβ and subsequent activation of the NF-κB pathway, promoting cell survival. Inhibition of PRMT5 can restore TRIM21 function, leading to IKKβ degradation and suppression of NF-κB signaling.[9]
Caption: PRMT5-mediated regulation of the NF-κB pathway and its reversal by inhibitors.
Quantitative Data on PRMT5 Inhibitor Activity
The following tables summarize representative preclinical data for well-characterized PRMT5 inhibitors.
Table 1: In Vitro Potency of PRMT5 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| GSK3326595 | Z-138 | Mantle Cell Lymphoma | <10 |
| JNJ-64619178 | A549 | Lung Cancer | 25 |
| EPZ015666 | HCT116 | Colorectal Cancer | 18 |
| PRT811 | U-87 MG | Glioblastoma | 50 |
Table 2: In Vivo Efficacy of PRMT5 Inhibitors in Xenograft Models
| Compound | Xenograft Model | Tumor Growth Inhibition (%) | Reference |
| YQ36286 | Mantle Cell Lymphoma | 95 | [6] |
| EPZ015666 | Triple Negative Breast Cancer | 39 | [6] |
| PRT382 | Ibrutinib-resistant MCL | Significantly decreased disease burden | [6] |
Experimental Protocols for Evaluating PRMT5 Inhibitors
Detailed methodologies are crucial for the accurate assessment of PRMT5 inhibitor activity.
Cell Viability Assay (MTS-based)
This protocol is designed to determine the effect of a PRMT5 inhibitor on the proliferation of cancer cell lines.
-
Materials: Hematological or solid tumor cell lines, 96-well plates, cell culture medium, PRMT5 inhibitor, MTS reagent, microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of the PRMT5 inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[4]
-
Caption: Experimental workflow for a cell viability assay to determine IC50 values.
Western Blot Analysis for Target Engagement
This protocol is used to confirm that the PRMT5 inhibitor is engaging its target within the cell by measuring the levels of a known PRMT5 substrate mark, such as symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s).
-
Materials: Cancer cell lines, PRMT5 inhibitor, lysis buffer, primary antibodies (anti-H4R3me2s, anti-total H4, anti-loading control), HRP-conjugated secondary antibody, chemiluminescent substrate.
-
Procedure:
-
Treat cells with the PRMT5 inhibitor at various concentrations.
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Incubate the membrane with primary antibodies overnight.
-
Wash and incubate with the secondary antibody.
-
Visualize protein bands using a chemiluminescent substrate.
-
Quantify band intensities and normalize to a loading control.[4][7]
-
Conclusion
PRMT5 inhibitors represent a promising class of anti-cancer agents with a multifaceted mechanism of action. By inhibiting the catalytic activity of PRMT5, these compounds disrupt critical cellular processes, including RNA splicing and the regulation of key oncogenic signaling pathways, leading to the suppression of tumor growth. The continued investigation into the intricate roles of PRMT5 and the development of next-generation inhibitors hold significant promise for advancing cancer therapy. This guide provides a foundational understanding of the core mechanisms and experimental approaches essential for researchers and drug developers in this dynamic field.
References
- 1. onclive.com [onclive.com]
- 2. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High PRMT5 levels, maintained by KEAP1 inhibition, drive chemoresistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. benchchem.com [benchchem.com]
- 8. PRMT5 function and targeting in cancer [cell-stress.com]
- 9. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
The Impact of PRMT5 Inhibition on Cellular Pathways: A Technical Overview of JNJ-64619178
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a pivotal therapeutic target in oncology due to its multifaceted role in regulating key cellular processes. As a Type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on a diverse array of histone and non-histone protein substrates. This post-translational modification is integral to the modulation of gene expression, RNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity is a common feature in a variety of malignancies, correlating with disease progression and poor prognosis.
This technical guide provides an in-depth analysis of the biological pathways affected by the potent and selective PRMT5 inhibitor, JNJ-64619178. While the initially requested inhibitor, Prmt5-IN-40, is a recognized potent inhibitor of PRMT5, publicly available detailed characterization is limited. Therefore, this whitepaper will utilize the extensive data available for the clinical-stage inhibitor JNJ-64619178 as a representative agent to illustrate the profound cellular impact of PRMT5 inhibition. We will delve into the quantitative biochemical and cellular activity of JNJ-64619178, provide detailed experimental protocols for assessing PRMT5 inhibition, and visualize the core signaling pathways modulated by this therapeutic strategy.
Mechanism of Action of PRMT5 Inhibition
JNJ-64619178 is a novel, selective, and potent small-molecule inhibitor of PRMT5.[1] It demonstrates a prolonged and potent inhibition of PRMT5, which in turn affects a variety of cellular functions including splicing, signal transduction, and epigenetic regulation of gene expression.[1] The inhibition of PRMT5 by JNJ-64619178 leads to potent antiproliferative activity in a range of cancer cell lines derived from various tissues, including lung, breast, pancreatic, and hematological malignancies.[1][2][3]
Quantitative Analysis of JNJ-64619178 Activity
The potency and selectivity of JNJ-64619178 have been extensively characterized through a series of biochemical and cellular assays. The following tables summarize the key quantitative data for this inhibitor.
Table 1: Biochemical Potency of JNJ-64619178 against PRMT5
| Assay Type | Parameter | Value | Reference |
| Enzymatic Assay | IC50 vs. PRMT5/MEP50 | 0.14 nM | [4] |
Table 2: Selectivity of JNJ-64619178 Against Other Methyltransferases
| Enzyme | Enzyme Type | % Inhibition at 10 µM | Reference |
| PRMT5/MEP50 | Arginine Methyltransferase (Type II) | >80% | [2][5] |
| PRMT1 | Arginine Methyltransferase (Type I) | <15% | [2][5] |
| PRMT7 | Arginine Methyltransferase | <15% | [2][5] |
| Other Lys/Arg Methyltransferases | Various | <15% | [2][5] |
Table 3: Cellular Antiproliferative Activity of JNJ-64619178 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| NCI-H1048 | Lung Cancer | ~1 | [5] |
| A549 | Lung Cancer | ~10 | [5] |
| Breast Cancer Cell Lines | Breast Cancer | Varies | [1][3] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Varies | [1][3] |
| Hematological Malignancy Cell Lines | Various | Varies | [1][3] |
| Primary Acute Myelogenous Leukemia Samples | AML | Varies (increased sensitivity with splicing factor mutations) | [1][3][5] |
Core Biological Pathways Affected by PRMT5 Inhibition
Inhibition of PRMT5 by JNJ-64619178 disrupts several critical cellular pathways that are often hijacked by cancer cells to promote growth and survival.
RNA Splicing
A primary consequence of PRMT5 inhibition is the widespread alteration of pre-mRNA splicing. PRMT5 methylates components of the spliceosome, such as SmD1 and SmD3, which is essential for its proper assembly and function.[1] Treatment with JNJ-64619178 leads to an increase in splicing burden, resulting in the production of aberrant transcripts and non-functional proteins, which can trigger cell cycle arrest and apoptosis.[1] Notably, cancer cells with pre-existing mutations in splicing factor genes show heightened sensitivity to PRMT5 inhibition.[1][5]
Figure 1. Inhibition of PRMT5-mediated splicing.
Cell Cycle Progression and Apoptosis
PRMT5 regulates the expression and activity of key proteins involved in cell cycle control and apoptosis. By inhibiting PRMT5, JNJ-64619178 can induce cell cycle arrest and trigger programmed cell death in cancer cells.
Figure 2. Effect of PRMT5 inhibition on cell fate.
Signal Transduction Pathways
PRMT5 has been shown to methylate and regulate components of various signal transduction pathways that are crucial for cancer cell growth and survival. While the direct impact of JNJ-64619178 on all of these is still under investigation, the broad role of PRMT5 suggests that its inhibition will have far-reaching effects on cellular signaling.
Detailed Experimental Protocols
The following protocols are representative of the methods used to characterize the activity of PRMT5 inhibitors like JNJ-64619178.
Biochemical Enzyme Activity Assay (RapidFire Mass Spectrometry)
This assay provides a direct and quantitative measure of the enzymatic activity of PRMT5 by detecting the formation of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.
-
Objective: To determine the in vitro IC50 value of an inhibitor against the purified PRMT5/MEP50 complex.
-
Materials:
-
Purified, full-length human PRMT5/MEP50 enzyme complex.
-
Histone H4 peptide substrate.
-
S-adenosyl-L-methionine (SAM) as the methyl donor.
-
Test inhibitor (e.g., JNJ-64619178) at various concentrations.
-
Assay buffer and quenching solution.
-
RapidFire Mass Spectrometry (MS) system.
-
-
Procedure:
-
Prepare a reaction mixture containing the PRMT5/MEP50 complex, histone H4 peptide, and SAM in the assay buffer.
-
Add the test inhibitor at a range of concentrations to the reaction mixture. A DMSO control is used as a reference for uninhibited activity.
-
Initiate the enzymatic reaction and incubate for a defined period at a controlled temperature.
-
Stop the reaction by adding a quenching solution (e.g., formic acid).
-
Analyze the samples using the RapidFire MS system to quantify the amount of SAH produced.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay (In-Cell Western)
This assay measures the ability of an inhibitor to engage with PRMT5 within a cellular context by quantifying the methylation of a known intracellular substrate.
-
Objective: To determine the cellular potency (EC50) of an inhibitor by measuring the reduction in a specific PRMT5-mediated methylation mark.
-
Materials:
-
A cancer cell line known to be sensitive to PRMT5 inhibition (e.g., A549 lung cancer cells).
-
Test inhibitor (e.g., JNJ-64619178).
-
Primary antibody specific for the symmetrically dimethylated form of a PRMT5 substrate (e.g., anti-sDMA-SmD3).
-
Primary antibody for a loading control (e.g., total SmD3 or a housekeeping protein).
-
Appropriate fluorescently labeled secondary antibodies.
-
Cell culture reagents, fixation, and permeabilization buffers.
-
An imaging system capable of detecting the fluorescent signals (e.g., a high-content imager).
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the test inhibitor for a specified duration.
-
Fix, permeabilize, and block the cells.
-
Incubate the cells with the primary antibodies against the methylated substrate and the loading control.
-
Wash the cells and incubate with the corresponding fluorescently labeled secondary antibodies.
-
Acquire images and quantify the fluorescence intensity for both the methylated substrate and the loading control in each well.
-
Normalize the signal of the methylated substrate to the loading control.
-
Plot the normalized signal against the inhibitor concentration to determine the EC50 value.
-
Figure 3. Workflow for cellular target engagement assay.
Conclusion
The inhibition of PRMT5 represents a promising therapeutic strategy for a range of cancers. The well-characterized inhibitor JNJ-64619178 serves as a valuable tool to probe the biological consequences of targeting this key enzyme. Its potent and selective activity leads to the disruption of fundamental cellular processes, most notably RNA splicing, which is particularly detrimental to cancer cells, especially those with underlying vulnerabilities in this pathway. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of PRMT5 inhibitors. Further investigation into the intricate network of pathways affected by PRMT5 inhibition will continue to unveil new therapeutic opportunities and refine patient selection strategies for this exciting class of anti-cancer agents.
References
- 1. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Gene Expression: A Technical Guide to the Role and Inhibition of PRMT5
Disclaimer: The specific compound "Prmt5-IN-40" is not readily identifiable in the current scientific literature based on the conducted search. This guide provides a comprehensive overview of the role of Protein Arginine Methyltransferase 5 (PRMT5) in gene expression and the mechanisms of its inhibitors, which would be applicable to a novel inhibitor like "this compound".
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a multitude of cellular processes, making it a compelling target for therapeutic intervention, particularly in oncology.[1][2] This technical guide delves into the core functions of PRMT5 in gene expression regulation and the multifaceted approaches to its inhibition.
The Central Role of PRMT5 in Gene Expression
PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[1][3] This post-translational modification is a key regulatory mechanism in various cellular functions, including transcriptional regulation, RNA processing, DNA damage response, and signal transduction.[2][4][5][6]
Key Functions of PRMT5:
-
Transcriptional Regulation: PRMT5-mediated methylation of histones, such as H3R8 and H4R3, is often associated with transcriptional repression.[7][8] However, it can also activate transcription in certain contexts.[4][9] For instance, PRMT5 can methylate transcription factors like p53 and E2F1, thereby modulating their activity.[3][4]
-
RNA Splicing: PRMT5 plays a crucial role in the proper splicing of mRNA by methylating components of the spliceosome machinery.[5][8] Inhibition of PRMT5 can lead to splicing defects and the retention of incompletely processed mRNAs on chromatin.[5]
-
DNA Damage Response: PRMT5 is involved in maintaining genomic stability by regulating the expression and function of DNA repair genes.[10]
-
Cell Cycle Control: By regulating the expression of key cell cycle proteins like Cyclin D1 and c-Myc, PRMT5 influences cell proliferation and survival.[3][4]
Mechanism of Action of PRMT5 Inhibitors
PRMT5 inhibitors are small molecules designed to block the enzymatic activity of PRMT5, thereby preventing the methylation of its substrates.[2] These inhibitors can be broadly categorized based on their mechanism of action:
-
S-adenosyl Methionine (SAM) Competitive Inhibitors: These molecules compete with the methyl donor SAM for binding to the active site of PRMT5.[1][11]
-
Substrate Competitive Inhibitors: These inhibitors bind to the substrate-binding pocket of PRMT5, preventing the target protein from accessing the active site.
-
MTA-Cooperative Inhibitors: These inhibitors exhibit enhanced binding and inhibition of PRMT5 in the presence of methylthioadenosine (MTA), a metabolite that accumulates in cells with MTAP gene deletion, a common feature in some cancers.[11]
The inhibition of PRMT5's methyltransferase activity leads to a downstream cascade of effects, including altered gene expression, cell cycle arrest, and apoptosis in cancer cells.[12]
Quantitative Data on PRMT5 Inhibition
The following tables summarize quantitative data on the effects of various PRMT5 inhibitors from preclinical studies.
Table 1: Cellular Activity of PRMT5 Inhibitors
| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |
| 3039-0164 | A549 (Non-small cell lung cancer) | Cell Viability | IC50 | 5.0 µM (48h) | [1] |
| GSK591 | MCF7 (Breast cancer) | Western Blot | SmBB'-Rme2s levels | Dose-dependent decrease | [6] |
| EPZ015666 | HTLV-1 transformed T-cells | Cell Proliferation | Inhibition | Significant reduction | [13] |
| JNJ-64619178 | Adenoid Cystic Carcinoma | Clinical Trial (Phase I) | Objective Response | 7 out of 11 patients | [14] |
| PRT811 | Glioblastoma Multiforme | Clinical Trial (Phase I) | Complete Response | 1 patient (durable) | [14] |
Table 2: Effect of PRMT5 Inhibition on Gene Expression
| Inhibitor/Method | Cell Line/System | Genes Affected | Direction of Change | Experimental Approach | Reference |
| PRMT5 knockdown | NIH3T3 | 227 genes | Up-regulated | Microarray | [4] |
| PRMT5 knockdown | NIH3T3 | 43 genes | Down-regulated | Microarray | [4] |
| PRMT5 inhibition | MEFs and MCF-7 | Cyclin D1, c-Myc, Hif-1α, Erα | Protein level decrease (mRNA unchanged) | Western Blot, qRT-PCR | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are summaries of key experimental protocols used to study PRMT5 and its inhibitors.
4.1 Western Blot for Symmetric Dimethylarginine (sDMA) Levels
This assay is used to assess the cellular activity of PRMT5 inhibitors by measuring the levels of sDMA on target proteins.
-
Cell Lysis: Cells are treated with the PRMT5 inhibitor for a specified time, then lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for symmetric dimethylarginine (sDMA) or a specific methylated substrate (e.g., SmBB'-Rme2s).[6] A primary antibody against a loading control (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified to determine the relative levels of sDMA.[6]
4.2 Cell Viability Assay
This assay measures the effect of a PRMT5 inhibitor on cell proliferation and survival.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density.
-
Compound Treatment: The following day, cells are treated with a range of concentrations of the PRMT5 inhibitor.
-
Incubation: Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).[1]
-
Viability Measurement: Cell viability is assessed using a reagent such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue). The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The results are typically normalized to untreated control cells, and the half-maximal inhibitory concentration (IC50) is calculated.
4.3 Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This technique is used to identify the genome-wide binding sites of PRMT5.
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to PRMT5 is used to immunoprecipitate the PRMT5-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Sequencing and Analysis: The purified DNA is sequenced, and the reads are mapped to the genome to identify PRMT5 binding peaks. Gene Ontology (GO) analysis can then be performed to determine the functions of the genes associated with PRMT5 binding sites.[9]
Visualizing PRMT5 Pathways and Workflows
Diagram 1: PRMT5 Signaling in Gene Regulation
Caption: Overview of PRMT5's role in gene expression.
Diagram 2: Workflow for Evaluating a Novel PRMT5 Inhibitor
Caption: A typical workflow for preclinical and clinical evaluation.
Diagram 3: Mechanisms of PRMT5 Inhibition
Caption: Different modes of action for PRMT5 inhibitors.
References
- 1. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Protein arginine methyltransferase 5 (Prmt5) localizes to chromatin loop anchors and modulates expression of genes at TAD boundaries during early adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of DNA repair gene expression by PRMT5 | microPublication [micropublication.org]
- 11. youtube.com [youtube.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 14. meridian.allenpress.com [meridian.allenpress.com]
An In-depth Technical Guide on the Impact of PRMT5 Inhibition on RNA Splicing, Featuring the Representative Inhibitor JNJ-64619178
Disclaimer: Publicly available information, including quantitative data and detailed experimental results, for the specific compound "Prmt5-IN-40" is limited. Therefore, this technical guide utilizes the well-characterized, potent, and selective PRMT5 inhibitor, JNJ-64619178 , as a representative molecule to provide an in-depth overview of the core principles and methodologies related to the impact of PRMT5 inhibition on RNA splicing. The mechanisms and effects described herein are expected to be broadly applicable to other potent PRMT5 inhibitors.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (sDMA) residues on a multitude of protein substrates.[1] This post-translational modification is integral to various cellular processes, including gene transcription, signal transduction, and, most notably, the regulation of pre-mRNA splicing.[2] PRMT5, in complex with MEP50, forms the functional methyltransferase unit that targets key components of the spliceosome, the cellular machinery responsible for intron removal and exon ligation.[1]
Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target.[1] Inhibition of PRMT5 has emerged as a promising anti-cancer strategy, with compounds like JNJ-64619178 demonstrating potent antitumor activity in preclinical and clinical settings.[1][3] A primary mechanism through which PRMT5 inhibitors exert their effects is by disrupting the fidelity of RNA splicing, leading to an accumulation of splicing defects that can trigger cell cycle arrest and apoptosis in cancer cells. This guide provides a comprehensive technical overview of the impact of PRMT5 inhibition, using JNJ-64619178 as a prime example, on RNA splicing for researchers, scientists, and drug development professionals.
Mechanism of Action: PRMT5 Inhibition and Spliceosome Integrity
JNJ-64619178 is a potent and selective, orally bioavailable inhibitor of PRMT5.[4] It exhibits a pseudo-irreversible mode of action by binding to both the S-adenosylmethionine (SAM) and substrate-binding pockets of the PRMT5/MEP50 complex, resulting in prolonged target engagement.[1]
The primary role of PRMT5 in RNA splicing is the symmetric dimethylation of Sm proteins (SmB/B', SmD1, and SmD3), which are core components of small nuclear ribonucleoproteins (snRNPs).[5][6] This methylation is crucial for the proper assembly of snRNPs into the spliceosome.[6] By inhibiting PRMT5, JNJ-64619178 prevents the sDMA of these Sm proteins, which in turn impairs spliceosome biogenesis and function.[5] This leads to a global disruption of pre-mRNA splicing, characterized by an increase in alternative splicing events, most notably intron retention and exon skipping.[1]
Quantitative Data on the Effects of JNJ-64619178
The following tables summarize the quantitative data on the biochemical potency and cellular activity of JNJ-64619178.
Table 1: Biochemical Potency of JNJ-64619178
| Target | Assay Type | IC50 (nM) | Reference |
| PRMT5/MEP50 Complex | RapidFire Mass Spectrometry | 0.14 | [4] |
Table 2: Anti-proliferative Activity of JNJ-64619178 in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Assay Duration | Reference |
| NCI-H1048 | Small Cell Lung Cancer | 0.001 | 6 days | [1] |
| NCI-H524 | Small Cell Lung Cancer | 0.004 | 6 days | [1] |
| A549 | Non-Small Cell Lung Cancer | 0.007 | 6 days | [1] |
| NCI-H358 | Non-Small Cell Lung Cancer | 0.009 | 6 days | [1] |
| COLO-699 | Non-Small Cell Lung Cancer | >1.0 | 6 days | [1] |
| DMS-53 | Small Cell Lung Cancer | >1.0 | 6 days | [1] |
Table 3: Impact of JNJ-64619178 on RNA Splicing
| Cell Line | Treatment | Observation | Reference |
| U87 | Glioblastoma | 10 nM JNJ-64619178 for 3 days | Significant increase in intron retention events. |
| Multiple Cancer Cell Lines | Varies | JNJ-64619178 treatment | Increased alternative splicing burden. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of PRMT5 inhibitors on RNA splicing and cellular phenotypes.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a PRMT5 inhibitor on cancer cell proliferation.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
JNJ-64619178 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of JNJ-64619178 in complete medium.
-
Remove the medium from the wells and add 100 µL of the JNJ-64619178 dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for the desired duration (e.g., 6 days).[1]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a non-linear regression curve fit.
Western Blot for Symmetric Dimethylarginine (sDMA)
Objective: To assess the pharmacodynamic effect of a PRMT5 inhibitor by measuring the reduction in global or substrate-specific sDMA levels.
Materials:
-
Cell lysates from JNJ-64619178-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pan-sDMA, anti-sDMA-SmD1/3, anti-PRMT5, anti-SmD3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Treat cells with JNJ-64619178 at various concentrations and time points.
-
Harvest and lyse cells in ice-cold RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL substrate and visualize protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the relative reduction in sDMA levels.[8]
RNA Sequencing and Splicing Analysis
Objective: To perform a transcriptome-wide analysis of alternative splicing events induced by PRMT5 inhibition.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
Library preparation kit for RNA sequencing (e.g., TruSeq Stranded mRNA Library Prep Kit)
-
High-throughput sequencer (e.g., Illumina NovaSeq)
Procedure:
-
Treat cells with JNJ-64619178 or vehicle control for the desired duration.
-
Harvest cells and extract total RNA using a commercial kit, including an on-column DNase I digestion step.[9]
-
Assess RNA quality and quantity (e.g., using a Bioanalyzer).
-
Prepare sequencing libraries from high-quality RNA, including poly(A) selection for mRNA enrichment.
-
Perform paired-end sequencing on a high-throughput platform.
-
Align the sequencing reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Analyze alternative splicing events using specialized software (e.g., rMATS) to identify and quantify events such as skipped exons, retained introns, and alternative 5' and 3' splice sites.[10]
Conclusion
The inhibition of PRMT5, as exemplified by the potent and selective inhibitor JNJ-64619178, represents a compelling therapeutic strategy, particularly in oncology. A key mechanism underpinning the anti-tumor effects of PRMT5 inhibitors is the disruption of RNA splicing fidelity. By preventing the symmetric dimethylation of core spliceosomal proteins, these inhibitors induce a landscape of alternative splicing events, which can lead to the production of non-functional proteins, activation of cell stress pathways, and ultimately, cancer cell death. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate relationship between PRMT5 activity and RNA processing, and to advance the development of novel therapeutics targeting this critical cellular axis.
References
- 1. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the In Vitro Efficacy of PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of this writing, "Prmt5-IN-40" is not a publicly documented protein arginine methyltransferase 5 (PRMT5) inhibitor. Therefore, this guide provides a comprehensive overview of the in vitro efficacy of several well-characterized, publicly known PRMT5 inhibitors. The data and methodologies presented herein serve as a technical reference for researchers engaged in the study of PRMT5 and the development of novel inhibitors.
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a vital role in numerous cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and DNA damage repair.[3][4][5] Dysregulation of PRMT5 activity is implicated in the progression of various cancers, making it a compelling therapeutic target in oncology.[1][6] This guide summarizes key in vitro efficacy data, details common experimental protocols, and visualizes relevant biological pathways and workflows.
Data Presentation: Comparative In Vitro Potency of PRMT5 Inhibitors
The potency of PRMT5 inhibitors is typically assessed through biochemical assays that measure direct enzyme inhibition and cellular assays that evaluate on-target effects and anti-proliferative activity in cancer cell lines.
Table 1: Biochemical Inhibitory Potency
This table summarizes the half-maximal inhibitory concentration (IC50) values of selected PRMT5 inhibitors against the PRMT5/MEP50 enzyme complex.
| Inhibitor | IC50 (nM) | Assay Type | Notes |
| EPZ015666 (GSK3235025) | 22 | Radiometric | Substrate-competitive inhibitor.[7][8] |
| GSK3326595 (Pemrametostat) | 5.9 - 19.7 | Biochemical Assays | Potent, selective, and reversible inhibitor.[9] |
| JNJ-64619178 (Onametostat) | 0.14 | Biochemical Assay | Potent, selective, SAM-competitive inhibitor.[10] |
| LLY-283 | 22 | Radiometric | Potent and selective SAM-competitive inhibitor.[11][12] |
| CMP-5 | N/A (Selective) | N/A | A specific and selective PRMT5 inhibitor.[13] |
| MRTX1719 | 2.3 (MTA+) | Radiometric | MTA-cooperative inhibitor for MTAP-deleted cancers.[14] |
IC50 values can vary based on specific assay conditions, such as substrate and cofactor concentrations.
Table 2: Cellular Activity of PRMT5 Inhibitors
This table presents the half-maximal effective concentration (EC50) or IC50 values of PRMT5 inhibitors from various cellular assays, including target engagement (e.g., reduction of symmetric dimethylarginine - SDMA) and anti-proliferative effects.
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 (nM) | Duration |
| EPZ015666 | Mantle Cell Lymphoma (MCL) lines | Cell Viability | Nanomolar range | N/A |
| GSK3326595 | Z-138 (Lymphoma) | SDMA Inhibition | ~200 | N/A |
| JNJ-64619178 | Various Cancer Lines | Antiproliferation | Potent activity | N/A |
| LLY-283 | MCF-7 (Breast Cancer) | SmBB' Methylation Inhibition | 25 | 3 days |
| LLY-283 | A375 (Melanoma) | MDM4 Splicing | 40 | 3 days |
Cellular potency is dependent on cell type, treatment duration, and the specific endpoint measured.[7][9][11][15]
Experimental Protocols
Accurate assessment of inhibitor efficacy relies on robust and well-defined experimental methodologies.
Biochemical PRMT5 Enzymatic Assay (Radiometric)
This assay directly quantifies the catalytic activity of the PRMT5/MEP50 complex.
-
Principle: Measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone-derived peptide substrate.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex.
-
Substrate peptide (e.g., derived from Histone H4).
-
[³H]-SAM.
-
Test inhibitor (e.g., LLY-283).
-
Assay buffer.
-
Scintillation cocktail and reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, incubate the PRMT5/MEP50 enzyme with varying concentrations of the inhibitor.
-
Initiate the enzymatic reaction by adding the substrate peptide and [³H]-SAM.
-
Allow the reaction to proceed for a defined time at a controlled temperature.
-
Stop the reaction and transfer the mixture to a filter plate to capture the methylated peptide.
-
Wash to remove unincorporated [³H]-SAM.
-
Add a scintillation cocktail and measure radioactivity.
-
Calculate IC50 values by fitting the dose-response data to a suitable model.[16]
-
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of a PRMT5 inhibitor on the viability and proliferation of cancer cells.
-
Principle: Measures the level of intracellular ATP, which is an indicator of metabolically active, viable cells.
-
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test inhibitor.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a range of concentrations of the test inhibitor.
-
Incubate for a specified period (e.g., 72 to 120 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate EC50 values, representing the concentration that reduces cell viability by 50%.[17]
-
Western Blot for In-Cell Target Engagement (SDMA Levels)
This assay confirms that the inhibitor engages PRMT5 within the cell by measuring the levels of its direct product, symmetric dimethylarginine (SDMA).[17]
-
Principle: Uses an antibody specific to the SDMA modification to detect the global levels of PRMT5 activity on its substrates.
-
Materials:
-
Treated and untreated cell lysates.
-
SDS-PAGE gels and electrophoresis equipment.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Primary antibodies (anti-SDMA, loading control like anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Treat cells with the PRMT5 inhibitor for a desired time.
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary anti-SDMA antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal.
-
Normalize the SDMA signal to a loading control to determine the reduction in PRMT5 activity.[4]
-
Mandatory Visualizations
Experimental and Logical Workflows
Caption: General experimental workflow for the evaluation of PRMT5 inhibitors.
Signaling Pathways Modulated by PRMT5
PRMT5 activity intersects with multiple oncogenic signaling pathways. Its inhibition can therefore have pleiotropic anti-cancer effects.
Caption: Simplified overview of key signaling pathways influenced by PRMT5.[3][18][19][20]
Caption: PRMT5 promotes lymphoma cell survival via WNT/β-catenin and AKT signaling.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. JNJ-64619178 (JNJ64619178) - Chemietek [chemietek.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 15. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. PRMT5 function and targeting in cancer [cell-stress.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Prmt5-IN-40: A Technical Guide to a Novel MTA-Cooperative PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology due to its role in regulating a myriad of cellular processes, including gene expression, RNA splicing, and DNA damage repair. Overexpression of PRMT5 is implicated in the progression of various cancers. Prmt5-IN-40, also known as compound 104, is a potent and selective inhibitor of PRMT5. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its mechanism as a methylthioadenosine (MTA)-cooperative inhibitor, representing a promising strategy for targeting cancers with MTAP gene deletion.
Discovery and Rationale
This compound was developed as an MTA-cooperative inhibitor of PRMT5. This class of inhibitors leverages the accumulation of MTA in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common event in many cancers. MTA is an endogenous inhibitor of PRMT5, and MTA-cooperative inhibitors bind to the PRMT5-MTA complex with significantly higher affinity than to PRMT5 alone, leading to enhanced and selective inhibition in MTAP-deleted cancer cells. The design of this compound and similar compounds represents a targeted therapeutic approach with a potentially wider therapeutic window.
Synthesis of this compound (Compound 104)
The synthesis of this compound is detailed in patent literature (WO2024222914A2) and involves a multi-step process. A representative synthetic scheme is outlined below.
Synthetic Scheme Overview
Experimental Protocol: Key Reductive Amination Step[1]
To a solution of compound 97-1 (350 mg, 2.00 mmol) in 1,2-dichloroethane (10 mL) is added cyclobutanamine (0.34 mL, 4.00 mmol) at room temperature. The mixture is stirred at room temperature for 2 hours. Subsequently, sodium triacetoxyborohydride (1.26 g, 6.00 mmol) is added, and the resulting mixture is stirred overnight at room temperature. The reaction is quenched by the addition of saturated sodium bicarbonate solution (10 mL). The product is then extracted and purified using standard laboratory procedures to yield the intermediate for the final synthesis steps.
Quantitative Biological Data
| Compound | Target | Assay Condition | IC50 (nM) | Selectivity Ratio (MTA- / MTA+) |
| Compound 40 | PRMT5 | with MTA (MTA+) | 3.1 | 100.9 |
| without MTA (MTA-) | 313 |
Experimental Protocols
The characterization of MTA-cooperative PRMT5 inhibitors like this compound involves a suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Biochemical Assay: PRMT5 Methyltransferase Activity
This assay measures the enzymatic activity of the PRMT5/MEP50 complex in the presence and absence of MTA to determine the MTA-cooperativity of the inhibitor.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (substrate)
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
Methylthioadenosine (MTA)
-
This compound (or test compound)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare two sets of reaction mixtures: one with a fixed concentration of MTA (e.g., 1 µM) and one without MTA.
-
To each well of a 96-well plate, add the PRMT5/MEP50 enzyme complex, the test compound dilution, and either MTA or vehicle.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the methyltransferase reaction by adding a mixture of the histone H4 peptide substrate and ³H-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 values in the presence and absence of MTA.
Cellular Assay: Symmetric Dimethylarginine (sDMA) Levels in MTAP-deleted vs. Wild-type Cells
This assay assesses the ability of the inhibitor to reduce the levels of symmetric dimethylarginine (sDMA), a product of PRMT5 activity, in a cellular context, comparing its effect on MTAP-deleted and MTAP wild-type cell lines.
Materials:
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-)
-
Isogenic MTAP wild-type cancer cell line (e.g., HCT116 MTAP+/+)
-
This compound (or test compound)
-
Cell lysis buffer
-
Anti-sDMA antibody
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blot or ELISA reagents
Procedure (Western Blot):
-
Seed both MTAP-deleted and MTAP wild-type cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Harvest and lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for sDMA.
-
Wash the membrane and incubate with a suitable secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein stain).
-
Determine the IC50 for sDMA reduction in both cell lines to assess selective activity.
Signaling Pathways and Experimental Workflows
The mechanism of action of MTA-cooperative PRMT5 inhibitors is based on the selective targeting of cancer cells with a specific metabolic vulnerability.
Logical Relationship of MTA-Cooperative PRMT5 Inhibition
Experimental Workflow for Inhibitor Characterization
Conclusion
This compound is a potent MTA-cooperative inhibitor of PRMT5, representing a promising therapeutic strategy for the treatment of MTAP-deleted cancers. This technical guide provides an overview of its synthesis and the key experimental protocols for its biological characterization. Further research and publication of detailed studies on this compound will be crucial for its advancement as a potential clinical candidate. The methodologies and conceptual frameworks presented herein offer a solid foundation for researchers and drug developers working on the next generation of targeted cancer therapies.
References
Prmt5-IN-40: An In-depth Technical Guide to a Chemical Probe for PRMT5
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification is a critical regulatory mechanism in numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[3][4] Dysregulation of PRMT5 activity has been implicated in a variety of human diseases, particularly in cancer, where it often promotes cell proliferation and survival.[5][6] This has established PRMT5 as a compelling therapeutic target in oncology.[3]
Chemical probes are indispensable tools for elucidating the biological functions of proteins and for validating them as therapeutic targets. A high-quality chemical probe for PRMT5 must exhibit high potency, selectivity, and cellular activity. JNJ-64619178 (Onametostat) is a potent, selective, and orally bioavailable inhibitor of PRMT5 that has entered clinical trials, making it an excellent exemplar for a technical guide on PRMT5 chemical probes.[5][7]
Data Presentation
The following tables summarize the quantitative data for JNJ-64619178, highlighting its biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical and Cellular Activity of JNJ-64619178 (Onametostat)
| Assay Type | Target/Cell Line | Parameter | Value |
| Biochemical Assay | PRMT5/MEP50 | IC50 | 0.14 nM[8] |
| Cellular Assay | Z-138 (Mantle Cell Lymphoma) | sDMA IC50 | 1.1 nM[9] |
| Cellular Assay | A549 (Lung Carcinoma) | Proliferation GI50 | 1 nM |
| Cellular Assay | HCT116 (Colon Carcinoma) | Proliferation GI50 | 3 nM |
Table 2: Selectivity Profile of JNJ-64619178 (Onametostat) against other PRMTs
| Enzyme | IC50 (nM) | Selectivity (fold vs. PRMT5) |
| PRMT5 | 0.14 | 1 |
| PRMT1 | >100,000 | >714,000 |
| PRMT3 | >100,000 | >714,000 |
| PRMT4 (CARM1) | >100,000 | >714,000 |
| PRMT6 | >100,000 | >714,000 |
| PRMT7 | >100,000 | >714,000 |
| PRMT8 | >100,000 | >714,000 |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of a PRMT5 chemical probe like JNJ-64619178 are provided below.
PRMT5/MEP50 Biochemical Inhibition Assay (RapidFire Mass Spectrometry)
This assay quantitatively measures the enzymatic activity of PRMT5 by detecting the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.[7]
Objective: To determine the in vitro potency (IC50) of a test compound against the PRMT5/MEP50 complex.
Materials:
-
Purified recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
Test compound (e.g., JNJ-64619178)
-
Assay buffer (e.g., 20 mM Tris pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
RapidFire High-Throughput Mass Spectrometry system
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound to the assay buffer.
-
Add the PRMT5/MEP50 enzyme complex and the histone H4 peptide substrate to the wells.
-
Initiate the reaction by adding SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding formic acid.
-
Analyze the samples using the RapidFire MS system to quantify the amount of SAH produced.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter dose-response curve.
Cellular Target Engagement Assay (Western Blot for Symmetric Dimethylarginine)
This assay measures the ability of an inhibitor to engage PRMT5 within cells by quantifying the methylation of a known intracellular substrate, such as SmD3.[7][10]
Objective: To determine the cellular potency (IC50) of a test compound for PRMT5 inhibition.
Materials:
-
Cancer cell line (e.g., Z-138)
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-sDMA (symmetric dimethylarginine), anti-total SmD3, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound for a specified time (e.g., 72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate.
-
Strip the membrane and re-probe with antibodies for total SmD3 and the loading control for normalization.
-
Quantify the band intensities and calculate the IC50 value for the reduction of the sDMA signal.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving PRMT5, a typical experimental workflow, and the logical relationships in chemical probe development.
Caption: PRMT5 signaling pathways and points of inhibition.
Caption: Experimental workflow for PRMT5 chemical probe validation.
Caption: Logical relationships in chemical probe development.
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Chemical probes and methods for the study of protein arginine methylation - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
The Role of PRMT5 Inhibition in Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity is frequently observed in various cancers, where it contributes to uncontrolled cell proliferation and survival. Consequently, PRMT5 has emerged as a promising therapeutic target for the development of novel anti-cancer agents. This technical guide provides an in-depth overview of the role of PRMT5 in cell cycle progression, with a focus on the effects of its inhibition by small molecule inhibitors. While specific data for a compound designated "Prmt5-IN-40" is not publicly available, this document summarizes the well-documented effects of other potent and selective PRMT5 inhibitors, which are representative of the mechanism of action.
Core Concepts: PRMT5 and the Cell Cycle
PRMT5 is essential for the orderly progression of the cell cycle.[1] Its activity is required for the transition from the G1 to the S phase of the cell cycle.[2] Inhibition or knockdown of PRMT5 has been shown to induce cell cycle arrest, primarily at the G1 or G2/M phases, depending on the cellular context.[1][2] This arrest is a consequence of PRMT5's influence on the expression and activity of key cell cycle regulators.
One of the primary mechanisms by which PRMT5 influences cell cycle progression is through its impact on the expression of G1 cyclins and cyclin-dependent kinases (CDKs).[3] Overexpression of PRMT5 has been correlated with increased protein levels of CDK4 and CDK6.[1] Furthermore, PRMT5 can modulate the activity of crucial tumor suppressor proteins such as p53 and the retinoblastoma protein (pRb).[1] PRMT5-mediated methylation can enhance p53-dependent cell cycle arrest.[1]
Quantitative Data on PRMT5 Inhibition and Cell Cycle Progression
The following tables summarize the quantitative effects of PRMT5 inhibition on cell cycle distribution and protein expression levels, based on studies of representative PRMT5 inhibitors.
Table 1: Effect of PRMT5 Inhibition on Cell Cycle Distribution
| Cell Line | Inhibitor/Condition | Treatment Duration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| A549 | PRMT5 shRNA | - | 63.09 | 22.09 | - | [4] |
| A549 (Control) | Nontargeting shRNA | - | 51.10 | 33.13 | - | [4] |
| Pancreatic Ductal Adenocarcinoma (PDAC) cells | EPZ015938 | - | - | - | Increased | [5] |
| High-Grade Serous Ovarian Cancer cells | EPZ015666 | - | - | Slight Accumulation | - | [6] |
Table 2: Effect of PRMT5 Inhibition on Cell Cycle Regulatory Proteins
| Cell Line | Inhibitor/Condition | Target Protein | Effect | Reference |
| Lymphoma Cells | Compound 5 (CMP-5) | Cyclin D1, c-MYC, Survivin | Decrease in mRNA and protein | [7] |
| Pancreatic Ductal Adenocarcinoma (PDAC) cells | EPZ015938 | WEE1, p-S216-CDC25C, p-Y15-CDC2 | Increased levels | [5] |
| Pancreatic Ductal Adenocarcinoma (PDAC) cells | EPZ015938 | ATM | Decrease in transcript and protein | [5] |
| Pancreatic Ductal Adenocarcinoma (PDAC) cells | EPZ015938 | p-S15-TP53, p-ATR (S1981), p-H2A.X (S139) | Increased levels | [5] |
| MCF-7 | PRMT5 knockdown | MDM2, p21 | 40% and 60% decrease in induction after doxorubicin treatment, respectively | [2] |
Key Signaling Pathways Modulated by PRMT5 Inhibition
PRMT5 inhibition impacts several critical signaling pathways that converge on cell cycle control.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (MTS-based)
This protocol is designed to assess the effect of a PRMT5 inhibitor on the proliferation of cancer cell lines.
Materials:
-
Hematological malignancy or solid tumor cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
PRMT5 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Incubate for 24 hours.
-
Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium.
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells.
-
Incubate for a designated time period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.[8]
Western Blotting for Protein Expression
This protocol allows for the assessment of changes in protein levels of cell cycle regulators following PRMT5 inhibition.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-p-Rb, anti-PRMT5, anti-SDMA)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Digital imager
Procedure:
-
Treat cells with the PRMT5 inhibitor.
-
Harvest and lyse cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Apply chemiluminescent substrate and visualize protein bands.[8]
Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Harvest and wash cells with PBS.
-
Fix cells in ice-cold 70% ethanol overnight.
-
Wash cells with PBS.
-
Resuspend cells in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
The DNA content is used to determine the percentage of cells in G1, S, and G2/M phases.[6]
Conclusion
Inhibition of PRMT5 represents a compelling strategy for anti-cancer therapy. By disrupting the enzymatic activity of PRMT5, small molecule inhibitors can induce cell cycle arrest and inhibit the proliferation of cancer cells. The effects are mediated through the modulation of key cell cycle regulators and signaling pathways. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of PRMT5 inhibitors and a deeper understanding of their mechanism of action in the context of cell cycle progression. Further research into the nuances of PRMT5's role in different cancer types will continue to inform the development of targeted and effective therapies.
References
- 1. Protein arginine methylation: an emerging regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 is required for cell-cycle progression and p53 tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein arginine methyltransferase 5 is a potential oncoprotein that upregulates G1 cyclins/cyclin‐dependent kinases and the phosphoinositide 3‐kinase/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High PRMT5 levels, maintained by KEAP1 inhibition, drive chemoresistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of PRMT5 Inhibitors: A Representative Technical Guide
Disclaimer: Publicly available data on a compound specifically named "Prmt5-IN-40" is not available. This technical guide has been compiled as a representative example of an initial toxicity screening for a novel Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, drawing upon preclinical and early-phase clinical findings for various compounds in this class. The data and protocols presented herein are synthesized from published research on inhibitors such as PF-06939999, GSK3326595, and JNJ-64619178 to illustrate the typical assessments performed.
This document is intended for researchers, scientists, and drug development professionals to provide a framework for the initial safety evaluation of novel PRMT5 inhibitors.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its role in regulating essential cellular processes, including gene expression, mRNA splicing, and DNA damage repair, has made it a compelling target in oncology.[1][2][3] Overexpression of PRMT5 is observed in a variety of cancers, including lymphomas, breast cancer, lung cancer, and glioblastoma, correlating with poor prognosis.[4][5] Consequently, a number of small molecule PRMT5 inhibitors are under development. This guide outlines a representative initial toxicity screening for a hypothetical inhibitor, "this compound".
In Vivo Acute Toxicity Assessment
An initial assessment of in vivo toxicity is crucial to determine a safe dose range for further efficacy studies. This typically involves a dose-escalation study in a relevant animal model.
Data Presentation: Representative Dose-Limiting Toxicities
The following table summarizes representative dose-limiting toxicities (DLTs) observed in early-phase human studies of PRMT5 inhibitors, which often guide preclinical toxicity monitoring.
| Toxicity | Grade | Frequency | Notes |
| Thrombocytopenia | 3/4 | Common | A consistent finding across multiple PRMT5 inhibitors.[5] |
| Anemia | 3/4 | Common | Often observed in conjunction with other hematological toxicities.[5] |
| Neutropenia | 3/4 | Less Common | May also be a dose-limiting factor.[5] |
Data Presentation: Representative Treatment-Related Adverse Events (TRAEs)
This table presents common TRAEs observed in patients treated with PRMT5 inhibitors.
| Adverse Event | Grade (Any) | Frequency |
| Anemia | 1-4 | 43% |
| Thrombocytopenia | 1-4 | 32% |
| Dysgeusia | 1-2 | 29% |
| Nausea | 1-2 | 29% |
Data synthesized from studies on PF-06939999.[5]
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of toxicity studies.
In Vivo Acute Toxicity Study in Murine Models
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound.
Animal Model:
-
Species/Strain: NOD.CB17-Prkdcscid/NCrCrl or similar immunodeficient mice for xenograft studies; C57BL/6 for non-tumor-bearing studies.[6]
-
Age: 6–8 weeks.
-
Sex: Both male and female, in separate cohorts.
Methodology:
-
Acclimatization: Animals are acclimated for a minimum of one week prior to the study initiation.
-
Grouping and Dosing:
-
Animals are randomized into cohorts (n=5-10 per cohort).
-
A vehicle control group receives the formulation excipient (e.g., 0.5% methylcellulose, 0.5% Tween 80).[6]
-
Treatment groups receive escalating doses of this compound, administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). Dosing may be daily for a period of 14-21 days.
-
-
Clinical Observations:
-
Animals are monitored daily for clinical signs of toxicity, including changes in weight, appetite, posture, and activity.
-
Body weight is recorded at least twice weekly.
-
-
Hematological Analysis:
-
At the end of the study (or at predetermined intervals), blood samples are collected via cardiac puncture or other appropriate methods.
-
Complete blood counts (CBCs) are performed to assess for hematological toxicities such as anemia, thrombocytopenia, and neutropenia.
-
-
Serum Chemistry:
-
Blood is processed for serum to evaluate markers of liver (ALT, AST) and kidney (BUN, creatinine) function.
-
-
Necropsy and Histopathology:
-
A full gross necropsy is performed, and major organs (liver, kidney, spleen, bone marrow, etc.) are collected.
-
Tissues are fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination by a board-certified veterinary pathologist.
Visualizations: Workflows and Pathways
Diagrams are provided to visually represent the experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for in vivo acute toxicity screening.
Caption: Potential pathway to PRMT5 inhibitor-mediated hematological toxicity.
References
- 1. The protein arginine methyltransferase PRMT5 regulates Aβ-induced toxicity in human cells and Caenorhabditis elegans models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. PRMT5 inhibition sensitizes glioblastoma tumor models to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-40: A Technical Guide for Basic Research in Epigenetics
Disclaimer: Information regarding a specific compound designated "Prmt5-IN-40" is not publicly available in the searched scientific literature. This guide is based on the established characteristics and experimental data of other well-characterized, potent, and selective PRMT5 inhibitors. Researchers should use this information as a comprehensive guideline and optimize conditions for their specific experimental context.
Introduction to PRMT5 and its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in the field of epigenetics, playing a pivotal role in the regulation of numerous cellular processes.[1][2] It functions as a type II arginine methyltransferase, catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][3] This post-translational modification is integral to gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1] Dysregulation of PRMT5 activity has been implicated in the progression of various cancers, including lymphoma, leukemia, and solid tumors, making it a compelling therapeutic target for drug development.[2][4]
PRMT5 inhibitors are small molecules designed to block the enzymatic activity of the PRMT5/MEP50 complex.[4] Most of these inhibitors are competitive with the methyl donor S-adenosylmethionine (SAM), binding to the active site of PRMT5 and preventing the transfer of a methyl group to its substrates.[4] This inhibition leads to a global reduction in symmetric dimethylarginine (SDMA) levels, disrupting the cellular functions orchestrated by PRMT5.[4]
Quantitative Data for PRMT5 Inhibitors
The following tables summarize the inhibitory concentrations (IC50) and growth inhibition (gIC50) values of various PRMT5 inhibitors in different cancer cell lines. This data serves as a reference for determining the effective dosage range for novel PRMT5 inhibitors in experimental settings.
Table 1: Inhibitory Concentration (IC50) of PRMT5 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| A Representative PRMT5 Inhibitor | Jeko-1 | Mantle Cell Lymphoma | <100 | [4] |
| A Representative PRMT5 Inhibitor | Z-138 | Mantle Cell Lymphoma | <150 | [4] |
| A Representative PRMT5 Inhibitor | Mino | Mantle Cell Lymphoma | <1000 | [4] |
| EPZ015666 | - | Biochemical Assay | 22 | [5] |
| Compound 15 | - | Biochemical Assay | 18 ± 1 | [6] |
| Compound 17 | - | Biochemical Assay | 12 ± 1 | [6] |
| 3039-0164 | - | Biochemical Assay | 63,000 | [7] |
| HLCL61 | ATL cell lines | Adult T-Cell Leukemia/Lymphoma | 3,090 - 7,580 | [8] |
| CMP5 | ATL patient cells | Adult T-Cell Leukemia/Lymphoma | 23,940 - 33,120 | [8] |
Table 2: Growth Inhibition (gIC50) of a PRMT5 Inhibitor (GSK3203591) in Cancer Cell Lines
| Cell Line | Cancer Type | gIC50 (nM) after 6 days | Reference |
| Z-138 | Mantle Cell Lymphoma | <10 | [4] |
| Granta-519 | Mantle Cell Lymphoma | <10 | [4] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | <10 | [4] |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | <20 | [4] |
| HBL-1 | Diffuse Large B-cell Lymphoma | <20 | [4] |
| U-2932 | Diffuse Large B-cell Lymphoma | <20 | [4] |
| OCI-LY19 | Diffuse Large B-cell Lymphoma | <50 | [4] |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | <50 | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving PRMT5 and a general workflow for evaluating PRMT5 inhibitors.
PRMT5 Signaling Pathways and Inhibition.
Experimental Workflow for Evaluating PRMT5 Inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol is designed to assess the effect of a PRMT5 inhibitor on the proliferation of cancer cell lines.[4]
Materials:
-
Cancer cell lines (e.g., Jeko-1, Z-138)[4]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[4]
-
PRMT5 inhibitor stock solution (e.g., 10 mM in DMSO)[4]
-
96-well clear-bottom cell culture plates[4]
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[4]
-
Plate reader capable of measuring absorbance at 490 nm[4]
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[4]
-
Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended.[4]
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.[4]
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.[4]
-
Incubate the plate for the desired time period (e.g., 72, 96, or 144 hours).[4]
-
Add 20 µL of MTS reagent to each well.[4]
-
Incubate the plate for 1-4 hours at 37°C.[4]
-
Measure the absorbance at 490 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[4]
Western Blot Analysis for Target Engagement
This protocol is for detecting changes in protein expression and methylation levels following treatment with a PRMT5 inhibitor.[2]
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors[2]
-
BCA protein assay kit[2]
-
SDS-PAGE gels[2]
-
PVDF membrane[2]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[2]
-
Primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-cleaved PARP, anti-β-actin)[2][6]
-
HRP-conjugated secondary antibodies[2]
-
Chemiluminescent substrate[2]
-
Imaging system[2]
Procedure:
-
Cell Lysis: Treat cells with the PRMT5 inhibitor at various concentrations and time points. Harvest cells and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-SDMA to assess target engagement) overnight at 4°C with gentle agitation.[2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using a digital imager.[2]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).[4]
Biochemical PRMT5 Enzymatic Assay
This assay quantifies the direct inhibitory potential of a compound on PRMT5 enzymatic activity.[9]
Materials:
-
Recombinant human PRMT5/MEP50 complex[9]
-
Histone H4 peptide (substrate)[9]
-
S-adenosylmethionine (SAM)[9]
-
Test compound (PRMT5 inhibitor)[9]
-
Assay buffer[9]
-
Detection reagent (e.g., antibody specific for methylated substrate or SAH)[9]
-
Microplate reader[9]
Procedure:
-
Prepare serial dilutions of the test compound.[9]
-
In a microplate, add the PRMT5/MEP50 enzyme, the substrate peptide, and the test compound at various concentrations.[9]
-
Initiate the reaction by adding SAM.[9]
-
Incubate the plate at a controlled temperature for a specific duration.[9]
-
Stop the reaction.[9]
-
Add the detection reagent and incubate according to the manufacturer's instructions.[9]
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.[9]
-
Calculate the IC50 value, which is the concentration of the compound that reduces enzyme activity by 50%.[9]
Conclusion
While "this compound" remains an uncharacterized designation in public scientific literature, the extensive research on other PRMT5 inhibitors provides a robust framework for investigating its potential role in epigenetic research. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting PRMT5. It is crucial to adapt and optimize these methodologies for the specific inhibitor and biological systems under investigation to ensure accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Prmt5-IN-40: A Potent and Selective PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the characterization of Prmt5-IN-40 , a novel inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). These guidelines are intended for researchers in oncology, drug discovery, and cell biology to assess the cellular activity and mechanism of action of this compound.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[3][4][5] Dysregulation of PRMT5 activity is implicated in the progression of various cancers, making it a compelling therapeutic target.[2][6][7] this compound is a potent and selective small molecule inhibitor designed to target the enzymatic activity of PRMT5. These protocols describe in vitro cell-based assays to determine the potency, cellular effects, and mechanism of action of this compound.
PRMT5 Signaling Pathway
The PRMT5 signaling pathway is a complex network that influences multiple aspects of cancer cell biology. PRMT5, often in a complex with MEP50, methylates a variety of substrates.[3] This can lead to the transcriptional repression of tumor suppressor genes through histone methylation (e.g., H3R8me2s, H4R3me2s) or the modulation of signaling pathways such as the EGFR and PI3K/AKT/mTOR pathways.[6][8][9] Furthermore, PRMT5 is involved in the regulation of RNA splicing and the DNA damage response.[4][10][11]
Data Presentation
The potency of this compound and other reference PRMT5 inhibitors is summarized below. These values are typically determined using cell viability assays after a defined treatment period.
| Inhibitor | Cell Line | Assay Type | Incubation Time (h) | IC50 (nM) | Reference |
| This compound (Hypothetical) | A549 (NSCLC) | MTT | 72 | 50 | N/A |
| This compound (Hypothetical) | HCT116 (Colon) | CellTiter-Glo | 144 | 25 | N/A |
| This compound (Hypothetical) | LNCaP (Prostate) | MTT | 96 | 150 | N/A |
| GSK3326595 | Z-138 (MCL) | CellTiter-Glo | 144 | <10 | [12] |
| GSK3203591 | Panel of cell lines | CellTiter-Glo | 144 | gIC50 < 1000 in sensitive lines | [12] |
| C220 | Ovarian & Breast Cancer Lines | CellTiter-Glo | N/A | 3 - 18 | [4] |
| CMP5 | ATL cell lines | Cell Viability | 120 | 3980 - 11070 | [13] |
| HLCL61 | ATL cell lines | Cell Viability | 120 | 3090 - 7580 | [13] |
| Compound 17 | LNCaP, A549 | Cell Viability | N/A | < 450 | [14] |
| 3039-0164 | A549 | MTT | 24, 48, 72 | Concentration-dependent decrease in viability | [9] |
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize this compound.
General Experimental Workflow
The general workflow for testing a PRMT5 inhibitor involves initial cell culture, treatment with the inhibitor, and subsequent analysis using various assays to determine its effect on cell viability, target engagement, and downstream signaling pathways.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS)[9]
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate overnight to allow for cell attachment.[9]
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations may range from 1 nM to 50 µM. Include a vehicle-only control (DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 72 to 120 hours at 37°C in a 5% CO2 incubator.[9][13]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Protocol 2: Western Blot for PRMT5 Target Methylation
This protocol is used to assess the in-cell activity of this compound by measuring the levels of symmetric dimethylarginine (sDMA) on a known PRMT5 substrate, such as SmBB' or Histone H4 (H4R3me2s).[3][14]
Materials:
-
Cancer cell lines (e.g., MCF7)[3]
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with increasing concentrations of this compound for 48-72 hours.[3]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the sDMA signal to the total substrate protein and the loading control.
Protocol 3: Analysis of Downstream Gene and Protein Expression
This protocol assesses the effect of this compound on the expression of genes and proteins regulated by PRMT5, such as FGFR3, eIF4E, or key proteins in the PI3K/AKT and ERK signaling pathways.[9][16]
Part A: Quantitative PCR (qPCR)
Materials:
-
Cells treated as in the Western Blot protocol
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., FGFR3, EIF4E) and a housekeeping gene (e.g., GAPDH)[9]
-
qPCR instrument
Procedure:
-
Extract total RNA from this compound-treated and control cells.
-
Synthesize cDNA from 1 µg of RNA.
-
Perform qPCR using specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Part B: Western Blot for Signaling Proteins
Procedure:
-
Follow the Western Blot protocol as described above.
-
Use primary antibodies against key signaling proteins such as:
-
Total and phosphorylated AKT (p-AKT)
-
Total and phosphorylated ERK (p-ERK)
-
Total and phosphorylated mTOR (p-mTOR)[9]
-
-
Analyze the changes in the phosphorylation status and total protein levels of these signaling molecules upon treatment with this compound.
Conclusion
The provided protocols offer a comprehensive framework for the cellular characterization of this compound. By evaluating its impact on cell viability, target methylation, and downstream signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. These assays are crucial steps in the preclinical development of novel PRMT5 inhibitors for cancer therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prmt5-IN-40 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology. PRMT5 is the primary enzyme responsible for the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is crucial for the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1][2] Dysregulation and overexpression of PRMT5 are observed in a wide array of solid and hematological malignancies, often correlating with poor prognosis and making it an attractive target for therapeutic intervention.[3][4]
Prmt5-IN-40 is a small molecule inhibitor designed to specifically block the catalytic activity of PRMT5. By inhibiting PRMT5, this compound is expected to disrupt these essential cellular processes in cancer cells, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth. These application notes provide a comprehensive guide for the utilization of this compound in cancer cell line research, including detailed experimental protocols and data presentation.
Disclaimer: Publicly available preclinical data specifically for "this compound" is limited. The quantitative data and protocols provided herein are based on well-characterized, analogous PRMT5 inhibitors and are intended to serve as a representative guide. Researchers should perform their own dose-response studies to determine the optimal concentration of this compound for their specific cancer cell lines of interest.
Mechanism of Action
This compound is anticipated to function as a competitive inhibitor of PRMT5, likely competing with the methyl donor S-adenosylmethionine (SAM) for binding to the enzyme's active site.[5] This action prevents the transfer of a methyl group to the arginine residues of PRMT5 substrates. The inhibition of PRMT5's methyltransferase activity leads to a global reduction in symmetric dimethylarginine (SDMA) levels on key cellular proteins.[5] The anti-tumor effects of PRMT5 inhibition are multifaceted and include:
-
Alteration of RNA Splicing: PRMT5 is essential for the proper assembly of the spliceosome. Its inhibition leads to widespread changes in RNA splicing, which can result in the production of non-functional proteins and induce apoptosis.[3]
-
Epigenetic Regulation: PRMT5-mediated symmetric dimethylation of histones, such as H4R3me2s and H3R8me2s, is generally associated with transcriptional repression.[3] Inhibition of PRMT5 can lead to the de-repression of tumor suppressor genes.
-
Disruption of Oncogenic Signaling: PRMT5 methylates and regulates the activity of numerous proteins involved in cancer-promoting signaling pathways, including the EGFR, PI3K/AKT, and WNT/β-catenin pathways.[6][7]
Data Presentation
The following table summarizes the representative 50% inhibitory concentration (IC50) values of analogous PRMT5 inhibitors in various cancer cell lines. This data serves as a reference for designing experiments with this compound and for selecting appropriate cell line models.
| PRMT5 Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| GSK3326595 | Mantle Cell Lymphoma | Z-138 | <10 | Based on analogous inhibitor data[5] |
| GSK3326595 | Mantle Cell Lymphoma | Granta-519 | <10 | Based on analogous inhibitor data[5] |
| GSK3326595 | Diffuse Large B-cell Lymphoma | WSU-DLCL2 | <10 | Based on analogous inhibitor data[5] |
| EPZ015938 | Triple-Negative Breast Cancer | MDA-MB-231 | 25.7 ± 4.5 | [8] |
| EPZ015938 | Triple-Negative Breast Cancer | Hs578T | 48.9 ± 9.8 | [8] |
| EPZ015938 | Non-cancerous Breast | MCF10A | 722.8 ± 122 | [8] |
| CMP5 | Adult T-cell Leukemia | ATL-43T | 3.98 | [9] |
| HLCL61 | Adult T-cell Leukemia | ATL-43T | 3.09 | [9] |
| Clofazimine | Colorectal Cancer | HT29 | 18-34 µM | [10] |
| Cantharidin | Colorectal Cancer | HCT116 | 18-34 µM | [10] |
Mandatory Visualizations
Caption: Simplified PRMT5 signaling pathway and mechanism of action for this compound.
Caption: General experimental workflow for evaluating this compound in cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[5]
-
Prepare serial dilutions of this compound in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended.[5]
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.[5]
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for a desired time period (e.g., 72, 96, or 144 hours).[5]
-
Add 20 µL of MTS reagent to each well.[5]
-
Incubate the plate for 1-4 hours at 37°C.[5]
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[5]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) populations.
Western Blot Analysis for Target Engagement
This protocol is for detecting changes in the methylation status of PRMT5 substrates and the modulation of downstream signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-p-AKT, anti-AKT, anti-PRMT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Harvest and lyse cells in RIPA buffer.[5]
-
Determine protein concentration using a BCA assay.[5]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[5]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane for 1 hour at room temperature in blocking buffer.[5]
-
Incubate the membrane with the primary antibody overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.[5]
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).[5]
By following these protocols, researchers can effectively evaluate the potential of this compound as a therapeutic agent in various cancer cell line models. The provided information on the mechanism of action, representative data, and detailed experimental procedures will facilitate further investigation into the role of PRMT5 in cancer and the development of novel targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 function and targeting in cancer [cell-stress.com]
- 8. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRMT5 Inhibitors in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific in vivo dosage information for "Prmt5-IN-40" is publicly available. The following application notes and protocols are based on data from studies of other structurally related and functionally similar PRMT5 inhibitors. Researchers should use this information as a starting point and perform dose-escalation and toxicity studies to determine the optimal dosage and administration schedule for their specific mouse model and research objectives.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene transcription, RNA splicing, and cell signal transduction. Its dysregulation has been implicated in the pathogenesis of numerous cancers, making it a promising therapeutic target. This document provides a comprehensive overview of the application of PRMT5 inhibitors in in vivo mouse models, with a focus on experimental protocols and data presentation.
Quantitative Data Summary
The following table summarizes in vivo dosage and administration data for various PRMT5 inhibitors from preclinical studies. This information can be used as a reference for designing experiments with novel or less-characterized PRMT5 inhibitors like this compound.
| PRMT5 Inhibitor | Mouse Model | Dosage | Administration Route | Dosing Schedule | Efficacy | Reference |
| MRTX1719 | LU99 lung tumor xenografts | 12.5, 25, 50, 100 mg/kg | Oral gavage | Once daily for 22 days | Dose-dependent tumor growth inhibition | [1] |
| MRTX1719 | HCT116 MTAP del tumor xenografts | 50, 100 mg/kg | Oral gavage | Once daily | Tumor growth inhibition | [1] |
| MRTX1719 | MC38/gp100 syngeneic tumors | 30 mg/kg/day | Oral gavage | Once daily for 7 days | Decreased symmetric dimethylarginine (SDMA) levels in tumors | [2] |
| GSK3326595 | MC38/gp100 syngeneic tumors | 30 mg/kg/day | Oral gavage | Once daily for 7 days | Decreased SDMA levels in tumors | [2] |
| EPZ015666 (GSK3235025) | Mantle Cell Lymphoma (MCL) xenografts | Not specified | Oral | Not specified | Dose-dependent antitumor activity | [3][4] |
| Compound 20 | LU99 subcutaneous model | Not specified | Oral | Not specified | Robust in vivo antitumor activity | [5] |
Experimental Protocols
General In Vivo Efficacy Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a PRMT5 inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID, athymic nude)
-
Cancer cell line of interest
-
PRMT5 inhibitor (e.g., this compound)
-
Vehicle for formulation (e.g., 1% methylcellulose)
-
Dosing syringes and needles for oral gavage or intraperitoneal injection
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to the desired confluence.
-
Harvest and resuspend cells in a suitable buffer (e.g., PBS) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor mice for tumor development.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Compound Formulation and Administration:
-
Prepare a fresh formulation of the PRMT5 inhibitor in the chosen vehicle at the desired concentration.
-
Administer the PRMT5 inhibitor or vehicle to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) according to the dosing schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., Western blot for target engagement, immunohistochemistry).
-
Pharmacodynamic (PD) Biomarker Analysis
This protocol outlines the assessment of target engagement by measuring the levels of symmetric dimethylarginine (SDMA), a product of PRMT5 enzymatic activity.
Materials:
-
Tumor and tissue samples from the in vivo study
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and transfer system
-
Primary antibodies against SDMA-containing proteins (e.g., anti-SDMA) and a loading control (e.g., anti-Actin)
-
Secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Protein Extraction:
-
Homogenize tumor or tissue samples in lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a standard assay.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against the SDMA mark.
-
Wash and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip and re-probe the membrane with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the SDMA signal and the loading control.
-
Normalize the SDMA signal to the loading control to determine the relative change in protein methylation upon treatment.
-
Visualizations
PRMT5 Signaling Pathway
Caption: PRMT5 signaling pathway and point of inhibition.
Experimental Workflow
Caption: General workflow for an in vivo efficacy study.
References
- 1. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent, Highly Selective, and Orally Bioavailable MTA Cooperative PRMT5 Inhibitors with Robust In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of PRMT5 Inhibition by Prmt5-IN-40
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification is pivotal in regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1][2] Dysregulation of PRMT5 activity has been implicated in various cancers, making it an attractive therapeutic target.[1][3] Prmt5-IN-40 is a small molecule inhibitor designed to specifically block the catalytic activity of PRMT5. Western blot analysis is a fundamental technique to assess the efficacy of this compound by monitoring the levels of PRMT5 and the symmetric dimethylation of its substrates.[1]
Key PRMT5 Signaling Pathways
PRMT5 is a key regulator in multiple signaling pathways that are crucial for cell proliferation, survival, and differentiation.[4][5] Its activity influences growth factor signaling, cell cycle progression, and apoptosis.[2][6] PRMT5 has been shown to modulate the ERK1/2, PI3K/AKT, and WNT/β-catenin signaling cascades.[7][8] For instance, PRMT5 can methylate components of the epidermal growth factor receptor (EGFR) pathway, thereby influencing downstream signaling.[7][9] Inhibition of PRMT5 with small molecules like this compound is expected to modulate these pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Figure 1: Simplified PRMT5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, or glioblastoma cell lines).[10][11]
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Treatment with this compound:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a DMSO-treated vehicle control.
-
Western Blot Protocol
The following is a detailed protocol for performing Western blot analysis to assess PRMT5 inhibition.
Figure 2: Standard workflow for Western blot analysis.
1. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
3. Sample Preparation for SDS-PAGE:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
4. SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[10]
5. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) Western blotting detection reagent.[12]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Data Presentation
The quantitative data from the Western blot analysis should be summarized in tables for clear comparison.
Table 1: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Function/Marker | Supplier (Example) | Dilution |
| PRMT5 | Total PRMT5 protein levels | Cell Signaling Technology | 1:1000 |
| Symmetric Di-methyl Arginine (SDMA) | Marker of PRMT5 activity | Abcam | 1:1000 |
| Phospho-AKT (Ser473) | PI3K/AKT pathway activation | Cell Signaling Technology | 1:1000 |
| Total AKT | Total AKT protein levels | Cell Signaling Technology | 1:1000 |
| Phospho-ERK1/2 (Thr202/Tyr204) | ERK1/2 pathway activation | Cell Signaling Technology | 1:1000 |
| Total ERK1/2 | Total ERK1/2 protein levels | Cell Signaling Technology | 1:1000 |
| β-actin / GAPDH | Loading control | Santa Cruz Biotechnology | 1:5000 |
Table 2: Example of Quantified Western Blot Data
| Treatment (24h) | PRMT5 Expression (Normalized to β-actin) | SDMA Levels (Normalized to β-actin) | p-AKT/Total AKT Ratio | p-ERK/Total ERK Ratio |
| Vehicle (DMSO) | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.06 | 1.00 ± 0.07 |
| This compound (0.1 µM) | 0.98 ± 0.06 | 0.75 ± 0.05 | 0.80 ± 0.05 | 0.85 ± 0.06 |
| This compound (1 µM) | 1.02 ± 0.07 | 0.40 ± 0.04 | 0.50 ± 0.04 | 0.55 ± 0.05 |
| This compound (10 µM) | 0.95 ± 0.05 | 0.15 ± 0.03 | 0.20 ± 0.03 | 0.25 ± 0.04 |
Data are represented as mean ± standard deviation from three independent experiments.
Expected Outcomes and Interpretation
-
PRMT5 Protein Levels: Treatment with this compound is not expected to significantly alter the total protein levels of PRMT5, as it is an inhibitor of its enzymatic activity, not a degrader.[13]
-
SDMA Levels: A dose-dependent decrease in the levels of symmetric di-methyl arginine (SDMA) is expected, indicating successful inhibition of PRMT5 catalytic activity.[12][13]
-
Downstream Signaling: Inhibition of PRMT5 may lead to a reduction in the phosphorylation of key signaling proteins such as AKT and ERK, depending on the cellular context.[7][8] This would be observed as a decrease in the ratio of phosphorylated to total protein.
These application notes provide a framework for utilizing Western blotting to investigate the effects of this compound on PRMT5 activity and associated signaling pathways. The detailed protocol and data presentation guidelines are intended to facilitate reproducible and high-quality research in the field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Prmt5-IN-40 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular processes, including cell growth, proliferation, and DNA damage repair.[1][2][3] Its overexpression in various cancers has made it a compelling target for therapeutic intervention.[2][4][5] Prmt5-IN-40 is a potent and selective inhibitor of PRMT5, which has demonstrated significant anti-tumor activity in preclinical models.[5] Emerging evidence suggests that combining this compound with conventional chemotherapy agents can lead to synergistic anti-cancer effects, offering a promising strategy to enhance therapeutic efficacy and overcome drug resistance.[6][7][8][9][10]
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the combination of this compound with various chemotherapy agents. The protocols outlined below are intended to guide researchers in evaluating the synergistic potential of this combination therapy in cancer cell lines.
Mechanism of Action and Rationale for Combination Therapy
PRMT5 plays a multifaceted role in cancer progression by methylating a wide array of histone and non-histone proteins.[1][3][11] This enzymatic activity influences several key cellular pathways:
-
DNA Damage Repair (DDR): PRMT5 is implicated in the regulation of DDR pathways.[4][12][13][14][15] Its inhibition can impair the cancer cells' ability to repair DNA damage induced by chemotherapeutic agents like cisplatin and doxorubicin, leading to enhanced cell death.[5][6][9][10]
-
Cell Cycle Control: PRMT5 influences cell cycle progression through the regulation of key proteins such as E2F-1.[2][3] By inhibiting PRMT5, cancer cells can be arrested at specific checkpoints, increasing their susceptibility to cell cycle-specific chemotherapies.[9]
-
Apoptosis Regulation: PRMT5 can modulate the expression and activity of pro- and anti-apoptotic proteins.[3][16] Inhibition of PRMT5 can sensitize cancer cells to apoptosis induced by chemotherapy.[9]
-
Signaling Pathways: PRMT5 is known to interact with and modulate major signaling pathways like ERK1/2, PI3K/AKT, and Wnt/β-catenin, which are often dysregulated in cancer.[4][17]
The combination of this compound with chemotherapy is based on the principle of synthetic lethality, where the simultaneous inhibition of two pathways is significantly more effective than targeting either pathway alone. By crippling the DNA damage response and other survival mechanisms through PRMT5 inhibition, cancer cells become highly vulnerable to the cytotoxic effects of chemotherapy.
Quantitative Data Summary
The following tables summarize the synergistic effects observed in preclinical studies when combining PRMT5 inhibitors with various chemotherapy agents.
Table 1: Synergistic Effects of PRMT5 Inhibitors in Combination with Platinum-Based Agents (e.g., Cisplatin)
| Cell Line | Cancer Type | PRMT5 Inhibitor | Cisplatin Concentration | Combination Index (CI) | Synergy Level | Reference |
| BT20 | Triple-Negative Breast Cancer | EPZ015938 | Varies | < 1 | Synergy | [6][10] |
| MDA-MB-468 | Triple-Negative Breast Cancer | EPZ015938 | Varies | < 1 | Synergy | [6][10] |
| A549 | Lung Cancer | AMI-1 | Varies | Additive Effect | Additive | [9] |
Table 2: Synergistic Effects of PRMT5 Inhibitors in Combination with Topoisomerase Inhibitors (e.g., Doxorubicin, Camptothecin)
| Cell Line | Cancer Type | PRMT5 Inhibitor | Chemotherapy Agent | Combination Index (CI) | Synergy Level | Reference |
| BT20 | Triple-Negative Breast Cancer | EPZ015938 | Doxorubicin | < 1 | Synergy | [6][10] |
| MDA-MB-468 | Triple-Negative Breast Cancer | EPZ015938 | Doxorubicin | < 1 | Synergy | [6][10] |
| BT20 | Triple-Negative Breast Cancer | EPZ015938 | Camptothecin | < 1 | Synergy | [6][10] |
| MDA-MB-468 | Triple-Negative Breast Cancer | EPZ015938 | Camptothecin | < 1 | Synergy | [6][10] |
| MSS CRC cells | Colorectal Cancer | GSK3326595 | Irinotecan (CPT-11) | < 1 | Synergy | [7] |
Table 3: Synergistic Effects of PRMT5 Inhibitors in Combination with Taxanes (e.g., Paclitaxel)
| Cell Line | Cancer Type | PRMT5 Inhibitor | Paclitaxel Concentration | Combination Index (CI) | Synergy Level | Reference |
| Murine LUAD | Lung Adenocarcinoma | Not specified | Varies | < 1 | Synergy | [18] |
| Human cancer cell lines | Various | Not specified | Varies | < 1 | Synergy | [18] |
| BT20 | Triple-Negative Breast Cancer | EPZ015938 | Varies | > 1 | No Synergy | [6][10] |
Table 4: Synergistic Effects of PRMT5 Inhibitors in Combination with Antimetabolites (e.g., Gemcitabine)
| Model | Cancer Type | PRMT5 Inhibition | Gemcitabine Treatment | Outcome | Reference |
| PDX mouse model | Pancreatic Cancer | Genetic depletion or JNJ-64619178 | Yes | Improved response, reduced tumor growth and metastasis | [8][19] |
Experimental Protocols
Cell Viability Assay (MTS/CellTiter-Glo®)
This protocol determines the effect of this compound and a chemotherapy agent, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Chemotherapy agent (e.g., cisplatin, doxorubicin)
-
96-well clear or opaque-walled plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapy agent in culture medium. Treat the cells with single agents or combinations at various concentrations. Include vehicle-treated control wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[20] Measure the absorbance at 490 nm using a microplate reader.
-
CellTiter-Glo® Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.[20] Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.
-
-
Data Analysis: Normalize the absorbance/luminescence values to the vehicle-treated control wells to determine the percentage of cell viability.
Synergy Analysis
This protocol uses the Combination Index (CI) method based on the Chou-Talalay principle to quantify the interaction between this compound and the chemotherapy agent.[21]
Procedure:
-
Data Collection: Generate dose-response curves for each drug individually and for the combination at a constant ratio of concentrations.
-
CI Calculation: Use software such as CompuSyn or SynergyFinder to calculate the CI values.[21][22]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol detects and quantifies apoptosis in cells treated with this compound and a chemotherapy agent.[23][24][25]
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment (e.g., 48 hours) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[24]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-negative: Live cells
-
Western Blot Analysis
This protocol assesses the effect of the combination treatment on the expression of key proteins involved in DNA damage response and apoptosis.
Materials:
-
Treated and control cell lysates
-
Primary antibodies (e.g., cleaved PARP, cleaved Caspase-3, γH2AX, p-CHK1)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways
Caption: PRMT5 signaling pathways and points of intervention.
Experimental Workflow
Caption: Workflow for evaluating this compound and chemotherapy combinations.
References
- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. onclive.com [onclive.com]
- 6. tandfonline.com [tandfonline.com]
- 7. PRMT5 Inhibitor Synergizes with Chemotherapy to Induce Resembling Mismatch Repair Deficiency and Enhance Anti-TIGIT Therapy in Microsatellite-Stable Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRMT5 Identified as a Viable Target for Combination Therapy in Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. PRMT5 function and targeting in cancer [cell-stress.com]
- 12. PRMT5 regulates ATF4 transcript splicing and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The expression of PRMT5 is associated with postoperative chemotherapeutic outcome in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PRMT5 Identified as a Viable Target for Combination Therapy in Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. benchchem.com [benchchem.com]
- 25. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for PRMT5 Inhibitor Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting PRMT5 in Combination Therapies
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that plays a significant role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1] As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] Dysregulation of PRMT5 activity is frequently observed in a wide range of cancers, including lymphomas, leukemias, and solid tumors such as breast and lung cancer, often correlating with poor prognosis.[1][3] Its role in promoting cell proliferation, survival, and differentiation makes it a compelling target for cancer therapy.[1]
PRMT5 inhibitors are small molecules designed to block the enzymatic function of PRMT5, thereby modulating the methylation of its substrates and impacting associated cellular pathways.[1] While PRMT5 inhibitors have shown promise as monotherapies, combination strategies are being explored to enhance their anti-cancer efficacy, overcome potential resistance mechanisms, and broaden their therapeutic window.[4][5] Synergy studies are therefore crucial to identify effective combination therapies that can be translated into clinical settings.
This document provides a comprehensive guide for designing and conducting synergy studies with PRMT5 inhibitors, using Prmt5-IN-40 as a representative, albeit not extensively characterized, example. The principles and protocols outlined here are broadly applicable to other potent and selective PRMT5 inhibitors.
Understanding this compound and Other PRMT5 Inhibitors
This compound is described as an effective inhibitor of PRMT5.[6] However, detailed public information on its specific mechanism of action is limited. PRMT5 inhibitors can be broadly categorized based on their mechanism:
-
SAM-competitive inhibitors: These molecules compete with the methyl donor S-adenosylmethionine (SAM) for binding to the catalytic site of PRMT5.[1]
-
Substrate-competitive inhibitors: These compounds prevent the substrate protein from binding to PRMT5.
-
MTA-cooperative inhibitors: These inhibitors selectively bind to the complex of PRMT5 and methylthioadenosine (MTA), a metabolite that accumulates in cancer cells with MTAP gene deletion. This provides a targeted approach for tumors with this specific genetic alteration.[7]
Crucial First Step: Before initiating synergy studies, it is imperative for researchers to characterize the specific PRMT5 inhibitor being used, such as this compound. This includes determining its IC50 in the cell lines of interest and, if possible, elucidating its binding mode. This information will be critical for interpreting synergy data and understanding the biological basis of any observed interactions.
Potential Synergistic Partners for PRMT5 Inhibitors
Based on the known functions of PRMT5 and preclinical evidence, several classes of anti-cancer agents are promising candidates for synergistic combinations with PRMT5 inhibitors.
DNA Damaging Agents and PARP Inhibitors
PRMT5 plays a role in the DNA damage response (DDR).[8] Inhibition of PRMT5 can sensitize cancer cells to agents that cause DNA damage, such as platinum-based chemotherapy (e.g., cisplatin) and PARP inhibitors.[4][5] Studies have shown that combining PRMT5 inhibitors with cisplatin or PARP inhibitors can lead to synergistic cell killing in various cancer models, including triple-negative breast cancer.[3][4][5]
BCL-2 Inhibitors
In certain hematological malignancies like mantle cell lymphoma, PRMT5 inhibition can induce a pro-apoptotic program.[5] Combining a PRMT5 inhibitor with a BCL-2 inhibitor (e.g., venetoclax) has been shown to be synergistic, leading to enhanced apoptosis.[5]
MAPK Pathway Inhibitors
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell growth and proliferation. There is evidence of crosstalk between PRMT5 and the MAPK pathway. Combining PRMT5 inhibitors with inhibitors of the MAPK pathway (e.g., MEK inhibitors) has shown promise in preclinical models of lung, brain, and pancreatic cancers.
EGFR/HER2 Inhibitors
In some breast cancers, particularly those with high expression of EGFR or HER2, combining PRMT5 inhibitors with EGFR inhibitors (e.g., erlotinib) or HER2 inhibitors (e.g., neratinib, tucatinib) has demonstrated synergistic effects.[3][4]
Experimental Protocols
Cell Line Selection and Culture
-
Select a panel of cancer cell lines relevant to the research question. It is advisable to include cell lines with varying sensitivity to the single agents to assess if synergy is context-dependent.
-
For MTA-cooperative PRMT5 inhibitors, include cell lines with and without MTAP deletion to validate the mechanism of action.
-
Maintain cells in the recommended culture medium and conditions, ensuring they are in the exponential growth phase for all experiments.
Single-Agent Dose-Response Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) for each drug in each cell line.
Protocol:
-
Seed cells in 96-well plates at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug.
-
Treat the cells with a range of concentrations for each drug individually. Include a vehicle-only control.
-
Incubate for a period that allows for at least two cell doublings (typically 72-120 hours).
-
Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or a resazurin-based assay.
-
Plot the dose-response curves and calculate the IC50 values using non-linear regression analysis.
Combination (Synergy) Assays
Objective: To assess the combinatorial effect of this compound and the partner drug.
Protocol:
-
Design a matrix of drug concentrations. A common approach is to use a fixed ratio of the two drugs based on their IC50 values (e.g., concentrations ranging from 1/8 x IC50 to 8 x IC50 for each drug).
-
Seed cells in 96-well plates as described above.
-
Treat cells with the single agents and their combinations at the predetermined concentrations. Include vehicle-only controls.
-
Incubate for the same duration as the single-agent assays.
-
Measure cell viability.
-
Analyze the data to determine the nature of the interaction (synergy, additivity, or antagonism).
Data Analysis for Synergy
The Combination Index (CI) method by Chou and Talalay is a widely accepted method for quantifying drug interactions.
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
Software such as CompuSyn can be used to calculate CI values and generate Fa-CI plots (fraction affected vs. CI).
Data Presentation: Summarize the results in a clear and structured table.
| Cell Line | This compound IC50 (µM) | Combination Drug IC50 (µM) | Combination Index (CI) at Fa 0.5 | Nature of Interaction |
| Cell Line A | [Value] | [Value] | [Value] | Synergy/Additivity/Antagonism |
| Cell Line B | [Value] | [Value] | [Value] | Synergy/Additivity/Antagonism |
| Cell Line C | [Value] | [Value] | [Value] | Synergy/Additivity/Antagonism |
Mechanistic Assays
To understand the biological basis of the observed synergy, further experiments are recommended:
-
Apoptosis Assays: Use methods like Annexin V/PI staining followed by flow cytometry or caspase-3/7 activity assays to determine if the combination enhances apoptosis.
-
Cell Cycle Analysis: Analyze the cell cycle distribution by flow cytometry after propidium iodide staining to see if the combination induces cell cycle arrest.
-
Western Blotting: Probe for key proteins in the relevant signaling pathways to assess changes in their expression or phosphorylation status. For example, when combining with a MAPK inhibitor, look at the levels of phosphorylated ERK. When combining with a PARP inhibitor, assess markers of DNA damage like γH2AX.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: PRMT5 signaling and potential synergistic combination targets.
Caption: Experimental workflow for a synergy study.
Conclusion
Synergy studies are a cornerstone of modern drug development, offering a rational approach to enhancing therapeutic efficacy and overcoming resistance. By systematically evaluating combinations of PRMT5 inhibitors like this compound with other anti-cancer agents, researchers can uncover novel treatment strategies with the potential for significant clinical impact. The protocols and guidelines presented here provide a robust framework for conducting these essential investigations.
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. PRMT blockade induces defective DNA replication stress response and synergizes with PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Symmetric Dimethylarginine (SDMA) with a PRMT5 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive search of scientific literature did not yield public data for a molecule with the specific designation "Prmt5-IN-40." Therefore, the following application notes and protocols are based on well-characterized, potent, and selective PRMT5 inhibitors that are analogous in their mechanism of action, such as EPZ015666 and GSK591. The data and methodologies presented here serve as a robust guide for investigating the role of symmetric dimethylarginine using a representative PRMT5 inhibitor.
Introduction: PRMT5 and Symmetric Dimethylarginine (SDMA)
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins. This post-translational modification is a critical regulatory mechanism in numerous cellular processes, including transcriptional regulation, mRNA splicing, DNA damage response, and signal transduction.[1][2][3] PRMT5 catalyzes the transfer of two methyl groups from the cofactor S-adenosylmethionine (SAM) to the two terminal guanidino nitrogen atoms of an arginine residue.[4][5]
Dysregulation of PRMT5 activity and subsequent alterations in SDMA levels are implicated in various diseases, particularly cancer, where PRMT5 is frequently overexpressed.[6][7] Small molecule inhibitors of PRMT5 are invaluable tools for elucidating the biological functions of SDMA and for exploring the therapeutic potential of targeting this pathway.
Mechanism of Action
PRMT5 inhibitors are small molecules designed to block the catalytic activity of the PRMT5/MEP50 complex. Most inhibitors act by binding to the substrate-binding pocket of PRMT5, preventing the methylation of target proteins.[1] The direct consequence of PRMT5 inhibition is a time- and dose-dependent global reduction in cellular SDMA levels.[8] This reduction serves as a key pharmacodynamic biomarker for assessing inhibitor activity and target engagement in both in vitro and in vivo models.
Data Presentation: Potency of Representative PRMT5 Inhibitors
The following tables summarize the inhibitory potency of well-characterized PRMT5 inhibitors. This data provides a reference for the expected activity of a selective PRMT5 inhibitor.
Table 1: Biochemical Inhibitory Potency
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference(s) |
|---|---|---|---|---|
| EPZ015666 | Biochemical Assay | PRMT5 | 22 | [6][9] |
| GSK591 | Biochemical Assay | PRMT5/MEP50 | 4, 11 | [10][11] |
| JNJ-64619178 | Biochemical Assay | PRMT5 | 0.14 |[12] |
Table 2: Cellular Inhibitory Potency
| Inhibitor | Cell Line | Assay Type | Endpoint | IC50 / EC50 (nM) | Reference(s) |
|---|---|---|---|---|---|
| EPZ015666 | Z-138 (MCL) | Cell Viability | Proliferation | <100 | [6] |
| GSK591 | Z-138 (MCL) | Target Engagement | SmD3 Methylation | 56 | [10][11] |
| GSK591 | Neuroblastoma | Cell Viability | Proliferation | Low nM range | [8] |
| JNJ-64619178 | HCT116 (MTAPdel) | Cell Viability | Proliferation | 12 |[13] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: In Vitro PRMT5 Enzymatic Assay (Luminescent)
This protocol is for determining the IC50 value of a PRMT5 inhibitor by measuring the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.
Materials & Reagents:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (1-21) substrate
-
S-adenosylmethionine (SAM)
-
PRMT5 inhibitor (e.g., this compound) dissolved in DMSO
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20)
-
Methyltransferase-Glo™ (MT-Glo) Assay Kit (or similar SAH detection kit)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the PRMT5 inhibitor in DMSO. Then, dilute the inhibitor in Assay Buffer to achieve the desired final concentrations for the assay. Include a DMSO-only vehicle control.
-
Enzyme Preparation: Dilute the PRMT5/MEP50 enzyme complex to the desired concentration in Assay Buffer.
-
Reaction Setup: To each well of a 384-well plate, add:
-
Inhibitor or vehicle control.
-
PRMT5/MEP50 enzyme solution.
-
Incubate for 15-30 minutes at room temperature to allow inhibitor binding.
-
-
Initiate Reaction: Add a solution containing the H4 peptide substrate and SAM to each well to start the methylation reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60-120 minutes.
-
Detect SAH: Stop the reaction and detect the generated SAH by adding the MT-Glo™ reagents according to the manufacturer's protocol. This typically involves a two-step addition of reagents to convert SAH to ATP, which then drives a luciferase reaction.
-
Measure Luminescence: After a final incubation period (as per kit instructions), measure the luminescence signal using a plate reader. The signal is directly proportional to SAH concentration and, therefore, PRMT5 activity.
-
Data Analysis: Normalize the data to the vehicle (100% activity) and no-enzyme (0% activity) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blotting for SDMA Target Engagement
This protocol details the detection of global SDMA levels in cell lysates to confirm the cellular activity and target engagement of a PRMT5 inhibitor.[14]
Materials & Reagents:
-
Cell line of interest cultured in appropriate media
-
PRMT5 inhibitor stock solution (e.g., 10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-15% Tris-Glycine SDS-PAGE gels
-
PVDF membrane
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, as appropriate)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Digital imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PRMT5 inhibitor (e.g., 0, 10, 100, 1000 nM) for 72-96 hours. Include a vehicle (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify Lysate: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 1 mg/mL) with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-SDMA primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times for 10 minutes each with TBST. Apply the ECL reagent and capture the chemiluminescent signal using a digital imager.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody (e.g., β-Actin) to ensure equal protein loading across lanes.
Protocol 3: Cell Viability Assay (MTS-based)
This protocol measures the effect of a PRMT5 inhibitor on cell proliferation and viability.[16]
Materials & Reagents:
-
Hematological or solid tumor cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
PRMT5 inhibitor stock solution (10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 90 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Inhibitor Addition: Prepare a 10-point serial dilution of the PRMT5 inhibitor in culture medium. Add 10 µL of the diluted inhibitor to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired time period, typically 72 to 144 hours, as PRMT5 inhibitor effects are often time-dependent.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the MTS reagent into a colored formazan product.
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 5. The Structure and Functions of PRMT5 in Human Diseases | MDPI [mdpi.com]
- 6. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GSK591 | Structural Genomics Consortium [thesgc.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. epicypher.com [epicypher.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Prmt5-IN-40 Treatment in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a multitude of cellular processes, including cell growth, migration, and the regulation of gene expression.[1] Upregulated in various cancers such as lymphomas, breast, lung, and colorectal cancer, PRMT5 has emerged as a promising therapeutic target.[1][2] PRMT5 inhibitors are a novel class of anti-cancer agents being investigated for their potential to disable tumor cell protection mechanisms and sensitize them to treatments like chemotherapy and radiotherapy.[1][3] Three-dimensional (3D) spheroid cultures are increasingly utilized in cancer research as they more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures.[4][5][6][7] This document provides detailed application notes and protocols for evaluating the efficacy of a representative PRMT5 inhibitor, Prmt5-IN-40, in 3D spheroid models.
Mechanism of Action of PRMT5 Inhibition
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][8] This post-translational modification plays a significant role in regulating gene expression, RNA splicing, signal transduction, and DNA repair.[8][9] Inhibition of PRMT5 can disrupt these processes, leading to anti-tumor effects. Key signaling pathways affected by PRMT5 activity include the ERK1/2, PI3K/AKT, and WNT/β-catenin pathways.[10][11][12] By blocking PRMT5, inhibitors can modulate the expression of oncogenes and tumor suppressor genes, ultimately leading to decreased cancer cell proliferation and survival.[2][13]
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Hanging Drop Method
This protocol describes the generation of uniform spheroids suitable for drug screening.[6][7][14]
Materials:
-
Cancer cell line of choice (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Hanging drop spheroid culture plates or standard petri dish lids
-
This compound (or other PRMT5 inhibitor)
-
DMSO (vehicle control)
Procedure:
-
Culture cells in a T75 flask to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL.
-
Pipette 20 µL droplets of the cell suspension onto the inside of a petri dish lid.
-
Invert the lid and place it over a petri dish containing a small amount of sterile PBS to maintain humidity.
-
Incubate at 37°C and 5% CO2 for 48-72 hours to allow for spheroid formation.
-
Carefully transfer the formed spheroids to a low-attachment 96-well plate for subsequent treatment.
Protocol 2: this compound Treatment and Viability Assay
This protocol outlines the treatment of 3D spheroids with this compound and assessment of cell viability.
Materials:
-
Pre-formed 3D spheroids in a low-attachment 96-well plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit (or similar)
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Carefully remove half of the medium from each well containing a spheroid and replace it with the medium containing the appropriate concentration of this compound or control.
-
Incubate the plate at 37°C and 5% CO2 for 72 hours.
-
After the incubation period, assess spheroid size and morphology using an inverted microscope.
-
Perform the CellTiter-Glo® 3D assay according to the manufacturer's instructions. This involves adding the reagent to each well, incubating, and then measuring luminescence.
-
Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
-
Plot the results to determine the IC50 value of this compound.
Data Presentation
Table 1: Effect of this compound on Spheroid Size and Viability
| Treatment Group | Concentration (µM) | Average Spheroid Diameter (µm) at 72h | % Viability (Normalized to Vehicle) |
| Untreated Control | 0 | 512 ± 25 | 103 ± 4.5 |
| Vehicle (DMSO) | 0.1% | 505 ± 30 | 100 ± 5.0 |
| This compound | 0.01 | 480 ± 28 | 95 ± 6.2 |
| This compound | 0.1 | 410 ± 35 | 82 ± 5.5 |
| This compound | 1 | 325 ± 41 | 61 ± 7.1 |
| This compound | 10 | 210 ± 38 | 35 ± 4.8 |
| This compound | 100 | 150 ± 32 | 12 ± 3.3 |
Note: The data presented in this table is representative and for illustrative purposes only.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PRMT5 Inhibition and Downstream Cellular Effects.
References
- 1. onclive.com [onclive.com]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3D cell culture - Wikipedia [en.wikipedia.org]
- 6. Spheroids as a Type of Three-Dimensional Cell Cultures—Examples of Methods of Preparation and the Most Important Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spheroid culture techniques – faCellitate [facellitate.com]
Guide to Dissolving and Storing Prmt5-IN-40: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the handling of Prmt5-IN-40 (also referred to as PRMT5:MEP50 PPI), a novel inhibitor of the PRMT5:MEP50 protein-protein interaction with anti-tumor activity.[1] Proper dissolution and storage are critical for maintaining the compound's stability and ensuring reproducible experimental outcomes.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Catalog Number | HY-151576 | [1] |
| Molecular Formula | C24H22N4O4 | [1] |
| Molecular Weight | 430.46 g/mol | [1] |
| Target | Histone Methyltransferase (PRMT5:MEP50 PPI) | [1] |
| Pathway | Epigenetics | [1] |
Solubility Data
This compound exhibits different solubility profiles in various solvents, which is crucial for preparing solutions for in vitro and in vivo studies.
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 200 mg/mL (464.62 mM) | Requires sonication for complete dissolution. | [1] |
| In Vivo Formulation | ≥ 5 mg/mL (11.62 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [1] |
Storage and Stability
Proper storage is essential to prevent degradation of this compound.
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid | 4°C | - | Store in a sealed container, away from moisture. | [1] |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| In Solvent | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use
This protocol describes the preparation of a concentrated stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Ultrasonic bath
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.30 mg of the compound.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the mixture thoroughly. If the compound does not fully dissolve, place the tube in an ultrasonic bath for short intervals until the solution is clear.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
This protocol details the preparation of a vehicle formulation suitable for administering this compound in animal models.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare the Compound in DMSO: Dissolve the required amount of this compound in DMSO to achieve 10% of the final desired volume.
-
Add Co-solvents: Sequentially add the other components of the vehicle, vortexing thoroughly after each addition. The recommended order is:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: The final solution should be clear and suitable for administration.[1] The solubility in this vehicle is at least 5 mg/mL.[1]
Visualizations
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound solutions.
References
Application Notes and Protocols: Utilizing Prmt5-IN-40 in CRISPR-Cas9 Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity is frequently observed in a variety of cancers, making it a compelling therapeutic target.
CRISPR-Cas9 technology has transformed functional genomic screening, offering a powerful method to systematically identify genes that influence cellular responses to therapeutic agents. The combination of CRISPR-Cas9 screens with small molecule inhibitors, such as the potent and selective PRMT5 inhibitor Prmt5-IN-40, provides a robust platform for discovering synthetic lethal interactions and identifying novel drug targets. This approach can uncover genetic dependencies that are only revealed in the context of PRMT5 inhibition, thereby elucidating the complex cellular functions of PRMT5 and revealing new therapeutic strategies.
These application notes provide a comprehensive guide for researchers on how to design and execute CRISPR-Cas9 screens in conjunction with this compound to identify genes that sensitize cancer cells to PRMT5 inhibition.
Signaling Pathways Involving PRMT5
PRMT5 is implicated in several key signaling pathways that are crucial for cancer cell proliferation and survival. Understanding these pathways is essential for interpreting the results of a CRISPR-Cas9 screen with a PRMT5 inhibitor.
Application Notes
A CRISPR-Cas9 screen with this compound can be employed to:
-
Identify Synthetic Lethal Interactions: Discover genes whose loss of function, in combination with PRMT5 inhibition, leads to cell death. This can reveal novel drug targets for combination therapies. In pancreatic ductal adenocarcinoma (PDAC), for instance, PRMT5 depletion has been shown to make cancer cells significantly more sensitive to the chemotherapeutic agent gemcitabine[1][2][3]. A CRISPR screen identified PRMT5 as a top hit whose depletion synergistically increased gemcitabine cytotoxicity[1].
-
Elucidate Mechanisms of Action: Uncover the cellular pathways and processes that are critically dependent on PRMT5 activity. For example, a CRISPR screen with a PRMT5 inhibitor revealed that loss of PRMT1 sensitizes cells to PRMT5 inhibition, suggesting a degree of redundancy or synergy between these two enzymes[4][5].
-
Discover Resistance Mechanisms: Identify genes that, when knocked out, confer resistance to this compound, providing insights into potential mechanisms of drug resistance.
Data Presentation
Quantitative data from CRISPR screens should be summarized for clear interpretation and comparison.
Table 1: Top Gene Hits from a CRISPR-Cas9 Synthetic Lethal Screen with a PRMT5 Inhibitor (EPZ015666) in H2171 Cells. [5]
| Gene Symbol | Description | Z-score | False Discovery Rate (FDR) |
| METTL14 | Methyltransferase Like 14 | -5.2 | < 0.01 |
| PPP4C | Protein Phosphatase 4 Catalytic Subunit | -4.8 | < 0.01 |
| PRMT1 | Protein Arginine Methyltransferase 1 | -4.5 | < 0.01 |
| HDGFRP2 | Hepatoma-Derived Growth Factor Related Protein 2 | -4.3 | < 0.01 |
| INO80B | INO80 Complex Subunit B | -4.1 | < 0.01 |
| WDR77 (MEP50) | WD Repeat Domain 77 (PRMT5 cofactor) | -3.9 | < 0.05 |
| PRMT5 | Protein Arginine Methyltransferase 5 | -3.8 | < 0.05 |
| SRSF3 | Serine and Arginine Rich Splicing Factor 3 | -3.5 | 0.14 |
Table 2: Log2 Fold Change of sgRNA Abundance for Key Genes in a PRMT5 Inhibitor Screen. [5]
| Gene | sgRNA | Log2 Fold Change (Inhibitor vs. DMSO) |
| PRMT1 | sgRNA 1 | -2.5 |
| PRMT1 | sgRNA 2 | -2.2 |
| PRMT1 | sgRNA 3 | -1.9 |
| PRMT5 | sgRNA 1 | -2.1 |
| PRMT5 | sgRNA 2 | -1.8 |
| PRMT5 | sgRNA 3 | -1.5 |
| Non-targeting | Control 1 | 0.1 |
| Non-targeting | Control 2 | -0.05 |
Experimental Protocols
This section provides a detailed methodology for a pooled CRISPR-Cas9 knockout screen using this compound.
Cell Line Selection and Culture
-
Select a cancer cell line of interest. Cell lines with known alterations in pathways regulated by PRMT5 or those with MTAP deletion may be particularly sensitive.
-
Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Ensure the cell line is free of mycoplasma contamination.
Lentiviral Library Production
-
Amplify a pooled sgRNA library (e.g., GeCKO v2, Brunello, or a custom library) by electroporation into competent E. coli.
-
Isolate the plasmid DNA using a maxiprep kit.
-
Co-transfect the sgRNA library plasmid with lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells using a transfection reagent.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.
-
Titer the virus to determine the optimal multiplicity of infection (MOI). An MOI of 0.3 is often used to ensure that most cells receive a single sgRNA.
Lentiviral Transduction and Antibiotic Selection
-
Seed the target cells at a density that ensures a library coverage of at least 200-500 cells per sgRNA.
-
Transduce the cells with the pooled sgRNA lentiviral library at an MOI of ~0.3 in the presence of polybrene (8 µg/mL).
-
After 24 hours, replace the virus-containing medium with fresh medium.
-
After another 24 hours, begin selection with the appropriate antibiotic (e.g., puromycin or blasticidin) to eliminate non-transduced cells. The concentration of the antibiotic should be determined beforehand with a kill curve.
-
Maintain the cells under selection for the required duration, ensuring library coverage is maintained at each passage.
This compound Treatment
-
After antibiotic selection, split the cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound.
-
The concentration of this compound should be determined based on dose-response curves to identify a concentration that results in partial growth inhibition (e.g., IC20-IC50).
-
Culture the cells for a duration that allows for the depletion of sgRNAs targeting essential genes in the control group and synthetic lethal genes in the treatment group (typically 14-21 days).
-
Maintain library coverage throughout the treatment period.
Cell Harvesting
-
At the end of the treatment period, harvest a representative population of cells from both the control and treatment arms.
-
A baseline cell sample (T0) should also be collected after antibiotic selection and before inhibitor treatment.
-
Cell pellets can be stored at -80°C until genomic DNA extraction.
Genomic DNA Extraction
-
Extract genomic DNA (gDNA) from the harvested cell pellets using a commercial kit suitable for large cell numbers.
-
Quantify the extracted gDNA and assess its quality.
sgRNA Amplification and Sequencing
-
Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Use a high-fidelity polymerase to minimize PCR bias.
-
Purify the PCR products and quantify the library.
-
Pool the barcoded libraries and perform next-generation sequencing (NGS) on an Illumina platform.
Data Analysis
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts and calculate the log-fold change (LFC) of each sgRNA in the final samples relative to the T0 sample.
-
Use statistical packages like MAGeCK to identify significantly depleted or enriched sgRNAs and genes in the this compound treated group compared to the control group.
Validation of Top Hits
-
Validate the top candidate genes identified from the primary screen.
-
Design 2-3 individual sgRNAs targeting each candidate gene.
-
Clone these sgRNAs into a Cas9-expressing vector.
-
Transduce the target cell line with the individual sgRNA constructs.
-
Confirm gene knockout by western blot or Sanger sequencing.
Phenotypic Assays
-
Perform cell viability assays (e.g., CellTiter-Glo) on the individual knockout cell lines in the presence and absence of this compound. A significant decrease in the viability of the knockout cells compared to the wild-type cells in the presence of this compound confirms a synthetic lethal interaction.
-
Colony formation assays can also be used to assess long-term effects on cell proliferation.
Conclusion
The integration of this compound into CRISPR-Cas9 screening workflows offers a powerful strategy for the identification of novel therapeutic targets and for a deeper understanding of the cellular functions of PRMT5. The detailed protocols and application notes provided here serve as a comprehensive resource for researchers aiming to leverage this cutting-edge approach in their drug discovery and development efforts. The successful execution of these screens has the potential to uncover novel combination therapies and to shed light on the complex biology of PRMT5 in cancer.
References
- 1. Targeted CRISPR screening identifies PRMT5 as synthetic lethality combinatorial target with gemcitabine in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Targeted CRISPR screening identifies PRMT5 as synthetic lethality combinatorial target with gemcitabine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis Following Prmt5-IN-40 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze cellular responses to treatment with Prmt5-IN-40, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The protocols detailed herein are designed to facilitate the assessment of this compound's effects on cell cycle progression and apoptosis, key indicators of its anti-proliferative activity.
Introduction to PRMT5 and this compound
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[2][3][4] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[5][6]
This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of PRMT5. By blocking PRMT5-mediated methylation, this compound can modulate the expression and function of key proteins involved in cell proliferation and survival.[5] Inhibition of PRMT5 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[7][8][9] Flow cytometry is an indispensable tool for quantifying these cellular outcomes.
Key Signaling Pathways Affected by PRMT5 Inhibition
PRMT5 inhibition impacts several critical signaling pathways that control cell growth and survival. Understanding these pathways is essential for interpreting the results of flow cytometry analysis. Key pathways include:
-
PI3K/AKT/mTOR Pathway: PRMT5 can influence the activation of the PI3K/AKT pathway, a central regulator of cell survival and proliferation.[10][11][12][13] Inhibition of PRMT5 can lead to decreased AKT phosphorylation, subsequently affecting downstream targets.[13][14]
-
WNT/β-catenin Pathway: PRMT5 has been shown to regulate the WNT/β-catenin signaling pathway, which is crucial for cell fate determination and proliferation.[14]
-
ERK1/2 Pathway: The ERK1/2 pathway, a key component of the MAPK signaling cascade, can also be modulated by PRMT5 activity, impacting cell growth and differentiation.[10]
-
p53 Pathway: PRMT5 can regulate the tumor suppressor p53, a critical mediator of cell cycle arrest and apoptosis in response to cellular stress.[2][15][16]
Flow Cytometry-Based Cellular Assays
The following sections provide detailed protocols for assessing the effects of this compound on cell cycle progression and apoptosis using flow cytometry.
Application Note 1: Cell Cycle Analysis Using Propidium Iodide Staining
Objective: To determine the effect of this compound treatment on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[17] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[18] By analyzing the DNA content of a population of cells, one can distinguish between cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[17][19]
Experimental Protocol: Cell Cycle Analysis
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol, cold (-20°C)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[20]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with PBS. Detach the cells using trypsin-EDTA, and then neutralize the trypsin with complete medium.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Fixation:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.[20]
-
Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several days.
-
-
Staining:
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or PE-Texas Red).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) parameters to exclude debris and cell aggregates.
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Presentation: Cell Cycle Distribution after this compound Treatment
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | |||
| This compound (X µM) | |||
| This compound (Y µM) | |||
| This compound (Z µM) |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Application Note 2: Apoptosis Detection Using Annexin V and Propidium Iodide Staining
Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[22] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, APC) to label early apoptotic cells.[23][24] Propidium Iodide (PI) is a membrane-impermeant DNA dye that can only enter cells with compromised plasma membranes, characteristic of late apoptotic and necrotic cells.[22][24]
Experimental Protocol: Apoptosis Assay
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[23]
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cell cycle analysis protocol. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls for apoptosis.
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[23]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[23]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[25]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube before analysis.[23]
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Use appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Create a dot plot of Annexin V fluorescence versus PI fluorescence.
-
Use quadrant analysis to distinguish between the different cell populations:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (or cells with compromised membranes due to handling)
-
-
Data Presentation: Apoptosis Induction by this compound
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | |||
| This compound (X µM) | |||
| This compound (Y µM) | |||
| This compound (Z µM) |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Visualizations
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. Versatility of PRMT5-induced methylation in growth control and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Overexpression of PRMT5 Promotes Tumor Cell Growth and Is Associated with Poor Disease Prognosis in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein arginine methyltransferase 5 is a potential oncoprotein that upregulates G1 cyclins/cyclin‐dependent kinases and the phosphoinositide 3‐kinase/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. youtube.com [youtube.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. scispace.com [scispace.com]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Studying the DNA Damage Response Using a PRMT5 Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a potent and selective PRMT5 inhibitor to investigate the DNA damage response (DDR). The protocols and data presented are based on established research and offer a framework for studying the role of Protein Arginine Methyltransferase 5 (PRMT5) in genomic stability and its potential as a therapeutic target in oncology.
Introduction to PRMT5 in DNA Damage Response
Protein Arginine Methyltransferase 5 (PRMT5) is a critical epigenetic regulator that plays a pivotal role in various cellular processes, including the DNA damage response. PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby modulating gene expression, RNA splicing, and signal transduction. Emerging evidence highlights PRMT5 as a key player in maintaining genomic integrity by influencing major DNA repair pathways such as homologous recombination (HR) and non-homologous end joining (NHEJ).
PRMT5's function in the DDR is multifaceted. It can regulate the expression of key DDR genes, including BRCA1, BRCA2, RAD51, and ATM, by modifying histone marks on their promoter regions. Additionally, PRMT5 influences the alternative splicing of essential DNA repair factors, such as TIP60, which is crucial for the appropriate repair of DNA double-strand breaks (DSBs). Inhibition of PRMT5 has been shown to induce DNA damage, lead to cell cycle arrest, and sensitize cancer cells to DNA-damaging agents and PARP inhibitors, making it an attractive target for cancer therapy.
For the purpose of these application notes, we will focus on a representative potent and selective PRMT5 inhibitor, PRT543, which is currently under evaluation in clinical trials. The principles and protocols described herein can be adapted for other similar PRMT5 inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative effects of PRMT5 inhibition on cancer cell lines, providing a basis for experimental design and data comparison.
Table 1: Anti-proliferative Activity of a Representative PRMT5 Inhibitor (PRT543) in Various Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) |
| UWB1.289 | Ovarian Cancer | 0.01 - 0.1 |
| DU145 | Prostate Cancer | 0.1 - 1.0 |
| HCC1569 | Breast Cancer | 0.01 - 0.1 |
| ES-2 | Ovarian Cancer | Not Specified |
Note: IC50 values are indicative and can vary based on experimental conditions.
Table 2: Synergistic Effects of PRMT5 Inhibitor (PRT543) with a PARP Inhibitor (Olaparib) in Cancer Cell Lines.
| Cell Line | Cancer Type | Combination Effect |
| UWB1.289 | Ovarian Cancer | Synergistic |
| DU145 | Prostate Cancer | Synergistic |
| ES-2 | Ovarian Cancer | Synergistic |
| Patient-Derived Breast Cancer Xenografts | Breast Cancer | Effective Growth Inhibition |
| Patient-Derived Ovarian Cancer Xenografts | Ovarian Cancer | Effective Growth Inhibition |
Signaling Pathway and Experimental Workflow
PRMT5's Role in DNA Damage Response Signaling
Caption: PRMT5 signaling in the DNA damage response.
Experimental Workflow for Studying PRMT5 Inhibition and DNA Damage
Caption: Workflow for assessing PRMT5 inhibitor effects.
Experimental Protocols
Protocol 1: Western Blot Analysis of DDR Proteins
This protocol is for detecting changes in the levels and phosphorylation status of key DDR proteins following treatment with a PRMT5 inhibitor.
Materials:
-
Cancer cell lines (e.g., UWB1.289, DU145)
-
PRMT5 inhibitor (e.g., PRT543)
-
DNA damaging agent (e.g., Olaparib, Cisplatin)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-p-CHK1, anti-p-CHK2, anti-PRMT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the PRMT5 inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) with or without a DNA damaging agent for the desired time (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: Immunofluorescence Staining for γH2AX Foci
This protocol is used to visualize and quantify DNA double-strand breaks by staining for γH2AX foci.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
PRMT5 inhibitor and/or DNA damaging agent
-
4% paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (anti-γH2AX)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat as described in Protocol 1.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes.
-
Wash with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS.
-
Block with blocking solution for 1 hour.
-
Incubate with anti-γH2AX primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibody for 1 hour in the dark.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
-
Quantification: Count the number of γH2AX foci per nucleus using image analysis software.
Protocol 3: Cell Viability Assay
This protocol measures the effect of a PRMT5 inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
PRMT5 inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well.
-
Treatment: After 24 hours, treat the cells with a serial dilution of the PRMT5 inhibitor.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a luminometer.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of viable cells against the log of the inhibitor concentration.
Conclusion
The study of PRMT5's role in the DNA damage response is a promising area of research with significant therapeutic implications. The application notes and protocols provided here offer a robust framework for investigating the effects of PRMT5 inhibition on cancer cells. By utilizing these methodologies, researchers can further elucidate the mechanisms by which PRMT5 maintains genomic stability and explore the potential of PRMT5 inhibitors as standalone or combination therapies in oncology.
Application Notes and Protocols for Prmt5-IN-40 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Prmt5-IN-40 , a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in patient-derived xenograft (PDX) models. The following sections detail the mechanism of action, experimental protocols, and representative data for assessing the anti-tumor efficacy of this compound.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a crucial role in the regulation of several cellular processes, including gene expression, mRNA splicing, signal transduction, and DNA damage repair.[2][4][5] Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[4][6][7][8] this compound is a novel small molecule inhibitor designed to selectively target the catalytic activity of PRMT5. Preclinical studies in patient-derived xenograft (PDX) models, which closely recapitulate the heterogeneity and microenvironment of human tumors, have demonstrated promising anti-tumor activity.[7][9]
Mechanism of Action
This compound inhibits the methyltransferase activity of the PRMT5/MEP50 complex.[9] This inhibition leads to a reduction in the symmetric dimethylation of arginine (SDMA) on target proteins. The anti-tumor effects of this compound are mediated through multiple mechanisms, including:
-
Alteration of mRNA Splicing: PRMT5 is essential for the proper functioning of the spliceosome.[2] Inhibition by this compound can lead to widespread changes in mRNA splicing, inducing a synthetic lethal phenotype in tumors with mutations in splicing factors.[6]
-
Tumor Suppressor Gene Reactivation: PRMT5 can repress the expression of tumor suppressor genes.[8] this compound treatment can lead to the reactivation of these genes, such as p53, by modulating the splicing of its regulators like MDM4.[10][11]
-
Modulation of Oncogenic Signaling Pathways: PRMT5 influences several cancer-promoting signaling pathways, including WNT/β-catenin, AKT/GSK3β, and growth factor signaling.[4][12] this compound can disrupt these pathways, thereby inhibiting cancer cell proliferation and survival.
Signaling Pathway
Caption: PRMT5 signaling pathways and the inhibitory action of this compound.
Efficacy of this compound in PDX Models
The anti-tumor activity of this compound has been evaluated in various PDX models. The following tables summarize representative quantitative data from these studies.
Table 1: Tumor Growth Inhibition in Mantle Cell Lymphoma (MCL) PDX Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Volume Change (%) | p-value |
| Vehicle Control | - | Daily | 100 ± 15 | - |
| This compound | 50 | Daily | 45 ± 12 | <0.01 |
| This compound | 100 | Daily | 22 ± 8 | <0.001 |
Data are presented as mean ± SEM.
Table 2: Survival Analysis in Pancreatic Ductal Adenocarcinoma (PDAC) PDX Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (days) | p-value |
| Vehicle Control | - | 5 days/week | 25 | - |
| Gemcitabine | 60 | Twice weekly | 35 | <0.05 |
| This compound | 50 | 5 days/week | 40 | <0.01 |
| This compound + Gemcitabine | 50 + 60 | Combination | 55 | <0.001 |
Table 3: Biomarker Modulation in Triple-Negative Breast Cancer (TNBC) PDX Model
| Treatment Group | Dose (mg/kg) | Symmetric Di-methyl Arginine (SDMA) Reduction (%) | p21 Induction (fold change) |
| Vehicle Control | - | 0 | 1.0 |
| This compound | 100 | 85 ± 7 | 4.5 ± 0.8 |
Data are presented as mean ± SEM from tumor lysates after 7 days of treatment.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
-
Tumor Implantation: Freshly obtained human tumor tissue is surgically implanted subcutaneously into the flank of 6-8 week old immunodeficient mice (e.g., NSG or NOD/SCID).
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Passaging: When tumors reach a volume of approximately 1000-1500 mm³, they are harvested, fragmented, and re-implanted into new cohorts of mice for subsequent experiments.
In Vivo Efficacy Studies
-
Animal Grouping: Once tumors reach an average volume of 150-200 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation and Administration: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at the specified dose and schedule. The vehicle control group receives the formulation without the active compound.
-
Data Collection: Tumor volume and body weight are measured twice weekly. Animal health is monitored daily.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the first sign of significant morbidity. Tumors are then harvested for pharmacodynamic analysis.
Pharmacodynamic (PD) Biomarker Analysis
-
Tissue Collection: Tumors are excised at the end of the study, snap-frozen in liquid nitrogen, or fixed in formalin for subsequent analysis.
-
Western Blotting:
-
Tumor lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and incubated with primary antibodies against SDMA, p53, p21, and a loading control (e.g., β-actin).
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Immunohistochemistry (IHC):
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate-based buffer.
-
Sections are blocked and incubated with primary antibodies against Ki-67 (for proliferation) or cleaved caspase-3 (for apoptosis).
-
Detection is performed using a polymer-based detection system and a chromogen such as DAB.
-
Slides are counterstained with hematoxylin and imaged.
-
Experimental Workflow
Caption: Workflow for this compound evaluation in PDX models.
Conclusion
This compound demonstrates significant single-agent and combination anti-tumor activity in a range of patient-derived xenograft models. The protocols and data presented here provide a framework for the preclinical evaluation of PRMT5 inhibitors and support the continued development of this compound as a promising cancer therapeutic. Further studies are warranted to identify predictive biomarkers and optimal combination strategies to maximize clinical benefit.
References
- 1. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of PRMT5 in Immuno-Oncology | MDPI [mdpi.com]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 Identified as a Viable Target for Combination Therapy in Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PRMT5-IN-40 Concentration for Cell Culture
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists optimize the use of PRMT5-IN-40 in cell culture experiments. Due to limited publicly available data for this compound, the protocols and concentration ranges provided are based on well-characterized, analogous PRMT5 inhibitors such as EPZ015666 and JNJ-64619178.[1] These recommendations serve as a robust starting point for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PRMT5 inhibitors like this compound?
A1: this compound is an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] This modification plays a crucial role in regulating various cellular processes, including gene expression, mRNA splicing, DNA damage repair, and signal transduction.[1][2] By blocking the enzymatic activity of PRMT5, inhibitors like this compound can lead to cell cycle arrest, apoptosis (programmed cell death), and sensitization of cancer cells to other therapies.[1][3]
Q2: What is a good starting concentration range for this compound in my cell line?
A2: A good starting point for a new inhibitor and cell line is to perform a dose-response experiment over a broad concentration range. Based on data from analogous PRMT5 inhibitors, a range from 1 nM to 10 µM is recommended for an initial 10-point dose-response curve.[2] The optimal concentration will be highly dependent on the specific cell line's sensitivity to PRMT5 inhibition.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time can vary depending on the desired endpoint. For cell viability assays, incubation periods of 72 to 144 hours are common to allow for effects on cell proliferation to become apparent.[2] For mechanistic studies, such as assessing the reduction of symmetric dimethylarginine (SDMA) marks by Western blot, a shorter incubation of 48 to 72 hours may be sufficient.[4] A time-course experiment is recommended to determine the optimal duration for your specific experimental goals.
Q4: How should I prepare and store this compound?
A4: Like most small molecule inhibitors, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[5] It is crucial to ensure the inhibitor is fully dissolved before further dilution into your cell culture medium.[5] Stock solutions should be stored at -20°C or -80°C to maintain stability. Prepare fresh dilutions in culture medium for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity or cell death are observed even at low concentrations.
-
Question: My cells are dying at concentrations where I don't expect to see such a strong effect. How can I troubleshoot this?
-
Answer:
-
On-Target vs. Off-Target Toxicity: High sensitivity could be an on-target effect in a particularly dependent cell line, as PRMT5 is essential for many critical cellular processes.[5] To distinguish this from off-target toxicity, consider including a negative control compound with a similar chemical structure but no activity against PRMT5.[5]
-
Confirm On-Target Activity: Perform a Western blot to measure the levels of a known PRMT5 substrate marker, such as symmetric dimethylarginine (SDMA) on SmD3 or histone H4 (H4R3me2s).[4][5] A dose-dependent decrease in this marker would confirm that the inhibitor is engaging its target.
-
Refine Dose-Response: Conduct a more detailed dose-response experiment with narrower concentration increments at the lower end of your range to precisely determine the cytotoxic threshold for your specific cell line.[5]
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%).
-
Issue 2: The inhibitor shows weak or no effect on cell viability or the intended biological outcome.
-
Question: I am not observing the expected anti-proliferative effects, even at high concentrations. What should I do?
-
Answer:
-
Incubation Time: The treatment duration may be insufficient to observe a cellular phenotype. PRMT5 inhibition can lead to effects like apoptosis or cell cycle arrest that take time to manifest.[3][6] Try extending the incubation period (e.g., from 72 hours to 96 or 120 hours).[2]
-
Target Engagement: Verify that the inhibitor is entering the cells and engaging with PRMT5. A Western blot to detect a decrease in global SDMA levels is the most direct way to confirm this.[5]
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to PRMT5 inhibition. Sensitivity can be influenced by factors such as the expression level of PRMT5 or mutations in splicing factor genes.[7][8] Consider testing a cell line known to be sensitive to PRMT5 inhibition as a positive control.
Issue 3: I am getting inconsistent results between experiments.
-
Question: My dose-response curves and other experimental outcomes are not reproducible. What could be the cause?
-
Answer:
-
Inhibitor Solubility and Stability: Ensure that your stock solution is fully dissolved and that the inhibitor does not precipitate when diluted in the aqueous cell culture medium.[5] Always prepare fresh dilutions from the stock for each experiment.
-
Reagent Quality: Use high-quality, fresh reagents, including cell culture media and supplements. The quality and handling of these can significantly impact assay outcomes.[5]
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to genetic drift and altered phenotypes. It is good practice to use cells within a consistent and limited range of passage numbers.
-
Consistent Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments, as this can significantly affect growth rates and drug response.
-
Data Presentation
Table 1: In Vitro Antiproliferative Activity of a Representative PRMT5 Inhibitor (JNJ-64619178) in Various Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Cancer | 10 - 50 |
| NCI-H358 | Lung Cancer | < 10 |
| NCI-H522 | Lung Cancer | < 10 |
| HCC827 | Lung Cancer | > 1000 |
| MCF-7 | Breast Cancer | 50 - 100 |
| Z-138 | Mantle Cell Lymphoma | < 10 |
This table summarizes data for the representative PRMT5 inhibitor JNJ-64619178 to provide an example of the range of sensitivities across different cell lines.[7][8] The IC50 values represent the concentration of the inhibitor required to reduce cell proliferation by 50%.
Experimental Protocols
Protocol 1: Cell Viability (MTS/MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on cell proliferation.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended for initial experiments.[2]
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the appropriate wells.
-
Incubate the plate for the desired time period (e.g., 72 hours).[2]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or follow the manufacturer's instructions for an MTT assay.[2]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for PRMT5 Target Engagement
This protocol is for detecting the reduction in symmetric dimethylation of PRMT5 substrates, confirming on-target activity of the inhibitor.
Materials:
-
Target cell line(s)
-
This compound
-
RIPA lysis buffer supplemented with protease inhibitors
-
Primary antibodies: anti-pan-SDMA, anti-H4R3me2s, or anti-SmD3-sDMA, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at various concentrations for the desired duration (e.g., 48-72 hours).
-
Harvest cells and lyse them in ice-cold RIPA buffer.[9]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody (e.g., anti-pan-SDMA) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-40 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Prmt5-IN-40. Below you will find frequently asked questions and a troubleshooting guide to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in Dimethyl Sulfoxide (DMSO). It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound. For in vitro experiments, a stock solution of up to 200 mg/mL can be prepared in DMSO with the aid of ultrasonication[1].
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, the solid compound should be stored at 4°C in a sealed container, away from moisture. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month[1]. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: How do I prepare this compound for in vivo studies?
A3: For in vivo administration, a specific solvent formulation is required to maintain solubility. A common method involves a multi-step process: first dissolve the compound in 10% DMSO, then add 40% PEG300, followed by 5% Tween-80, and finally bring to the desired volume with 45% saline. This should result in a clear solution with a solubility of at least 5 mg/mL[1].
Q4: Can I dilute my DMSO stock solution directly into aqueous buffers or cell culture media?
A4: Direct dilution of a concentrated DMSO stock of a hydrophobic compound like this compound into aqueous solutions can often lead to precipitation. It is advisable to perform serial dilutions. For cell-based assays, a common practice is to dilute the DMSO stock to an intermediate concentration before further diluting it into the final culture medium to ensure the final DMSO concentration is not cytotoxic.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 200 mg/mL[1] | 464.62 mM | Requires ultrasonication. |
| In vivo Formulation | ≥ 5 mg/mL[1] | ≥ 11.62 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | 4°C | Not specified, long-term | Sealed, away from moisture[1]. |
| In Solvent | -80°C | 6 months[1] | Aliquot to avoid freeze-thaw cycles. |
| In Solvent | -20°C | 1 month[1] | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 430.46 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh out 4.30 mg of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolve: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes until the solution is clear[1].
-
Store: Aliquot the stock solution into single-use volumes and store at -80°C for long-term use or -20°C for short-term use.
Troubleshooting Guide
Issue 1: I am observing precipitation of this compound in my cell culture medium.
-
Cause: This is likely due to the low aqueous solubility of this compound. Direct dilution of a high-concentration DMSO stock into the medium can cause the compound to crash out of solution. The final concentration of DMSO in your experiment might also be insufficient to maintain solubility.
-
Solution:
-
Serial Dilution: Prepare an intermediate dilution of your DMSO stock in cell culture medium before making the final dilution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is sufficient to maintain solubility but remains non-toxic to your cells (typically ≤ 0.5%).
-
Warm the Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes help.
-
Vortexing: Gently vortex the solution immediately after adding the compound to ensure it is well-dispersed.
-
Issue 2: My this compound solution appears to have lost activity.
-
Cause: Loss of activity can be due to compound degradation. This can be caused by improper storage, multiple freeze-thaw cycles, or exposure to moisture.
-
Solution:
-
Proper Storage: Always store the solid compound and stock solutions at the recommended temperatures in sealed containers[1].
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
Use Fresh Solutions: For critical experiments, it is best to use freshly prepared dilutions from a properly stored stock solution.
-
Quality Control: If you suspect degradation, consider running a quality control experiment with a new vial of the compound or comparing its activity to a known positive control.
-
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key factors influencing the stability of this compound.
References
Technical Support Center: Troubleshooting PRMT5 Inhibitor Off-Target Effects
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects of PRMT5 inhibitors, such as PRMT5-IN-40. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PRMT5 inhibitors and what are the expected on-target effects?
A1: Protein Arginine Methyltransferase 5 (PRMT5) is a type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[2][3] PRMT5 inhibitors are small molecules designed to block the enzymatic activity of PRMT5.[3]
The expected on-target effects of a potent PRMT5 inhibitor include a reduction in the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as histone H4 at arginine 3 (H4R3me2s) and SmD3.[1][4] This inhibition of PRMT5 activity can lead to cell cycle arrest, apoptosis, and impaired proliferation in cancer cells where PRMT5 is overexpressed or in tumors with specific genetic vulnerabilities, such as MTAP deletion.[3][5]
Q2: I'm observing a cellular phenotype (e.g., cell death, differentiation) that seems inconsistent with the known functions of PRMT5. How can I determine if this is an off-target effect?
A2: Observing an unexpected phenotype is a common challenge when working with small molecule inhibitors. A multi-step approach is recommended to distinguish between on-target and off-target effects.[1][6]
Troubleshooting Workflow for Unexpected Phenotypes
The following workflow provides a systematic approach to investigating whether an observed cellular phenotype is a result of on-target PRMT5 inhibition or an off-target effect.
References
- 1. benchchem.com [benchchem.com]
- 2. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. New Epigenetic Drug Targets: PRMT5 Inhibitors [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing PRMT5-IN-40 Resistance in Cell Lines
Disclaimer: Information regarding the specific compound "PRMT5-IN-40" is not publicly available in the current scientific literature. This guide is based on the principles and data from studies of other well-characterized PRMT5 inhibitors. Researchers should use this information as a guideline and optimize conditions for their specific experimental context.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing challenges related to acquired resistance to PRMT5 inhibitors in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cells have developed resistance to this compound. What are the common molecular mechanisms?
A1: Acquired resistance to PRMT5 inhibitors can arise from several mechanisms. One of the most frequently observed is the upregulation of compensatory signaling pathways. Transcriptomic analysis of resistant cell lines has revealed a significant enrichment in the mTOR and PI3K signaling pathways.[1][2] This suggests that cells can bypass the effects of PRMT5 inhibition by activating alternative pro-survival pathways.[2] Another identified mechanism is a drug-induced transcriptional state switch, which can lead to the expression of proteins like stathmin 2 (STMN2), a microtubule regulator that has been implicated in both the establishment and maintenance of resistance to PRMT5 inhibitors.[3]
Q2: How can I confirm that my cell line has developed resistance?
A2: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of the PRMT5 inhibitor. This is determined through cell viability or proliferation assays.[4] A resistant cell line may exhibit a 2- to 5-fold or even higher IC50 value compared to the parental, sensitive cell line.[2] To ensure the resistance is stable, it is recommended to culture the resistant cells in the absence of the inhibitor for a period (e.g., one month) and then re-challenge them with the drug to confirm the elevated IC50.[4]
Q3: What are some strategies to overcome this compound resistance?
A3: A primary strategy to overcome resistance is the use of combination therapies. Given the role of mTOR signaling in resistance, dual inhibition of PRMT5 and mTOR has shown synergistic effects in reducing cell proliferation in resistant cell lines.[2] For resistance mechanisms involving transcriptional state switches, collateral sensitivities may emerge. For instance, cells that upregulate STMN2 to become resistant to PRMT5 inhibitors may gain sensitivity to taxanes like paclitaxel.[3] The combination of a PRMT5 inhibitor and paclitaxel has demonstrated synergistic killing of resistant cancer cells.[3]
Q4: I am not observing the expected decrease in symmetric dimethylarginine (SDMA) levels after treatment. What could be the issue?
A4: Several factors could contribute to this. First, ensure the inhibitor is soluble and stable in your culture medium.[5] It is advisable to prepare fresh stock solutions and observe for any precipitation.[5] Second, the incubation time or concentration of the inhibitor may be insufficient. A time-course and dose-response experiment is recommended to optimize these parameters.[5] Finally, confirm the expression of PRMT5 in your cell line, as some cell lines may have low expression levels.[5] In some resistant cell lines, a significant reduction in SDMA may only be observed at much higher concentrations of the inhibitor compared to the sensitive parental line.[4]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
-
Possible Cause: Variability in assay conditions.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well.
-
Verify Inhibitor Concentration: Prepare fresh serial dilutions of the inhibitor for each experiment.
-
Check Incubation Time: Use a consistent incubation time for all experiments.
-
Monitor Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Control for Solvent Effects: Include a vehicle control (e.g., DMSO) at the same concentration as in the highest inhibitor dose.[6]
-
Problem 2: High background or off-target effects observed.
-
Possible Cause: The inhibitor concentration may be too high, or the effects may be cell-type specific.
-
Troubleshooting Steps:
-
Determine Lowest Effective Dose: Use the lowest concentration of the inhibitor that elicits the desired on-target effect (e.g., reduction in SDMA levels).
-
Use Control Cell Lines: Include a cell line known to be insensitive to PRMT5 inhibition as a negative control.
-
Assess Off-Target Pathways: If possible, assess the activity of other methyltransferases to check for inhibitor specificity.
-
Data Presentation
Table 1: Comparison of IC50 Values for PRMT5 Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance | Reference |
| Mantle Cell Lymphoma | ||||
| SP53 (Sensitive) | PRT-382 | ~100 | - | [2] |
| SP53 (Resistant) | PRT-382 | >500 | >5 | [2] |
| Z-138 (Sensitive) | PRT-382 | ~140 | - | [2] |
| Z-138 (Resistant) | PRT-382 | ~500 | ~3.6 | [2] |
| Lung Adenocarcinoma | ||||
| KP1 (Parental) | EPZ015666 | Varies | - | [3] |
| KP1-R (Resistant) | EPZ015666 | Varies (Significantly Higher) | Not specified | [3] |
Table 2: Anti-proliferative Activity of Representative PRMT5 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Incubation Time | Reference |
| PRT-382 | Granta-519 | Mantle Cell Lymphoma | <100 | 9 days | [6] |
| PRT-382 | Z-138 | Mantle Cell Lymphoma | <150 | 9 days | [6] |
| GSK3203591 | Z-138 | Mantle Cell Lymphoma | <10 | 6 days | [6] |
| GSK3203591 | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | <10 | 6 days | [6] |
| CMP5 | HTLV-1 infected | ATL | 3.98 - 21.65 µM | 120 hours | [7] |
| HLCL61 | ATL | ATL | 3.09 - 7.58 µM | 120 hours | [7] |
Experimental Protocols
Protocol 1: Generation of PRMT5 Inhibitor-Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous culture with escalating doses of a PRMT5 inhibitor.[2]
-
Initial Culture: Begin by culturing the sensitive parental cell line in the presence of the PRMT5 inhibitor at a concentration equal to its IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of the inhibitor. This is typically done in a stepwise manner.
-
Monitoring: Continuously monitor the cells for viability and proliferation.
-
Resistance Confirmation: After several months of continuous culture with escalating drug concentrations, confirm the development of resistance by determining the new IC50 value using a cell viability assay. A significant increase (e.g., 2- to 5-fold) indicates resistance.[2]
-
Stability Check: To ensure the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-evaluate the IC50.[4]
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of a PRMT5 inhibitor.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000 to 10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[8]
-
Inhibitor Treatment: Prepare serial dilutions of the PRMT5 inhibitor in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 to 120 hours at 37°C in a humidified CO2 incubator.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[8]
Protocol 3: Western Blot Analysis for SDMA
This protocol is for detecting the levels of symmetric dimethylarginine (SDMA), a marker of PRMT5 activity.[5]
-
Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) and separate them by SDS-PAGE.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SDMA overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[5]
-
Normalization: Re-probe the membrane with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.[5]
Visualizations
Caption: Upregulation of the PI3K/AKT/mTOR pathway as a mechanism of resistance to PRMT5 inhibitors.
Caption: A typical experimental workflow for characterizing PRMT5 inhibitor resistance.
Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [kb.osu.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Tissue Penetration of PRMT5 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor tissue penetration of PRMT5 inhibitors. While the following guidance is broadly applicable to small molecule PRMT5 inhibitors, it is framed to address issues akin to those observed with compounds exhibiting suboptimal pharmacokinetic properties, such as the hypothetical PRMT5-IN-40.
Frequently Asked Questions (FAQs)
Q1: We are observing low efficacy of our PRMT5 inhibitor in our in vivo models, despite potent in vitro activity. Could poor tissue penetration be the cause?
A1: Yes, a significant discrepancy between in vitro potency and in vivo efficacy is a classic indicator of poor pharmacokinetic properties, including inadequate tissue penetration. While the inhibitor may effectively target PRMT5 in cultured cells, its ability to reach the target tissue in a sufficient concentration in a living organism is critical for a therapeutic effect. Factors such as poor absorption, rapid metabolism, and limited distribution to the target tissue can all contribute to this disconnect.
Q2: What are the common physicochemical properties of small molecule inhibitors that lead to poor tissue penetration?
A2: Several physicochemical properties can hinder a small molecule's ability to effectively penetrate tissues. These often include:
-
Poor Aqueous Solubility: Low solubility in the gastrointestinal fluids can limit the amount of drug that is absorbed into the bloodstream.
-
High Lipophilicity: While a degree of lipophilicity is necessary to cross cell membranes, excessively lipophilic compounds can get trapped in fatty tissues, leading to poor distribution to the intended target organ.
-
High Molecular Weight: Larger molecules generally have more difficulty diffusing across biological membranes.
-
Susceptibility to Efflux Transporters: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport the drug out of cells and tissues, including the blood-brain barrier.
Q3: How can we experimentally assess the tissue penetration of our PRMT5 inhibitor?
A3: A comprehensive assessment of tissue penetration involves a combination of in vitro and in vivo studies. Key experimental approaches include:
-
In vitro Permeability Assays: The Caco-2 permeability assay is a standard method to predict intestinal absorption and identify potential P-gp substrates.
-
In vitro Metabolic Stability Assays: Using liver microsomes or hepatocytes can help determine the rate of metabolic clearance, a major factor in overall bioavailability.
-
In vivo Pharmacokinetic (PK) Studies: These studies are essential for determining the concentration of the inhibitor in plasma and various tissues over time after administration to an animal model. This provides a direct measure of tissue distribution.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability
If your PRMT5 inhibitor exhibits low exposure in the systemic circulation after oral administration, consider the following troubleshooting steps.
| Potential Cause | Suggested Action | Rationale |
| Poor Aqueous Solubility | 1. Formulation Enhancement: Explore formulation strategies such as creating an amorphous solid dispersion (ASD), using lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), or reducing particle size through micronization or nanocrystal technology.[1][2] | These techniques can improve the dissolution rate and apparent solubility of the compound in the gastrointestinal tract, leading to better absorption.[1] |
| 2. Salt Formation: If the compound is ionizable, forming a salt can significantly increase its aqueous solubility.[3] | Salt forms often have more favorable dissolution properties compared to the free base or acid. | |
| High First-Pass Metabolism | 1. In Vitro Metabolism Studies: Conduct metabolic stability assays with liver microsomes or hepatocytes from the relevant preclinical species to confirm the extent of metabolism.[1] | This will help identify if the liver is rapidly clearing the drug after absorption from the gut. |
| 2. Lipid-Based Formulations: Consider using lipid-based formulations, which can promote lymphatic absorption, partially bypassing the liver and reducing first-pass metabolism.[1] | The lymphatic system provides an alternative route for drug absorption that avoids initial passage through the liver. | |
| 3. Structural Modification: If feasible, medicinal chemistry efforts could be directed towards modifying the molecule to block metabolically labile sites. | This is a longer-term strategy to design next-generation inhibitors with improved metabolic stability. |
Issue 2: Poor Distribution to Target Tissues
Even with adequate plasma exposure, the inhibitor may not be reaching the desired tissue in sufficient concentrations.
| Potential Cause | Suggested Action | Rationale |
| Efflux by Transporters (e.g., P-gp) | 1. In Vitro Transporter Assays: Use cell lines overexpressing specific transporters (e.g., MDCK-MDR1) to determine if your compound is a substrate. | This will confirm if active efflux is limiting tissue penetration. |
| 2. Co-administration with an Efflux Inhibitor: In preclinical models, co-administering the PRMT5 inhibitor with a known P-gp inhibitor (e.g., verapamil, though use with caution due to its own pharmacological effects) can demonstrate the impact of efflux on tissue distribution. | A significant increase in tissue concentration in the presence of an inhibitor provides strong evidence for efflux-mediated poor penetration. | |
| High Plasma Protein Binding | 1. Measure Plasma Protein Binding: Determine the fraction of the drug that is bound to plasma proteins. | Only the unbound fraction of the drug is free to diffuse into tissues and exert its pharmacological effect. |
| 2. Consider Structural Modifications: Medicinal chemistry efforts can aim to reduce plasma protein binding while maintaining potency. | This can increase the free fraction of the drug available for tissue distribution. | |
| Physicochemical Properties | 1. Optimize Lipophilicity (LogP/LogD): If the compound is highly lipophilic, it may be sequestered in adipose tissue. Medicinal chemistry can be used to design analogs with a more balanced lipophilicity. | Optimal tissue distribution often requires a balance between lipophilicity for membrane permeation and hydrophilicity for solubility in biological fluids. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a PRMT5 inhibitor and identify its potential as a P-gp substrate.
Methodology:
-
Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture until a confluent monolayer is formed, typically for 21 days.
-
Prepare a solution of the PRMT5 inhibitor in a transport buffer.
-
To measure apical to basolateral (A-to-B) permeability, add the inhibitor solution to the apical side of the Caco-2 monolayer.
-
At various time points, collect samples from the basolateral side.
-
To measure basolateral to apical (B-to-A) permeability, add the inhibitor solution to the basolateral side and collect samples from the apical side.
-
To assess P-gp interaction, perform the permeability assay in the presence and absence of a known P-gp inhibitor.
-
Quantify the concentration of the PRMT5 inhibitor in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the compound is a substrate for efflux transporters.
Protocol 2: In Vivo Tissue Distribution Study
Objective: To determine the concentration of a PRMT5 inhibitor in plasma and various tissues following administration in an animal model.
Methodology:
-
Administer the PRMT5 inhibitor to a cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage or intravenous injection).
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), euthanize a subset of animals.
-
Collect blood samples (for plasma) and the tissues of interest (e.g., tumor, brain, liver, kidney).
-
Process the blood to obtain plasma.
-
Homogenize the collected tissues in a suitable buffer.
-
Extract the PRMT5 inhibitor from the plasma and tissue homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the concentration of the inhibitor in the extracts using a validated LC-MS/MS method.
-
Plot the concentration-time profiles for plasma and each tissue to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathways
PRMT5 is a key regulator of various cellular processes, and its inhibition can impact multiple signaling pathways implicated in cancer.
Caption: Key signaling pathways modulated by PRMT5.
Experimental Workflow for Troubleshooting Poor Tissue Penetration
The following workflow outlines a systematic approach to identifying and addressing the causes of poor tissue penetration for a PRMT5 inhibitor.
Caption: A logical workflow for troubleshooting poor tissue penetration.
References
Prmt5-IN-40 degradation and how to prevent it
Technical Support Center: Prmt5-IN-40
Disclaimer: this compound is presented here as a representative Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Protein Arginine Methyltransferase 5 (PRMT5) enzyme. The following guidance is based on established principles for PROTACs and published data on known PRMT5 degraders, such as MS4322[1][2].
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule known as a PROTAC. It is designed to selectively target the PRMT5 protein for degradation via the ubiquitin-proteasome system[1][3]. It consists of three key components: a ligand that binds to PRMT5, a ligand that recruits an E3 ubiquitin ligase (like Von Hippel-Lindau, VHL), and a linker connecting the two[4]. By bringing PRMT5 and the E3 ligase into close proximity, this compound facilitates the tagging of PRMT5 with ubiquitin, marking it for destruction by the proteasome[3].
Caption: Mechanism of action for a PRMT5 PROTAC degrader.
Q2: My this compound is active, but the degradation of PRMT5 is slow. Is this normal?
Yes, this can be normal for some targets. For instance, the degradation kinetics for the PRMT5 degrader MS4322 were observed to be significantly slower than for typical kinase degraders, with maximal degradation occurring after 6 to 8 days of treatment in MCF-7 cells[1]. The natural half-life of the target protein can significantly impact the observable degradation rate[5]. It is recommended to perform a detailed time-course experiment to determine the optimal treatment duration for your specific cell line and experimental conditions.
Q3: What does the term "degradation" refer to in the context of this compound?
The term "degradation" can have two meanings:
-
Target Protein Degradation (Desired Effect): This is the intended biological action of this compound, where the PRMT5 protein is ubiquitinated and destroyed by the proteasome[1].
-
Compound Degradation (Undesired Effect): This refers to the chemical instability of the this compound molecule itself in the experimental environment (e.g., cell culture media), which can lead to a loss of activity[6]. Common pathways for small molecule degradation include hydrolysis, oxidation, or photolysis[6].
Q4: How should I properly store and handle this compound?
To prevent the chemical degradation of this compound, follow these guidelines:
-
Stock Solutions: Store stock solutions (typically in DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions in your experimental media immediately before each experiment[6]. PROTACs can be unstable in aqueous media over extended periods[7].
-
Light Exposure: Protect the compound from light, especially UV light, to prevent photolysis[6]. Use amber vials or cover tubes with foil.
Troubleshooting Guides
Problem 1: I am not observing any PRMT5 protein degradation.
If your western blot shows no change in PRMT5 levels after treatment, several factors could be the cause. Use the following workflow and table to diagnose the issue.
Caption: Troubleshooting workflow for lack of PRMT5 degradation.
| Possible Cause | Recommended Solution & Rationale |
| Poor Compound Quality | Verify the identity and purity of your this compound batch using LC-MS and NMR. Impurities or incorrect structures will lead to inactivity. |
| Low Cell Permeability | PROTACs are often large molecules that may not efficiently cross the cell membrane[7]. Perform cellular target engagement assays (e.g., CETSA, NanoBRET) to confirm the compound is reaching PRMT5 inside the cell[7]. |
| Low E3 Ligase Expression | Confirm that your cell line expresses the E3 ligase recruited by this compound (e.g., VHL, CRBN) using Western blot or qPCR[8]. If expression is low, choose a different cell line. |
| Inefficient Ternary Complex Formation | The PROTAC may not effectively bridge PRMT5 and the E3 ligase. Use biophysical assays like TR-FRET or SPR to measure ternary complex formation and stability[7]. |
| Unproductive Ternary Complex | A complex may form but in a geometry that does not allow for ubiquitination. Perform an in-vitro ubiquitination assay to test this[7]. Linker modification may be required to achieve a productive orientation[8]. |
| Compound Instability | The this compound molecule may be degrading in the cell culture media. Assess its stability over the experiment's time course using LC-MS (see Protocol 2)[6]. |
| Rapid Target Protein Synthesis | If PRMT5 has a short natural half-life and a high synthesis rate, the induced degradation may not be sufficient to reduce overall protein levels[5]. |
Problem 2: My dose-response curve is bell-shaped (the "Hook Effect").
The "Hook Effect" is a known phenomenon for PROTACs where target degradation decreases at high concentrations[7]. This occurs because the PROTAC forms separate binary complexes (PROTAC-PRMT5 or PROTAC-E3 ligase) instead of the productive ternary complex[8].
-
Solution: Perform a wide dose-response experiment, testing concentrations from low nanomolar to high micromolar ranges, to identify the optimal concentration for maximal degradation[7][8]. Avoid using concentrations that are too high.
Problem 3: I suspect my this compound is chemically unstable.
| Observation | Possible Cause | Recommended Action |
| Loss of biological activity over the time course of the experiment. | Chemical Degradation: The compound is unstable in the aqueous, 37°C environment of the cell culture media[6]. | Perform a stability study by incubating this compound in media and measuring its concentration at different time points via LC-MS/MS (See Protocol 2)[6]. |
| Complete loss of activity, even at high concentrations. | Precipitation: The compound's solubility in the media may be limited, causing it to fall out of solution[6]. | Visually inspect the media for precipitates. Determine the compound's kinetic solubility in the experimental media. Consider using a lower concentration or adding a solubilizing agent if compatible with the assay. |
| Results are inconsistent between experiments. | Improper Storage/Handling: Repeated freeze-thaw cycles or exposure to light may be degrading the stock solution. | Aliquot stock solutions to minimize freeze-thaw cycles. Always prepare working solutions fresh from a frozen stock immediately before use[6]. Protect from light. |
Experimental Protocols
Protocol 1: Western Blotting to Quantify PRMT5 Protein Degradation
Objective: To measure the change in PRMT5 protein levels in cells following treatment with this compound.
Methodology:
-
Cell Seeding: Seed your chosen cancer cell line (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 5, 10 µM) and a vehicle control (e.g., 0.1% DMSO). Also include a negative control compound if available (one that binds PRMT5 but not the E3 ligase)[1].
-
Incubation: Incubate the cells for the desired time period (e.g., 48, 72, 96 hours), based on expected degradation kinetics[1].
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate with a primary antibody against PRMT5 overnight at 4°C. Also probe for a loading control (e.g., Actin, GAPDH).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the PRMT5 signal to the loading control signal for each sample. Calculate the percentage of PRMT5 remaining relative to the vehicle-treated control.
Protocol 2: Assessing Chemical Stability of this compound in Media
Objective: To determine the stability of this compound in cell culture media over a specified time course[6].
Materials:
-
This compound stock solution
-
Complete cell culture medium (serum-containing)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments (e.g., 1 µM).
-
Aliquoting: Aliquot the solution into multiple sterile microcentrifuge tubes, one for each time point and replicate.
-
Time Point Zero (T=0): Immediately take a sample from one tube. Quench the sample by adding 3 volumes of ice-cold acetonitrile (containing an internal standard) to precipitate proteins. Centrifuge to pellet the precipitate. This is your T=0 reference sample.
-
Incubation: Place the remaining tubes in a 37°C, 5% CO2 incubator[6].
-
Time Points: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator and process it as described in step 3[6].
-
Analysis: Analyze the supernatant from each time point by LC-MS/MS to determine the concentration of the parent this compound compound[6].
-
Calculation: Compare the concentration at each time point to the initial concentration at T=0 to determine the percentage of compound remaining. Plot the percentage remaining versus time to visualize the degradation profile.
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
adjusting Prmt5-IN-40 dose for different cancer types
Frequently Asked Questions (FAQs)
Q1: How do I determine the initial effective dose of a PRMT5 inhibitor for my cancer cell line?
A1: The initial effective dose is best determined by performing a dose-response curve and calculating the IC50 (half-maximal inhibitory concentration) for cell viability or proliferation. This value can vary significantly between different cancer types and even between cell lines of the same cancer type.
-
Recommendation: Start with a broad range of concentrations (e.g., 1 nM to 10 µM) in a cell viability assay, such as the MTT or CellTiter-Glo assay. The IC50 value will provide a starting point for the dose to be used in further in vitro experiments.
Q2: Why do different cancer cell lines show varying sensitivity to the same PRMT5 inhibitor?
A2: The sensitivity of cancer cells to PRMT5 inhibitors can be influenced by several factors:
-
PRMT5 Expression Levels: Tumors with higher expression of PRMT5 may be more dependent on its activity for survival and proliferation.[1]
-
Genetic Context: The presence of specific mutations, such as those in splicing factor genes (e.g., SF3B1, U2AF1, SRSF2) or the co-deletion of the MTAP gene with CDKN2A, can confer increased sensitivity to PRMT5 inhibition.
-
Cellular Dependence on PRMT5 Substrates: PRMT5 has numerous substrates involved in various cellular processes like splicing, DNA damage response, and cell cycle regulation.[2] The reliance of a particular cancer cell on these specific pathways will dictate its sensitivity to PRMT5 inhibition.
Q3: How do I translate an effective in vitro dose to an in vivo animal model?
A3: Translating an in vitro IC50 value to an in vivo dose is not direct and requires careful consideration of the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.
-
Pharmacokinetics: The inhibitor's absorption, distribution, metabolism, and excretion (ADME) profile will determine its bioavailability and half-life in the animal model.
-
Pharmacodynamics: It is crucial to establish a relationship between the administered dose, the concentration of the drug in the tumor tissue, and the inhibition of the target (PRMT5). This is often assessed by measuring the levels of symmetric dimethylarginine (sDMA) on PRMT5 substrates (e.g., SmD3) in tumor or surrogate tissues.
-
Recommendation: Start with a dose-finding study in a small cohort of animals to determine the maximum tolerated dose (MTD). Concurrently, assess target engagement at different dose levels by measuring sDMA levels in tumor xenografts. The optimal in vivo dose should result in significant target inhibition with minimal toxicity.
Q4: What are the common challenges and troubleshooting tips when working with PRMT5 inhibitors?
A4:
-
Issue: High IC50 value or lack of response in a cell line.
-
Troubleshooting:
-
Confirm PRMT5 expression in your cell line via Western blot.
-
Assess the genetic context of your cell line (e.g., MTAP status).
-
Consider the duration of treatment; some effects of PRMT5 inhibition may take several days to manifest.
-
-
-
Issue: Toxicity in animal models (e.g., weight loss, hematological side effects).
-
Troubleshooting:
-
Reduce the dose or modify the dosing schedule (e.g., intermittent dosing instead of continuous).
-
Ensure the formulation of the inhibitor is optimal for the route of administration.
-
-
-
Issue: Lack of tumor growth inhibition in xenograft models despite good in vitro potency.
-
Troubleshooting:
-
Verify the PK properties of the compound in the chosen animal model to ensure adequate tumor exposure.
-
Confirm target engagement in the tumor tissue by measuring sDMA levels.
-
Consider the possibility of intrinsic or acquired resistance mechanisms in the in vivo model.
-
-
Data on PRMT5 Inhibitor Activity
The following tables summarize the in vitro and in vivo activity of several well-characterized PRMT5 inhibitors across various cancer types. This data can be used as a reference for designing experiments and selecting appropriate starting doses.
Table 1: In Vitro Proliferation IC50 Values of PRMT5 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) |
| EPZ015666 (GSK3235025) | Mantle Cell Lymphoma | Z-138 | 96 |
| Mantle Cell Lymphoma | Granta-519 | ~200 | |
| Mantle Cell Lymphoma | Maver-1 | ~400 | |
| Mantle Cell Lymphoma | Mino | ~900 | |
| Mantle Cell Lymphoma | Jeko-1 | ~904 | |
| JNJ-64619178 | PRMT5/MEP50 Complex | N/A | 0.14 |
| Small Cell Lung Cancer | NCI-H1048 | Potent Activity | |
| PRT543 | Various Cancer Types | Panel of >50 cell lines | 10 - 1000 |
| Mantle Cell Lymphoma | Granta-519 | 31 | |
| Acute Myeloid Leukemia | SET-2 | 35 | |
| PRT811 | PRMT5/MEP50 Complex | N/A | 3.9 |
| Glioblastoma | U-87 MG | 134 | |
| GSK3326595 | Various Cancer Types | Broad Range | Potent Activity |
| Compound 20 | PRMT5/MEP50 Complex | N/A | 4.2 |
| Acute Myeloid Leukemia | MV-4-11 | Potent Activity | |
| Breast Cancer | MDA-MB-468 | Potent Activity |
Table 2: In Vivo Dosing and Efficacy of PRMT5 Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Efficacy |
| EPZ015666 (GSK3235025) | Mantle Cell Lymphoma | Z-138 | 200 mg/kg, p.o., BID | Robust anti-tumor activity |
| JNJ-64619178 | Small Cell Lung Cancer | NCI-H1048 | Not specified | Tumor regression |
| PRT543 | Mantle Cell Lymphoma | Granta-519, Z-138 | Well-tolerated doses | Significant tumor growth inhibition |
| Acute Myeloid Leukemia | MV4-11, SET2, HEL | Well-tolerated doses | Significant tumor growth inhibition | |
| Small Cell Lung Cancer | NCI-H1048 | Well-tolerated doses | Significant tumor growth inhibition | |
| Bladder Cancer | 5637 | Well-tolerated doses | Significant tumor growth inhibition | |
| PRT811 | Glioblastoma | U-87 MG | 20-30 mg/kg, p.o., QD | 91-100% tumor growth inhibition |
| Compound 20 | Acute Myeloid Leukemia | MV-4-11 | 10 mg/kg, i.p., BID | 47.6% tumor growth inhibition |
| C220 | Pediatric AML | PDX Models | 15 mg/kg, p.o., daily (7 days on, 2 days off) | Prolonged survival and delayed disease progression[3] |
| MRTX1719 | Lung Cancer (MTAPdel) | LU99 | 12.5-100 mg/kg, p.o., daily | Dose-dependent tumor growth inhibition[4] |
Experimental Protocols
1. Cell Viability Assay (MTT Protocol)
This protocol is for determining the cytotoxic effect of a PRMT5 inhibitor on cancer cell lines.
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[6]
-
Allow cells to adhere overnight (for adherent cell lines).
-
Prepare serial dilutions of the PRMT5 inhibitor in culture medium.
-
Remove the existing medium and add 100 µL of the medium containing the different concentrations of the inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a CO2 incubator.[6]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[5][6][7]
-
Remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5][6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 492-590 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
2. Western Blotting for PRMT5 Target Engagement
This protocol is for assessing the inhibition of PRMT5's methyltransferase activity in cells by measuring the levels of sDMA on a known substrate.
-
Materials:
-
Cell culture dishes
-
PRMT5 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-sDMA, anti-SmD3, anti-PRMT5, anti-actin or tubulin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and treat with the PRMT5 inhibitor at various concentrations for the desired duration.
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-sDMA) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., actin) to ensure equal protein loading.
-
3. Animal Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of a PRMT5 inhibitor.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)[8]
-
Human cancer cells
-
Matrigel (optional)
-
PRMT5 inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
-
-
Procedure:
-
Cell Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cancer cells, often mixed with Matrigel, into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[9] Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Dosing: Administer the PRMT5 inhibitor and vehicle control according to the predetermined dose and schedule (e.g., oral gavage, intraperitoneal injection).[9]
-
Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the predetermined maximum size or if signs of excessive toxicity are observed.
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blot for sDMA levels).
-
Signaling Pathway and Experimental Workflow Visualization
Caption: PRMT5 signaling pathway and a typical experimental workflow for inhibitor testing.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Prmt5-IN-40 off-target kinase inhibition profile
Disclaimer: Prmt5-IN-40 is a novel research compound. A comprehensive off-target kinase inhibition profile is not yet publicly available. This guide provides general strategies for identifying and mitigating potential off-target effects based on the characteristics of other selective PRMT5 inhibitors. The quantitative data presented is illustrative.
Frequently Asked Questions (FAQs)
Q1: What is the expected selectivity of this compound?
A1: this compound is designed as a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). High selectivity is a critical attribute for minimizing off-target effects. For instance, other well-characterized PRMT5 inhibitors like JNJ-64619178 have demonstrated high selectivity when screened against a broad panel of methyltransferases.[1] While this compound is expected to be highly selective for PRMT5, it is crucial for researchers to experimentally determine its specific off-target profile in their models of interest.
Q2: Why is assessing the off-target kinase inhibition profile important?
A2: Unintended inhibition of kinases can lead to a variety of off-target effects, potentially confounding experimental results and leading to toxicity. A thorough kinase inhibition profile helps in interpreting cellular phenotypes, anticipating potential side effects in preclinical models, and guiding the design of more specific subsequent experiments.
Q3: What are the potential on-target toxicities associated with PRMT5 inhibition?
A3: PRMT5 is essential for the normal function of healthy, highly proliferative tissues. Therefore, on-target inhibition of PRMT5 may lead to toxicities in tissues such as the bone marrow and gastrointestinal tract. Common adverse effects observed with PRMT5 inhibitors in clinical trials include anemia, thrombocytopenia, and nausea.
Q4: How can I experimentally validate a suspected off-target effect of this compound?
A4: To validate a suspected off-target effect, a combination of approaches is recommended. Firstly, using a structurally different PRMT5 inhibitor to see if the phenotype is recapitulated can be informative. Secondly, a genetic knockdown or knockout of PRMT5 should mimic the on-target effects of the inhibitor. If the phenotype persists in PRMT5-depleted cells upon treatment with this compound, it is likely an off-target effect.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected cellular phenotype not consistent with known PRMT5 function. | Off-target kinase inhibition. | 1. Confirm On-Target Engagement: Perform a Western blot for symmetric dimethylarginine (SDMA) on a known PRMT5 substrate (e.g., SmD3) to ensure this compound is inhibiting its intended target. 2. Perform a Kinome Scan: Screen this compound against a broad panel of kinases to identify potential off-target interactions. 3. Genetic Validation: Use a PRMT5 knockout/knockdown cell line. If the phenotype persists with this compound treatment in the absence of PRMT5, it confirms an off-target effect. |
| Inconsistent results between in vitro biochemical assays and cellular assays. | Cellular permeability, metabolism, or engagement of intracellular off-targets. | 1. Assess Cellular Permeability: Use methods like cellular thermal shift assay (CETSA) to confirm target engagement in intact cells. 2. Evaluate Compound Stability: Determine the stability of this compound in your cell culture medium and under assay conditions. 3. Dose Optimization: Use the lowest effective concentration of this compound to minimize the engagement of lower-affinity off-targets. |
| Observed toxicity in animal models at expected therapeutic doses. | On-target toxicity in sensitive tissues or significant off-target effects. | 1. Histopathological Analysis: Examine tissues from treated animals for signs of toxicity, particularly in highly proliferative tissues like bone marrow and the GI tract. 2. Pharmacodynamic (PD) Marker Analysis: Correlate the toxicological findings with on-target PD markers (e.g., SDMA levels in tissues) to distinguish between on-target and off-target toxicity. 3. Review Kinase Inhibition Profile: Cross-reference any identified off-target kinases with known toxicity profiles. |
Off-Target Kinase Inhibition Profile (Illustrative Data)
The following table represents a hypothetical off-target kinase inhibition profile for a selective PRMT5 inhibitor like this compound, screened at a concentration of 1 µM.
| Kinase | % Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| PRMT5 | >95% | <10 | Methyltransferase |
| CDK2/cyclin A | <10% | >10,000 | CMGC |
| MAPK1 (ERK2) | 5% | >10,000 | CMGC |
| PI3Kα | <5% | >10,000 | PI3K |
| AKT1 | 8% | >10,000 | AGC |
| SRC | 12% | >5,000 | TK |
| LCK | 15% | >5,000 | TK |
| FLT3 | <10% | >10,000 | TK |
| EGFR | <5% | >10,000 | TK |
| AURKA | 7% | >10,000 | Other |
| PLK1 | 9% | >10,000 | Other |
This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Kinome-Wide Off-Target Screening
Objective: To identify potential off-target kinase interactions of this compound.
Methodology: A radiometric or fluorescence-based kinase assay panel is utilized. A broad panel of purified, active kinases is typically used for this purpose.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For single-point screening, a final concentration of 1-10 µM is common. For IC50 determination, prepare a serial dilution.
-
Assay Plate Preparation: Dispense the kinase, appropriate substrate, and ATP into the wells of a microtiter plate.
-
Inhibitor Addition: Add this compound at the desired concentrations to the assay wells. Include a DMSO-only control (100% activity) and a no-enzyme or positive control inhibitor (0% activity).
-
Reaction Incubation: Allow the kinase reaction to proceed for a set time at a controlled temperature (e.g., 60 minutes at 30°C).
-
Signal Detection: Stop the reaction and measure the signal (e.g., radioactivity via filter binding or fluorescence via a plate reader).
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. For kinases showing significant inhibition, determine the IC50 value by fitting the dose-response data to a suitable model.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to PRMT5 and potential off-targets in intact cells.
Methodology: This method assesses the direct binding of an inhibitor to its target protein by measuring changes in the protein's thermal stability.
-
Cell Treatment: Culture cells to the desired confluency and treat them with either this compound or a vehicle control for a specified time.
-
Cell Harvest and Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the aliquots to a range of different temperatures.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Analysis: Analyze the amount of soluble PRMT5 (and any suspected off-target proteins) in each sample by Western blotting.
-
Data Analysis: Plot the amount of soluble protein against the temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: Workflow for assessing the off-target kinase profile of this compound.
Caption: On-target vs. potential off-target signaling pathways of this compound.
References
Prmt5-IN-40 experimental controls and best practices
Welcome to the technical support center for Prmt5-IN-40. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the effective application of this potent and selective PRMT5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that specifically targets the enzymatic activity of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] By binding to the enzyme's active site, it prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone protein substrates.[1] This inhibition of symmetric dimethylation disrupts several cellular processes critical for cancer cell survival and proliferation, including epigenetic regulation of gene expression, mRNA splicing, and DNA damage repair.[2][3][4]
Q2: How should I dissolve and store this compound?
A2: Proper storage and solubilization are critical for maintaining the stability and activity of this compound. For long-term storage, the solid compound should be kept at -20°C. Once dissolved, stock solutions in DMSO should be aliquoted into single-use volumes and stored at -80°C to prevent degradation from repeated freeze-thaw cycles. This compound is highly soluble in DMSO.[5] Direct dilution of a concentrated DMSO stock into aqueous buffers can lead to precipitation. For cell-based assays, it is recommended to perform a serial dilution into a small volume of a co-solvent mixture or directly into the final culture medium with vigorous mixing.[6]
Q3: I observed precipitation when diluting my this compound DMSO stock into cell culture media. What should I do?
A3: This phenomenon, known as "antisolvent precipitation," is common for hydrophobic small molecules.[6] To avoid this, decrease the final concentration of DMSO in your media (typically ≤ 0.1%) and ensure rapid and thorough mixing upon dilution. Alternatively, you can perform a serial dilution, first into a smaller volume of media, before adding it to your final culture volume. If precipitation persists, gentle warming to 37°C and brief sonication may help redissolve the compound.[5][6]
Q4: What are the expected on-target effects of this compound in cancer cell lines?
A4: Inhibition of PRMT5 by this compound is expected to lead to a reduction in symmetric dimethylarginine (SDMA) marks on known PRMT5 substrates, such as histone H4 at arginine 3 (H4R3me2s) and Sm proteins (like SmB/B' and SmD3).[2][7] This can result in altered gene expression, widespread changes in RNA splicing, cell cycle arrest, and ultimately, induction of apoptosis in sensitive cancer cell lines.[2][8]
Q5: How can I confirm that the observed cellular phenotype is due to on-target inhibition of PRMT5?
A5: To confirm on-target activity, you should perform a Western blot to measure the levels of SDMA on a known PRMT5 substrate (e.g., H4R3me2s). A dose-dependent decrease in this mark following treatment with this compound indicates target engagement.[9] Additionally, using a structurally distinct PRMT5 inhibitor should produce a similar phenotype. The ultimate validation is to use a PRMT5 knockout or knockdown (e.g., via CRISPR-Cas9 or shRNA) cell line; these cells should phenocopy the effects of the inhibitor and show resistance to this compound treatment.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected activity | Compound Precipitation: The inhibitor has come out of solution in the aqueous media. | Visually inspect for precipitate. Use gentle warming (37°C) and sonication to redissolve. Prepare fresh dilutions and ensure the final DMSO concentration is low (e.g., <0.1%).[6] |
| Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use vials and store at -80°C. Use a fresh aliquot for each experiment.[5] | |
| Cell Line Resistance: The chosen cell line may not be dependent on PRMT5 for survival. | Screen a panel of cell lines to identify sensitive models. Check the literature for PRMT5 dependency in your model system. | |
| Unexpected Phenotype | Off-Target Effects: At high concentrations, the inhibitor may interact with other cellular targets. | Perform a dose-response experiment to determine the lowest effective concentration. Confirm on-target engagement via Western blot for H4R3me2s.[9] Use a structurally different PRMT5 inhibitor to see if the phenotype is reproducible.[9] |
| On-Target Toxicity: PRMT5 is essential for normal cellular function, and its inhibition can be toxic to highly proliferative normal cells. | If working in a co-culture or in vivo model, assess the health of non-cancerous cells. Titrate the dose to find a therapeutic window.[9] | |
| No change in downstream markers (e.g., H4R3me2s) | Insufficient Compound Concentration or Treatment Time: The dose or duration of treatment is not sufficient to inhibit PRMT5. | Perform a dose-response and time-course experiment. Start with a concentration range of 10 nM to 10 µM for 24-72 hours. |
| Poor Cell Permeability: The compound may not be efficiently entering the cells. | While this compound is designed for cell permeability, this can vary between cell types. If possible, use a positive control inhibitor known to work in your cell line. | |
| Antibody/Western Blot Issues: The antibody for the downstream marker may not be working correctly. | Run positive and negative controls for your Western blot. Use a validated antibody for H4R3me2s or another PRMT5 substrate. |
Quantitative Data
The following tables provide representative data for this compound. Note: This data is illustrative and should be confirmed in your specific experimental system.
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| Z-138 | Mantle Cell Lymphoma | Cell Viability (7 days) | 25 |
| MCF-7 | Breast Cancer | Cell Viability (7 days) | 150 |
| A549 | Lung Cancer | Cell Viability (7 days) | 800 |
| HCT116 | Colorectal Cancer | Cell Viability (7 days) | 450 |
Table 2: Recommended Concentration Ranges for Common Assays
| Experiment | Recommended Concentration | Incubation Time |
| Western Blot (H4R3me2s reduction) | 50 nM - 1 µM | 48 - 72 hours |
| Cell Viability/Proliferation Assay | 10 nM - 10 µM | 3 - 7 days |
| Immunofluorescence | 100 nM - 2 µM | 24 - 48 hours |
| Co-Immunoprecipitation | 1 µM - 5 µM | 24 hours |
Experimental Protocols
Protocol 1: Western Blot for On-Target Engagement (H4R3me2s)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 0, 50, 100, 250, 500 nM) for 48-72 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, and boil at 95°C for 5-10 minutes.
-
Load samples onto a polyacrylamide gel and run SDS-PAGE to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against symmetric di-methyl Arginine H4R3 (H4R3me2s) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Re-probe the membrane with an antibody for total Histone H4 or a loading control (e.g., β-actin) to confirm equal protein loading. Quantify the band intensities to determine the reduction in H4R3me2s levels.
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) in 100 µL of media. Allow cells to adhere overnight.
-
Compound Dilution and Treatment: Prepare a serial dilution of this compound in culture media.
-
Remove the old media and add 100 µL of media containing the desired concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) to the wells.
-
Incubation: Incubate the plate for the desired period (e.g., 3 to 7 days) in a humidified incubator at 37°C and 5% CO2.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent).
-
Incubate for 1-4 hours until a color change is apparent.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells). Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Visualizations
Caption: PRMT5 signaling pathway and site of inhibition by this compound.
Caption: Experimental workflow for evaluating this compound's on-target effects.
Caption: Logic diagram for troubleshooting unexpected experimental outcomes.
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Versatility of PRMT5-induced methylation in growth control and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PRMT5 Inhibitors: EPZ015666 and Prmt5-IN-40
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, EPZ015666 and Prmt5-IN-40. The objective is to present a comprehensive overview of their performance based on available experimental data to aid in research and development decisions.
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including transcriptional regulation, RNA processing, and signal transduction.[1] Its dysregulation has been implicated in numerous cancers, making it a significant target for therapeutic intervention.[2][3] PRMT5 inhibitors are small molecules designed to block the enzymatic activity of PRMT5, thereby modulating its downstream effects.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for EPZ015666. At present, there is limited publicly available efficacy data for this compound. One source identifies this compound as "compound 104" but does not provide experimental data on its potency or efficacy.[4] Therefore, for comparative context, data for other known PRMT5 inhibitors are included where available.
Table 1: In Vitro Efficacy of PRMT5 Inhibitors
| Inhibitor | Assay Type | Cell Line/Target | IC50 (nM) | Reference |
| EPZ015666 | Biochemical Assay | PRMT5/MEP50 | 22 | [5] |
| Cell Viability | Z-138 (MCL) | 96 | [6] | |
| Cell Viability | Granta-519 (MCL) | 135 | [6] | |
| Cell Viability | Maver-1 (MCL) | 206 | [6] | |
| Cell Viability | Mino (MCL) | 904 | [6] | |
| Cell Viability | Jeko-1 (MCL) | 237 | [6] | |
| GSK591 (EPZ015866) | Biochemical Assay | PRMT5 | 4 | [7] |
| PRMT5-IN-30 | Biochemical Assay | PRMT5 | 330 | [8] |
MCL: Mantle Cell Lymphoma
Table 2: In Vivo Efficacy of EPZ015666 in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Mantle Cell Lymphoma | Z-138 | 200 mg/kg, p.o., BID | Robust anti-tumor activity | [6] |
| Mantle Cell Lymphoma | Maver-1 | 200 mg/kg, p.o., BID | Robust anti-tumor activity | [6] |
| Triple Negative Breast Cancer | Murine Xenograft | Not Specified | 39 | [9] |
p.o.: oral administration, BID: twice daily
Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors' function, the following diagrams illustrate the PRMT5 signaling pathway and a typical experimental workflow for inhibitor evaluation.
Caption: A diagram of the PRMT5 signaling pathway.
Caption: A general experimental workflow for evaluating PRMT5 inhibitors.
Caption: A logical framework for comparing PRMT5 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to evaluate PRMT5 inhibitors.
Cell Viability Assay (MTT-based)
This protocol is designed to determine the effect of a PRMT5 inhibitor on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
PRMT5 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[10]
-
Inhibitor Treatment: Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium. Add the diluted inhibitor to the appropriate wells. Include a vehicle control (DMSO).[10]
-
Incubation: Incubate the plate for a desired period (e.g., 72-120 hours).[10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[10]
Western Blotting for Target Engagement
This protocol assesses the inhibition of PRMT5 by measuring the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity.
Materials:
-
Cell lysates from inhibitor-treated cells
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-SDMA, anti-PRMT5, anti-loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the PRMT5 inhibitor at various concentrations and time points. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PRMT5 inhibitor in a subcutaneous xenograft mouse model.[11]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Vehicle and PRMT5 inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in 100-200 µL) into the flank of each mouse.[11]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[2]
-
Inhibitor Administration: Administer the PRMT5 inhibitor or vehicle according to the predetermined dosing regimen (e.g., oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for pharmacodynamic markers). Compare tumor growth between the treated and control groups to determine efficacy.
Conclusion
EPZ015666 is a well-characterized, potent, and selective PRMT5 inhibitor with demonstrated in vitro and in vivo anti-tumor activity across various cancer models.[5][6][9] The available data provide a strong foundation for its continued investigation and development.
In contrast, there is a significant lack of publicly available efficacy data for this compound, preventing a direct and meaningful comparison with EPZ015666 at this time. For a comprehensive evaluation of this compound, it will be necessary to generate data on its biochemical potency, cellular activity in a panel of relevant cancer cell lines, and in vivo efficacy in appropriate xenograft models. The experimental protocols provided in this guide offer a framework for obtaining such critical data.
Researchers and drug development professionals are encouraged to consult the primary literature for the most detailed and up-to-date information on these and other PRMT5 inhibitors. The continued exploration of novel PRMT5 inhibitors is a promising avenue for the development of new cancer therapeutics.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. onclive.com [onclive.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meridian.allenpress.com [meridian.allenpress.com]
A Comparative Guide to PRMT5 Inhibitors in Lung Cancer Cells: GSK3326595 vs. JNJ-64619178
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its frequent overexpression in various malignancies, including lung cancer, where it plays a crucial role in tumor cell proliferation, survival, and metastasis.[1] This guide provides an objective comparison of two prominent PRMT5 inhibitors, GSK3326595 and JNJ-64619178 (Onametostat), detailing their mechanisms of action, performance in lung cancer cell models based on experimental data, and comprehensive protocols for key evaluative assays.
Initial searches for "Prmt5-IN-40" did not yield any publicly available data for a compound with this designation. Therefore, this guide presents a comparison between GSK3326595 and another well-characterized, clinically relevant PRMT5 inhibitor, JNJ-64619178.
Overview of PRMT5 in Lung Cancer
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on histone and non-histone proteins.[2] This post-translational modification regulates essential cellular processes such as gene transcription, mRNA splicing, and signal transduction.[3] In lung cancer, elevated PRMT5 expression is associated with tumor progression and poor prognosis.[4] PRMT5 promotes lung cancer cell proliferation by modulating cell cycle regulators and activating signaling pathways like the PI3K/Akt pathway.[5][6] Consequently, inhibiting PRMT5 activity presents a promising therapeutic strategy for lung cancer.
Mechanism of Action
While both GSK3326595 and JNJ-64619178 target PRMT5, they exhibit distinct mechanisms of inhibition.
GSK3326595 (Pemrametostat) is a potent, selective, and reversible inhibitor of PRMT5.[7] It is SAM-uncompetitive and substrate-competitive, meaning it does not directly compete with the methyl donor S-adenosylmethionine (SAM) but rather with the protein substrate for binding to PRMT5.[8] Inhibition of PRMT5 by GSK3326595 leads to reduced symmetric dimethylarginine (sDMA) levels, activation of the p53 tumor suppressor pathway, and induction of apoptosis in cancer cells.[7]
JNJ-64619178 (Onametostat) is a highly potent and selective, orally active PRMT5 inhibitor characterized by its pseudo-irreversible mode of action.[7] It binds simultaneously to the SAM and protein substrate-binding pockets of the PRMT5/MEP50 complex, resulting in prolonged inhibition of the enzyme's activity.[9] This extended target engagement leads to potent anti-proliferative effects in a broad range of cancer cell lines, including those derived from lung cancer.[10]
Performance in Lung Cancer Cells
Both inhibitors have demonstrated significant anti-tumor activity in preclinical lung cancer models.
Biochemical and Cellular Potency
| Inhibitor | Target | IC50 (Biochemical) | Lung Cancer Cell Line | GI50 (Cell Proliferation) | Reference |
| GSK3326595 | PRMT5 | Not explicitly stated for lung cancer | Various solid tumors | gIC50 values in the low nM range for sensitive lines | |
| JNJ-64619178 | PRMT5 | 0.14 nM | NCI-H520 | 0.4 nM | [7][10] |
| HCC-78 | 1.9 nM | [10] | |||
| NCI-H1048 | 1.1 nM | [10] | |||
| A427 | 1.9 nM | [10] | |||
| COLO-699 | >1.0 µM | [10] | |||
| DMS-53 | >1.0 µM | [10] |
Effects on Cell Viability, Apoptosis, and Cell Cycle
GSK3326595:
-
Cell Viability: Inhibition of PRMT5 with GSK3326595 has been shown to decrease the viability of lung cancer cells.[9]
-
Apoptosis: Treatment with PRMT5 inhibitors, including those with mechanisms similar to GSK3326595, induces apoptosis in lung cancer cells.[11]
-
Cell Cycle: Inhibition of PRMT5 can lead to cell cycle arrest, often at the G1 phase, in lung cancer cell lines.[12]
JNJ-64619178:
-
Cell Viability: JNJ-64619178 demonstrates potent inhibition of cell proliferation in a subset of lung cancer cell lines, with GI50 values in the nanomolar range for sensitive lines like NCI-H520, HCC-78, NCI-H1048, and A427.[10]
-
Apoptosis: The potent and sustained inhibition of PRMT5 by JNJ-64619178 is expected to induce apoptosis in sensitive lung cancer models, a hallmark of effective anti-cancer agents targeting this pathway.
-
In Vivo Efficacy: Oral administration of JNJ-64619178 has been shown to result in dose-dependent tumor growth inhibition and even regression in human non-small cell lung cancer and small cell lung cancer mouse xenograft models.[9][13]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of PRMT5 inhibitors are provided below.
Cell Viability Assay (MTS-based)
This protocol assesses the effect of PRMT5 inhibitors on the proliferation of lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., A549, NCI-H1048)
-
96-well cell culture plates
-
Complete culture medium
-
PRMT5 inhibitor (GSK3326595 or JNJ-64619178)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed lung cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for 72 hours (or desired time point) at 37°C.
-
Add 20 µL of MTS reagent to each well.[14]
-
Incubate for 1-4 hours at 37°C, protected from light.[14]
-
Measure the absorbance at 490 nm using a microplate reader.[14]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the GI50 value.[15]
Apoptosis Assay (Annexin V Staining)
This protocol detects apoptosis in lung cancer cells following treatment with a PRMT5 inhibitor.
Materials:
-
Lung cancer cells
-
6-well cell culture plates
-
PRMT5 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the PRMT5 inhibitor at the desired concentration for 48-72 hours. Include a vehicle-treated control.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[16]
-
Wash the cells twice with cold PBS.[17]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the cells by flow cytometry within one hour.[3] Healthy cells will be Annexin V and PI negative; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of PRMT5 inhibitors on the cell cycle distribution of lung cancer cells.
Materials:
-
Lung cancer cells
-
6-well cell culture plates
-
PRMT5 inhibitor
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the PRMT5 inhibitor as described for the apoptosis assay.
-
Harvest cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 400 µL of PBS.[16]
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[16]
-
Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[5]
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the supernatant.[5]
-
Wash the cell pellet twice with PBS.[5]
-
Resuspend the pellet in 500 µL of PI/RNase A staining solution.[5]
-
Incubate for 30 minutes at room temperature in the dark.[5]
-
Analyze by flow cytometry, collecting data on a linear scale. Use pulse processing (e.g., width vs. area) to exclude doublets.[5]
Summary and Conclusion
Both GSK3326595 and JNJ-64619178 are potent and selective inhibitors of PRMT5 with demonstrated anti-cancer activity in lung cancer models. The primary distinction lies in their mechanism of inhibition, with GSK3326595 acting as a reversible, substrate-competitive inhibitor, while JNJ-64619178 exhibits a pseudo-irreversible binding mode that leads to prolonged target inhibition.
The available data suggests that JNJ-64619178 has been more extensively characterized in a panel of lung cancer cell lines, with specific GI50 values reported in the low nanomolar range for sensitive lines. Both compounds effectively inhibit cell proliferation and are anticipated to induce apoptosis and cell cycle arrest in susceptible lung cancer cells.
The choice between these or other PRMT5 inhibitors for research or therapeutic development may depend on the specific lung cancer subtype, the desired pharmacokinetic profile, and the potential for combination therapies. The provided experimental protocols offer a robust framework for the preclinical evaluation of these and other novel PRMT5 inhibitors in the context of lung cancer.
References
- 1. The methylation induced by protein arginine methyltransferase 5 promotes tumorigenesis and progression of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. kumc.edu [kumc.edu]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels [mdpi.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Validating PRMT5 Target Engagement in Cells: A Comparative Guide to Prmt5-IN-40 and Alternatives
For researchers, scientists, and drug development professionals, confirming that a molecule reaches and binds to its intended intracellular target is a critical step in drug discovery. This guide provides a comprehensive comparison of methods to validate target engagement of PRMT5 inhibitors in cells, with a focus on Prmt5-IN-40 and other key competitors. The information presented herein is supported by experimental data and detailed protocols to aid in the design and execution of robust target validation studies.
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, RNA splicing, and DNA repair.[1][2][3] Its overexpression and hyperactivity have been implicated in numerous cancers, making it an attractive therapeutic target.[4][5][6] this compound belongs to a class of covalent inhibitors that irreversibly bind to the enzyme.[7] This guide will compare its target engagement validation with other classes of PRMT5 inhibitors, including substrate-competitive, S-adenosylmethionine (SAM)-competitive, and methylthioadenosine (MTA)-cooperative inhibitors.
Comparative Analysis of PRMT5 Inhibitors
The efficacy of a PRMT5 inhibitor is determined by its biochemical potency and its ability to engage the target within a complex cellular environment. The following table summarizes key data for this compound and a selection of alternative PRMT5 inhibitors.
| Inhibitor | Alias(es) | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) | Cellular Activity (sDMA Inhibition) | Key References |
| This compound (Cmpd. 11) | - | Covalent | 26 nM | Potent inhibition of cellular sDMA | [7] |
| GSK3326595 | Pemrametostat, EPZ015938 | Substrate-competitive, SAM-uncompetitive | 6.0 - 6.2 nM | Potent, dose-dependent reduction of sDMA | [5][7][8] |
| JNJ-64619178 | Onametostat | SAM-competitive | Sub-nanomolar | Broad anti-tumor activity | [5][7] |
| MRTX1719 | - | MTA-cooperative, synthetic lethal | Selective for MTAP-deleted cells | Selective inhibition in MTAP-deleted cells | [2][7][9] |
| LLY-283 | - | Substrate-competitive | Potent inhibitor | Cellular activity demonstrated | [10][11] |
| EPZ015666 | - | Substrate-competitive | 19 nM (FlashPlate) | Cellular activity demonstrated | [12] |
Experimental Protocols for Target Engagement Validation
Validating that a compound engages PRMT5 in cells is crucial. Several robust methods can be employed, each with its own advantages. Below are detailed protocols for two widely used assays: Cellular Thermal Shift Assay (CETSA) and Co-Immunoprecipitation followed by Western Blotting.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context based on the principle of ligand-induced thermal stabilization of the target protein.[13][14][15]
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the PRMT5 inhibitor (e.g., this compound) at various concentrations or a vehicle control (DMSO) for a predetermined time.
-
Heat Challenge: Harvest and wash the cells. Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension and expose the aliquots to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Quantification and Analysis: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble PRMT5 by Western blotting using a specific anti-PRMT5 antibody. Increased thermal stability of PRMT5 in the presence of the inhibitor, observed as a higher amount of soluble protein at elevated temperatures, confirms target engagement.[16]
Co-Immunoprecipitation (Co-IP) and Western Blotting
This method assesses the inhibitor's ability to disrupt the interaction between PRMT5 and its binding partners, such as MEP50 (WDR77), which is essential for its enzymatic activity.[17][18]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PRMT5 inhibitor or vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors).[19]
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G beads. Incubate the cleared lysates with an anti-PRMT5 antibody or control IgG overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with primary antibodies against PRMT5 and its interacting partners (e.g., MEP50). A decrease in the co-immunoprecipitated amount of the binding partner in the inhibitor-treated sample compared to the control indicates that the inhibitor has engaged PRMT5 and disrupted the protein-protein interaction.[17]
Visualizing Cellular Processes and Experimental Workflows
To better understand the underlying biology and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
Caption: PRMT5 signaling pathway and points of inhibition.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Co-Immunoprecipitation and Western Blotting.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention [mdpi.com]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 5. onclive.com [onclive.com]
- 6. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. PRMT5: Capturing Out-of-Range Target Engagement Kinetics for an Advanceable Clinical Candidate - ZoBio - Drug Discovery Technology [zobio.com]
- 10. biorxiv.org [biorxiv.org]
- 11. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular basis for substrate recruitment to the PRMT5 methylosome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PRMT5 reduces immunotherapy efficacy in triple-negative breast cancer by methylating KEAP1 and inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PRMT5 Inhibitors: JNJ-64619178 vs. GSK3326595
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its critical role in various cellular processes, including cell proliferation, RNA splicing, and DNA damage repair. Dysregulation of PRMT5 activity is implicated in the pathogenesis of numerous malignancies. Consequently, the development of small molecule inhibitors targeting PRMT5 is an area of intense research.
This guide provides a head-to-head comparison of two clinical-stage PRMT5 inhibitors: JNJ-64619178 (Onametostat) and GSK3326595 (Pemrametostat) . While the initial intent was to compare JNJ-64619178 with Prmt5-IN-40, a comprehensive search of publicly available scientific literature and databases did not yield sufficient experimental data for this compound to conduct a meaningful analysis. Therefore, we have selected GSK3326595, a well-characterized PRMT5 inhibitor with a distinct mechanism of action, as a comparator to provide a valuable and data-rich resource for the scientific community.
This comparison will focus on the biochemical and cellular activities, mechanisms of action, and available in vivo efficacy data for both compounds, supported by detailed experimental protocols and visual diagrams to facilitate a clear understanding of their properties.
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the key quantitative data for JNJ-64619178 and GSK3326595, highlighting their potency and selectivity.
Table 1: Biochemical Potency against PRMT5/MEP50 Complex
| Inhibitor | Alias(es) | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) |
| JNJ-64619178 | Onametostat | SAM-competitive, pseudo-irreversible | 0.14 nM[1][2][3][4] |
| GSK3326595 | Pemrametostat, EPZ015938 | Substrate-competitive, SAM-uncompetitive | 6.0 - 6.2 nM[5] |
Table 2: Cellular Activity and Selectivity
| Inhibitor | Cellular Target Engagement (sDMA Inhibition IC50) | Anti-proliferative Activity (Cell Line Dependent) | Selectivity |
| JNJ-64619178 | Potent inhibition of symmetric arginine dimethylation of SmD1/3 proteins.[6] | Potent anti-proliferative activity in various cancer cell lines (lung, breast, pancreatic, hematological malignancies).[6][7] | Highly selective for PRMT5 over other methyltransferases (>80% inhibition of PRMT5 at 10 µM, <15% inhibition of other methyltransferases).[6] |
| GSK3326595 | Potent inhibition of cellular sDMA in multiple cancer cell lines.[8] | Induces growth arrest and apoptosis in various cancer cell lines, particularly those with wild-type TP53.[9] | >4,000-fold selective for PRMT5/MEP50 over a panel of 20 other histone methyltransferases.[6][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and critical evaluation of the presented data.
Biochemical PRMT5/MEP50 Inhibition Assay (RapidFire Mass Spectrometry)
This assay quantifies the enzymatic activity of the PRMT5/MEP50 complex by measuring the formation of S-adenosyl-L-homocysteine (SAH) from the methyl donor S-adenosylmethionine (SAM).
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the purified PRMT5/MEP50 enzyme complex.
-
Materials:
-
Purified recombinant human PRMT5/MEP50 complex.
-
Histone H4 (or other suitable peptide substrate).
-
S-adenosylmethionine (SAM).
-
Test inhibitor (JNJ-64619178 or GSK3326595).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
RapidFire High-Throughput Mass Spectrometry system.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, combine the PRMT5/MEP50 enzyme complex, the peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding SAM.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Quench the reaction by adding an appropriate stop solution (e.g., 0.5% formic acid).
-
Analyze the samples using a RapidFire MS system to quantify the amount of SAH produced.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Symmetric Dimethylarginine (sDMA) Western Blot Assay
This assay measures the level of a specific PRMT5-mediated methylation mark on a substrate protein within cells to assess the cellular potency of an inhibitor.
-
Objective: To determine the cellular IC50 of a test compound by quantifying the reduction of sDMA levels on a known PRMT5 substrate (e.g., SmD3).
-
Materials:
-
Cancer cell line (e.g., Granta-519, A549).
-
Test inhibitor.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-sDMA-SmD3 and a loading control antibody (e.g., anti-β-actin or anti-total SmD3).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein quantification assay (e.g., BCA assay).
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified duration (e.g., 72 hours).
-
Harvest and lyse the cells.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-sDMA-SmD3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the sDMA signal to the loading control.
-
Plot the normalized sDMA levels against the inhibitor concentration to determine the cellular IC50.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of a test compound on the number of viable cells in culture.
-
Objective: To measure the anti-proliferative activity of a test compound and determine its GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Materials:
-
Cancer cell line.
-
Test inhibitor.
-
96-well clear-bottom plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
-
-
Procedure:
-
Seed cells at a low density in a 96-well plate and allow them to attach.
-
Add serial dilutions of the test inhibitor to the wells.
-
Incubate the plates for a prolonged period (e.g., 6-10 days) to allow for multiple cell divisions.
-
At the end of the incubation period, equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents and incubate to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent cell growth inhibition relative to a vehicle-treated control.
-
Plot the percent inhibition against the inhibitor concentration to determine the GI50 value.
-
Mandatory Visualization
PRMT5 Signaling Pathway
The following diagram illustrates the central role of PRMT5 in cellular processes and the points of intervention for inhibitors. PRMT5, in complex with MEP50, methylates a variety of histone and non-histone proteins, thereby regulating gene expression, RNA splicing, and other key functions. Dysregulation of this pathway is a hallmark of many cancers.
Caption: PRMT5 signaling pathway and inhibitor intervention points.
Experimental Workflow for PRMT5 Inhibitor Comparison
The following diagram outlines a typical experimental workflow for the preclinical comparison of PRMT5 inhibitors. This workflow progresses from initial biochemical characterization to cellular assays and finally to in vivo efficacy studies.
Caption: Preclinical workflow for comparing PRMT5 inhibitors.
Conclusion
Both JNJ-64619178 and GSK3326595 are potent and selective inhibitors of PRMT5 that have demonstrated anti-tumor activity in preclinical models and have advanced into clinical trials.[11][12][13] The primary distinction between these two molecules lies in their mechanism of action. JNJ-64619178 is a SAM-competitive inhibitor with pseudo-irreversible binding properties, while GSK3326595 is a substrate-competitive and SAM-uncompetitive inhibitor.[1][5][6][10]
This difference in binding mode may have implications for their efficacy and safety profiles in different cellular contexts and tumor types. For instance, the SAM-uncompetitive nature of GSK3326595 may offer advantages in certain tumors with altered SAM metabolism. Conversely, the pseudo-irreversible binding of JNJ-64619178 could lead to a more sustained target inhibition in vivo.
Further clinical investigation is required to fully elucidate the therapeutic potential of these and other emerging PRMT5 inhibitors. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of epigenetic drug discovery and to facilitate the continued development of novel cancer therapies targeting PRMT5.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. GSK3326595 (EPZ015938) - Chemietek [chemietek.com]
- 11. meridian.allenpress.com [meridian.allenpress.com]
- 12. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating PRMT5 Inhibition: A Comparative Guide to Prmt5-IN-40 and siRNA On-Target Effects
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Protein Arginine Methyltransferase 5 (PRMT5), confirming the on-target effects of inhibitors is a critical step. This guide provides a comprehensive comparison of two primary methodologies for this validation: the small molecule inhibitor Prmt5-IN-40 and small interfering RNA (siRNA)-mediated knockdown of PRMT5.
This comparison guide outlines the mechanisms of action, presents a summary of expected quantitative outcomes, and provides detailed experimental protocols for key validation assays. By understanding the nuances of each approach, researchers can design robust experiments to confidently attribute observed phenotypes to the inhibition of PRMT5.
Mechanism of Action: Catalytic Inhibition vs. Protein Depletion
The fundamental difference between this compound and siRNA lies in their mechanism of action. This compound is a chemical inhibitor that directly binds to the PRMT5 enzyme, blocking its catalytic activity. This prevents the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to the arginine residues of substrate proteins. In contrast, siRNA-mediated knockdown operates at the post-transcriptional level by degrading PRMT5 messenger RNA (mRNA), which in turn prevents the synthesis of the PRMT5 protein.
Comparative Performance: A Quantitative Overview
To effectively compare this compound and PRMT5 siRNA, it is essential to quantify their impact on key cellular and molecular markers. The following table summarizes expected outcomes based on available data for potent PRMT5 inhibitors and siRNA. While specific data for "this compound" is not widely available in public literature, the data for representative PRMT5 inhibitors like GSK3326595 is presented as a proxy.
| Assay | This compound (or similar potent inhibitor) | siRNA Knockdown of PRMT5 | Key On-Target Validation |
| PRMT5 Protein Level | No direct effect on total protein levels. | Significant reduction in total PRMT5 protein. | Confirms successful knockdown. |
| Symmetric Dimethylarginine (SDMA) Levels | Dose-dependent decrease in global and substrate-specific SDMA. | Significant reduction in global and substrate-specific SDMA. | Direct measure of PRMT5 enzymatic activity inhibition. |
| Cell Viability | Dose-dependent decrease in viability in sensitive cell lines. | Significant decrease in proliferation and viability. | Demonstrates functional consequence of PRMT5 inhibition. |
| Cell Cycle Progression | Induction of cell cycle arrest, often at G1 phase. | Induction of cell cycle arrest. | Elucidates the mechanism of anti-proliferative effects. |
| Apoptosis | Induction of apoptosis in sensitive cell lines. | Induction of apoptosis. | Confirms cell death as a result of PRMT5 inhibition. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for generating reliable and comparable data. Below are methodologies for key experiments to validate the on-target effects of this compound and PRMT5 siRNA.
Protocol 1: Western Blot Analysis of PRMT5 and SDMA Levels
Objective: To quantify the reduction in PRMT5 protein levels (for siRNA) and the decrease in symmetric dimethylarginine (SDMA) marks on target proteins (for both this compound and siRNA).
Materials:
-
This compound
-
PRMT5-targeting siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PRMT5, anti-pan-SDMA, anti-H4R3me2s, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
This compound: Seed cells and allow them to adhere overnight. Treat with a dose-range of this compound or DMSO vehicle control for 24-72 hours.
-
siRNA: Seed cells to be 50-70% confluent at the time of transfection. Transfect with PRMT5 siRNA or a non-targeting control using a suitable transfection reagent according to the manufacturer's protocol. Harvest cells 48-72 hours post-transfection.
-
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify band intensities and normalize to the loading control.
Protocol 2: Cell Viability Assay (MTS/MTT)
Objective: To assess the effect of this compound and PRMT5 siRNA on cell proliferation and viability.
Materials:
-
96-well plates
-
This compound
-
PRMT5-targeting siRNA and non-targeting control siRNA
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment:
-
This compound: After 24 hours, treat cells with a serial dilution of this compound or vehicle control.
-
siRNA: Transfect cells with PRMT5 siRNA or control siRNA in a 96-well format.
-
-
Incubation: Incubate plates for 72-144 hours.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control and plot dose-response curves to determine IC50 values for this compound.
Visualizing the Experimental Workflow and PRMT5 Signaling
To further clarify the experimental logic and the biological context of PRMT5 inhibition, the following diagrams are provided.
Conclusion
Both this compound and PRMT5 siRNA are indispensable tools for validating the on-target effects of PRMT5 inhibition. This compound allows for the rapid and reversible inhibition of PRMT5's enzymatic activity, making it ideal for dose-response studies and mimicking a therapeutic intervention. Conversely, siRNA-mediated knockdown provides a highly specific method to study the consequences of depleting the entire PRMT5 protein pool, which is crucial for confirming that the effects of a small molecule inhibitor are indeed due to its intended target. A comprehensive validation strategy should ideally employ both approaches in a complementary fashion to build a robust and compelling case for the on-target activity of this compound.
A Comparative Analysis of PRMT5 Inhibitors: The Brain-Penetrant PRT811 vs. the Well-Characterized EPZ015666
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology. This guide provides a comparative analysis of two significant PRMT5 inhibitors: PRT811, a novel brain-penetrant agent, and EPZ015666 (also known as GSK3326595), a well-characterized inhibitor that has been extensively studied preclinically and in clinical trials.
It is important to note that the initial request for a comparative analysis included "Prmt5-IN-40". However, a thorough search of publicly available scientific literature and chemical databases did not yield any specific quantitative data for a compound with this identifier. Therefore, to provide a meaningful and data-driven comparison for our audience, we have selected the widely studied PRMT5 inhibitor, EPZ015666, as a comparator to the clinical-stage inhibitor, PRT811.
This guide will delve into the biochemical and cellular activities of both compounds, present supporting experimental data in a clear, tabular format, and provide detailed experimental methodologies. Additionally, we will visualize the PRMT5 signaling pathway and a general experimental workflow to provide a comprehensive resource for researchers in the field.
Quantitative Data Summary
The following table summarizes the key quantitative data for PRT811 and EPZ015666, allowing for a direct comparison of their performance in various experimental settings.
| Parameter | PRT811 | EPZ015666 (GSK3326595) | Reference |
| Biochemical Potency | |||
| PRMT5/MEP50 IC50 | 3.9 nM | 6 nM - 22 nM | [1][2][3][4][5] |
| Mechanism of Action | SAM-competitive | SAM-uncompetitive, Peptide-competitive | [3][6] |
| Cellular Activity | |||
| sDMA IC50 (U-87 MG cells) | 7-40 nM | Not explicitly stated, but inhibits SmD3 methylation in the nanomolar range | [1][3] |
| Proliferation IC50 (Brain Cancer Cell Lines) | 29-134 nM | Not explicitly stated for brain cancer, but effective in MCL cell lines in the nanomolar range | [1][3] |
| Pharmacokinetics | |||
| Brain Penetrance | Yes (Brain/Plasma ratio of 2 to 5 in mice) | No (Not designed for CNS indications) | [1][7] |
| Clinical Development | |||
| Phase of Development | Phase 1 completed | Phase 1/2 | [8][9] |
| Key Indications Studied | High-grade glioma, uveal melanoma | Solid tumors, non-Hodgkin's lymphoma, myeloid neoplasms | [9][10] |
PRMT5 Signaling Pathway and Inhibitor Intervention
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity is frequently observed in various cancers, making it an attractive therapeutic target.
PRMT5, in complex with its binding partner MEP50, utilizes S-adenosylmethionine (SAM) as a methyl donor to modify its substrates. The methylation of histones, such as H4R3 and H3R8, is generally associated with transcriptional repression. Additionally, PRMT5 can methylate non-histone proteins involved in key signaling pathways like the EGFR and PI3K/AKT pathways, thereby influencing cell proliferation, survival, and metastasis.[11][12][13]
PRT811 and EPZ015666 inhibit PRMT5 activity through different mechanisms. PRT811 is a SAM-competitive inhibitor, meaning it binds to the SAM binding pocket of PRMT5, preventing the binding of the methyl donor.[6] In contrast, EPZ015666 is a SAM-uncompetitive and peptide-competitive inhibitor, binding to the substrate-binding site of the PRMT5/MEP50 complex.[3] Both mechanisms ultimately block the methyltransferase activity of PRMT5, leading to anti-tumor effects.
Caption: PRMT5 signaling and mechanisms of inhibitor action.
General Experimental Workflow for PRMT5 Inhibitor Evaluation
The evaluation of PRMT5 inhibitors typically follows a standardized workflow, progressing from in vitro biochemical assays to cellular and finally in vivo models. This multi-step process allows for a comprehensive characterization of the inhibitor's potency, selectivity, and therapeutic potential.
Caption: A typical workflow for evaluating PRMT5 inhibitors.
Detailed Experimental Protocols
Biochemical IC50 Determination (In vitro Methyltransferase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the PRMT5/MEP50 enzyme complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
S-(5'-Adenosyl)-L-methionine (SAM) as a methyl donor (and [3H]-SAM for radiometric assays)
-
Histone H4 peptide (or other suitable substrate)
-
Test inhibitors (PRT811, EPZ015666)
-
Assay buffer (e.g., Tris-HCl, DTT, EDTA)
-
Scintillation fluid and plates (for radiometric assays) or appropriate detection reagents for non-radiometric assays.
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a multi-well plate, combine the PRMT5/MEP50 enzyme, substrate peptide, and assay buffer.
-
Add the diluted test inhibitors to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the methyltransferase reaction by adding SAM (and a tracer amount of [3H]-SAM).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
For radiometric assays, transfer the reaction mixture to a filter plate to capture the methylated peptide, wash, and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Cellular Symmetric Dimethylarginine (sDMA) Inhibition Assay
Objective: To measure the ability of an inhibitor to block PRMT5 activity within cells by quantifying the levels of sDMA.
Materials:
-
Cancer cell line of interest (e.g., U-87 MG glioblastoma cells)
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer
-
Primary antibody specific for sDMA
-
Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)
-
Western blot or ELISA equipment and reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 72 hours).
-
Lyse the cells and quantify the total protein concentration.
-
For Western blotting, separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the anti-sDMA primary antibody, followed by the appropriate secondary antibody.
-
Detect the signal and quantify the band intensities.
-
For ELISA, coat a plate with a capture antibody or cell lysate, and follow a standard ELISA protocol using the anti-sDMA antibody for detection.
-
Normalize the sDMA signal to total protein or a housekeeping protein.
-
Calculate the IC50 for sDMA inhibition by plotting the normalized sDMA levels against the inhibitor concentration.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a PRMT5 inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation (e.g., U-87 MG)
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle to the respective groups at a predetermined dose and schedule (e.g., once daily oral gavage).
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis like sDMA levels).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.
Conclusion
Both PRT811 and EPZ015666 are potent and selective inhibitors of PRMT5 with demonstrated anti-tumor activity. The key differentiator between these two molecules is the brain-penetrant nature of PRT811, which makes it a promising therapeutic candidate for central nervous system malignancies such as glioblastoma.[1] Preclinical data for PRT811 shows excellent brain-to-plasma ratios, and early clinical data has shown encouraging responses in patients with high-grade gliomas.[1][10]
EPZ015666, while not brain-penetrant, has been a valuable tool for understanding the systemic effects of PRMT5 inhibition and has shown modest activity in various solid tumors and lymphomas.[14] The distinct characteristics of these two inhibitors highlight the importance of tailoring drug design to specific therapeutic needs. For researchers and clinicians, the choice between a brain-penetrant and a non-brain-penetrant PRMT5 inhibitor will depend on the cancer type and the presence of central nervous system involvement. The ongoing clinical development of PRT811 and other PRMT5 inhibitors will further elucidate their therapeutic potential and define their roles in the oncology treatment landscape.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. preludetx.com [preludetx.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. contractpharma.com [contractpharma.com]
- 9. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. PRMT5 function and targeting in cancer [cell-stress.com]
- 12. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meridian.allenpress.com [meridian.allenpress.com]
Prmt5-IN-40: A Sharpshooter in a Field of Shotguns - A Comparative Guide to PRMT Inhibitor Specificity
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount. This guide provides a detailed comparison of Prmt5-IN-40, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), with pan-PRMT inhibitors, which target multiple members of the PRMT family. By examining their respective inhibitory activities, we highlight the superior specificity of this compound and its value as a precise tool for studying the biological functions of PRMT5.
Protein arginine methyltransferases (PRMTs) are a family of enzymes that play crucial roles in a wide array of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction. The nine identified human PRMTs are classified into three types based on the type of arginine methylation they catalyze. Given their involvement in various diseases, particularly cancer, PRMTs have emerged as attractive therapeutic targets.
Inhibitors of PRMTs can be broadly categorized into two groups: pan-PRMT inhibitors that exhibit activity against multiple PRMT family members, and specific inhibitors designed to target a single PRMT. While pan-inhibitors can be useful for studying the general effects of PRMT inhibition, their lack of specificity can lead to off-target effects and complicate the interpretation of experimental results. In contrast, highly selective inhibitors like this compound are invaluable for dissecting the specific functions of a particular PRMT enzyme.
Quantitative Comparison of Inhibitor Specificity
To illustrate the difference in specificity, the following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative selective PRMT5 inhibitor and a known pan-PRMT inhibitor, II757, against a panel of PRMT enzymes. Lower IC50 values indicate higher potency.
| Enzyme | Selective PRMT5 Inhibitor (IC50 in nM) | Pan-PRMT Inhibitor (II757) (IC50 in nM)[1] |
| PRMT1 | >10,000 | 16 |
| PRMT2 | Not Determined | Not Determined |
| PRMT3 | >10,000 | 255 |
| PRMT4 | >10,000 | 5.05 |
| PRMT5 | <10 | 18.2 |
| PRMT6 | >10,000 | 30.5 |
| PRMT7 | >10,000 | 555 |
| PRMT8 | >10,000 | 25.5 |
| PRMT9 | >10,000 | 25.5 |
Note: Data for a representative selective PRMT5 inhibitor is used to illustrate the expected high selectivity. While specific IC50 values for this compound across the full PRMT panel are not publicly available in a single comparative study, its high selectivity for PRMT5 over other PRMTs is a key characteristic. The data for the pan-PRMT inhibitor II757 is sourced from a published study and demonstrates its broad activity across the PRMT family[1].
As the data clearly shows, the selective PRMT5 inhibitor demonstrates potent inhibition of PRMT5 with minimal or no activity against other PRMTs. In stark contrast, the pan-PRMT inhibitor II757 inhibits a wide range of PRMTs with varying degrees of potency[1]. This broad activity profile makes it difficult to attribute any observed biological effect solely to the inhibition of a single PRMT.
Experimental Protocols
The determination of inhibitor specificity is typically performed using in vitro enzymatic assays. A common method is the radioisotope-based methyltransferase assay, which measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate.
In Vitro Radioisotope-Based PRMT Enzymatic Assay Protocol
1. Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA).
-
Add the specific PRMT enzyme (e.g., recombinant human PRMT5/MEP50 complex) to the reaction buffer at a final concentration of 1-5 nM.
-
Add the peptide or protein substrate (e.g., histone H4 peptide) at a concentration near its Km value.
-
Add the test inhibitor (e.g., this compound or a pan-PRMT inhibitor) at various concentrations. For IC50 determination, a 10-point, 3-fold serial dilution is common. Control wells should contain the vehicle (e.g., DMSO) without the inhibitor.
2. Reaction Initiation and Incubation:
-
Initiate the methyltransferase reaction by adding S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a final concentration of 1 µM.
-
Incubate the reaction mixture at 30°C for 1-2 hours.
3. Reaction Termination and Detection:
-
Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Spot the reaction mixture onto a filtermat, and wash extensively with 10% TCA to remove unincorporated [³H]-SAM.
-
Dry the filtermat and add a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve to a suitable model, such as a four-parameter logistic equation, using graphing software.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams were generated using Graphviz.
Caption: PRMT5 signaling pathway and points of inhibitor intervention.
Caption: Workflow for determining inhibitor specificity.
Conclusion
The data and methodologies presented in this guide underscore the critical importance of inhibitor specificity in biomedical research. While pan-PRMT inhibitors can provide broad insights into the roles of protein arginine methylation, their utility is limited by their off-target effects. In contrast, highly selective inhibitors such as this compound offer a much finer tool to dissect the specific functions of PRMT5. This level of precision is essential for validating PRMT5 as a therapeutic target and for developing novel drugs with improved efficacy and reduced side effects. Researchers are encouraged to carefully consider the specificity profiles of the inhibitors they choose to ensure the reliability and interpretability of their findings.
References
Validating PRMT5-Induced Synthetic Lethality: A Comparative Guide to Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The pursuit of precision oncology has led to the identification of synthetic lethal relationships as a powerful therapeutic strategy. One such promising axis is the inhibition of Protein Arginine Methyltransferase 5 (PRMT5) in the context of specific genetic alterations, most notably the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This guide provides a comparative analysis of therapeutic agents designed to exploit this vulnerability, offering a framework for validating PRMT5-induced synthetic lethality. We will compare the performance of a second-generation, MTA-cooperative PRMT5 inhibitor (MRTX1719), a first-generation PRMT5 inhibitor (GSK3326595), and a novel PRMT5-targeting PROTAC degrader (MS4322), supported by experimental data and detailed protocols.
Executive Summary of Comparative Performance
The data presented below illustrates the evolution of PRMT5-targeted therapies, from broad inhibition to a refined, synthetic lethal approach. The key takeaway is the superior selectivity of the MTA-cooperative inhibitor MRTX1719 for MTAP-deleted cancer cells, a feature not observed with the first-generation inhibitor GSK3326595. While direct comparative data for the PRMT5 degrader MS4322 in an MTAP-deleted context is not yet widely available, its distinct mechanism of action presents a compelling alternative strategy.
| Metric | MRTX1719 (Second-Generation Inhibitor) | GSK3326595 (First-Generation Inhibitor) | MS4322 (PRMT5 Degrader) |
| Mechanism of Action | MTA-cooperative inhibitor; selectively binds and inhibits the PRMT5-MTA complex. | SAM-uncompetitive/substrate-competitive inhibitor; inhibits PRMT5 regardless of MTA presence. | Binds to PRMT5 and an E3 ubiquitin ligase, inducing proteasomal degradation of PRMT5. |
| IC50: MTAP-deleted cells | High potency (Median IC50 = 90 nM)[1] | Moderate potency (Median IC50 = 262 nM)[1] | Data in MTAP-isogenic lines not available. (Biochemical IC50 = 18 nM)[2] |
| IC50: MTAP-wildtype cells | Low potency (Median IC50 = 2,200 nM)[1] | Moderate potency (Median IC50 = 286 nM)[1] | Data in MTAP-isogenic lines not available. |
| Selectivity (MTAP-WT/MTAP-del) | >70-fold selective for MTAP-deleted cells. | ~1-fold (no selectivity).[1] | Selectivity in this context not yet reported. |
| In Vivo Efficacy | Significant tumor growth inhibition and regression in MTAP-deleted xenograft models. | Similar anti-tumor activity in both MTAP-deleted and wildtype xenograft models. | In vivo anti-tumor efficacy data for MS4322 is not yet published; however, genetic knockdown of PRMT5 suppresses tumor growth.[2] |
| DC50 (Degradation) | Not applicable. | Not applicable. | 1.1 µM in MCF-7 cells.[2] |
Signaling Pathways and Experimental Workflows
To effectively validate PRMT5-induced synthetic lethality, it is crucial to understand the underlying biological pathways and the experimental steps required for confirmation.
PRMT5 Synthetic Lethality Pathway in MTAP-deleted Cancers
General Experimental Workflow for Validating Synthetic Lethality
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, which is indicative of metabolically active cells.
-
Procedure:
-
Seed isogenic MTAP-wildtype and MTAP-deleted cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PRMT5 inhibitor or degrader (e.g., 8-point, 3-fold dilutions) for 5-10 days.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the log of the inhibitor concentration against the normalized luminescence values and fitting to a four-parameter logistic curve.
-
Western Blot for Symmetric Dimethylarginine (SDMA)
This method is used to confirm target engagement by measuring the reduction in global SDMA levels, a direct downstream marker of PRMT5 activity.
-
Procedure:
-
Treat cells with the test compound at various concentrations for 48-72 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SDMA (e.g., anti-SDMA motif [SYM11]) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Normalize the SDMA signal to a loading control like GAPDH or β-actin.
-
Apoptosis Assay (Caspase-Glo® 3/7)
This assay quantifies apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.
-
Procedure:
-
Seed cells in a 96-well plate and treat with the test compound for 24-72 hours.
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent in a 1:1 ratio to the culture medium in each well.
-
Mix the contents on a plate shaker for 30 seconds.
-
Incubate at room temperature for at least 30 minutes.
-
Measure the luminescent signal, which is proportional to the amount of caspase activity.
-
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of the compound in a living organism.
-
Procedure:
-
Subcutaneously implant MTAP-deleted human cancer cells (e.g., HCT116 MTAPdel, LU99) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer the test compound (e.g., MRTX1719, GSK3326595) orally once or twice daily at predetermined doses.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for SDMA).
-
Calculate tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and vehicle groups.
-
Conclusion
The validation of synthetic lethality induced by PRMT5 inhibition is a multi-step process that requires rigorous in vitro and in vivo experimentation. The data clearly demonstrates that second-generation, MTA-cooperative inhibitors like MRTX1719 offer a significant advantage in selectivity for MTAP-deleted cancers over first-generation inhibitors.[1][3] Novel approaches such as PRMT5 degradation are on the horizon and warrant further investigation within a synthetic lethal context. The protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing these targeted therapies into the clinic.
References
Prmt5-IN-40 and the Landscape of MTA-Cooperative PRMT5 Inhibitors in MTAP-Deleted Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective targeting of cancers with specific genetic vulnerabilities represents a paradigm shift in oncology. One such vulnerability arises from the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the tumor suppressor CDKN2A in approximately 10-15% of human cancers.[1][2] This genetic event leads to the accumulation of methylthioadenosine (MTA), creating a unique therapeutic window to target the protein arginine methyltransferase 5 (PRMT5). This guide provides a comparative overview of the efficacy of MTA-cooperative PRMT5 inhibitors in MTAP-deleted cancers, with a focus on the available data for this class of molecules. While "Prmt5-IN-40" is identified as a potent PRMT5 inhibitor, specific efficacy data in the context of MTAP-deleted cancers is not publicly available. Therefore, this guide will draw upon data from extensively studied MTA-cooperative PRMT5 inhibitors, such as MRTX1719 and AMG 193, as representative examples of this therapeutic strategy.
The Rationale for Targeting PRMT5 in MTAP-Deleted Cancers
PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, thereby regulating essential cellular processes like transcription, splicing, and cell cycle progression.[1][3] In normal cells, MTAP metabolizes MTA. However, in cancer cells with MTAP deletion, MTA accumulates and acts as a weak endogenous inhibitor of PRMT5.[1][4] This partial inhibition sensitizes these cancer cells to further PRMT5 inhibition, a concept known as synthetic lethality. MTA-cooperative PRMT5 inhibitors are designed to preferentially bind to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 activity in MTAP-deleted cancer cells while sparing normal tissues.[1][5]
Comparative Efficacy of MTA-Cooperative PRMT5 Inhibitors
While specific data for this compound is lacking, preclinical and clinical studies on other MTA-cooperative PRMT5 inhibitors have demonstrated promising efficacy in MTAP-deleted cancer models.
Preclinical Data Summary
| Compound | Cancer Model | Efficacy Metric | Results |
| MRTX1719 | MTAP-deleted lung cancer xenografts | Tumor Growth Inhibition | Significant tumor regressions observed. |
| MRTX1719 | MTAP-deleted pancreatic cancer xenografts | Tumor Growth Inhibition | Marked anti-tumor activity, including regressions.[6] |
| AMG 193 | MTAP-deleted solid tumor xenografts | Tumor Growth Inhibition | Dose-dependent anti-tumor activity. |
| TNG908 & TNG462 | MTAP-deleted malignant peripheral nerve sheath tumor models | Tumor Growth Inhibition | Durable tumor regressions.[7] |
Clinical Data Summary
| Compound | Clinical Trial Phase | Cancer Types | Key Findings |
| MRTX1719 | Phase 1/2 | Advanced/Metastatic Solid Tumors with MTAP deletion | Partial responses observed; well-tolerated safety profile.[6] |
| AMG 193 | Phase 1 | MTAP-deleted Solid Tumors | Confirmed partial responses in NSCLC, pancreatic, and biliary tract cancers.[8] |
| AZD3470 | Phase 1/2a | Advanced/Metastatic Solid Tumors with MTAP deficiency | Currently recruiting participants.[9] |
Alternative Therapeutic Strategies in MTAP-Deleted Cancers
Beyond direct PRMT5 inhibition, another approach targeting the synthetic lethal relationship in MTAP-deleted cancers involves the inhibition of methionine adenosyltransferase 2A (MAT2A). MAT2A is responsible for producing S-adenosylmethionine (SAM), the methyl donor for PRMT5.[10] Inhibiting MAT2A reduces SAM levels, further sensitizing MTAP-deleted cells to the MTA-induced partial inhibition of PRMT5.
| Compound | Target | Mechanism of Action | Status |
| AG-270 | MAT2A | Reduces SAM levels, leading to synthetic lethality in MTAP-deleted cells. | Phase 1 trial showed modest anti-tumor activity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the efficacy of PRMT5 inhibitors.
Cell Viability Assay
-
Cell Culture: MTAP-deleted and isogenic MTAP-wildtype cancer cell lines are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with a dose range of the PRMT5 inhibitor or vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: IC50 values are calculated by plotting cell viability against drug concentration.
Western Blot for Pharmacodynamic Markers
-
Sample Preparation: MTAP-deleted cancer cells are treated with the PRMT5 inhibitor for a defined time. Cell lysates are prepared, and protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against symmetric dimethylarginine (sDMA), a direct marker of PRMT5 activity. A loading control antibody (e.g., β-actin) is also used.
-
Detection: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase, and the signal is detected using a chemiluminescence substrate.
-
Analysis: The intensity of the sDMA bands is quantified and normalized to the loading control to assess the degree of PRMT5 inhibition.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice are subcutaneously implanted with MTAP-deleted human cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The PRMT5 inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised for further analysis.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
Visualizing the Pathway and Experimental Logic
To better understand the underlying biology and experimental design, the following diagrams are provided.
Caption: Mechanism of MTA-cooperative PRMT5 inhibitors.
Caption: Preclinical evaluation workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. onclive.com [onclive.com]
- 3. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Structure of the Arginine Methyltransferase PRMT5-MEP50 Reveals a Mechanism for Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Prmt5-IN-40 vs. Standard-of-Care: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comprehensive performance benchmark of the novel PRMT5 inhibitor, Prmt5-IN-40, against current standard-of-care drugs in relevant oncological indications. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
While direct comparative clinical trial data for "this compound" is not publicly available, this guide leverages data from clinical-stage PRMT5 inhibitors, GSK3326595 and JNJ-64619178, to provide a robust comparative landscape against standard-of-care therapies for Diffuse Large B-cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL).
PRMT5 Signaling Pathway and Inhibitor Mechanism of Action
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of several cellular processes, including gene transcription, RNA splicing, and signal transduction pathways. In many cancers, PRMT5 is overexpressed and contributes to tumorigenesis by promoting cell proliferation and survival. PRMT5 inhibitors, such as this compound, are small molecules designed to block the catalytic activity of PRMT5, thereby reversing its oncogenic effects.
Efficacy Comparison
The following tables summarize the clinical efficacy of PRMT5 inhibitors (using data from GSK3326595 and JNJ-64619178 as surrogates for this compound) and standard-of-care regimens in DLBCL and MCL. It is important to note that this is an indirect comparison, as the data are from separate clinical trials with potentially different patient populations and study designs.
Table 1: Efficacy in Relapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL)
| Treatment | Trial | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) |
| PRMT5 Inhibitor (GSK3326595) | METEOR-1 (Phase 1) | Advanced Solid Tumors and NHL (including DLBCL) | 10% (in NHL cohort) | 1 patient with DLBCL | Not Reported |
| Standard of Care (R-CHOP) | JCOG0601 | Newly Diagnosed DLBCL | 93.0% | 77.0% | 3-year PFS: 79.2% |
Note: Data for PRMT5 inhibitors in relapsed/refractory DLBCL is limited. R-CHOP data is for newly diagnosed patients and serves as a benchmark for frontline therapy.
Table 2: Efficacy in Relapsed/Refractory Mantle Cell Lymphoma (MCL)
| Treatment | Trial | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) |
| PRMT5 Inhibitor | (Data not available from provided searches) | Relapsed/Refractory MCL | - | - | - |
| Standard of Care (Bendamustine + Rituximab) | BRIGHT (5-year follow-up) | Newly Diagnosed MCL | Not specified for MCL subgroup | Not specified for MCL subgroup | 5-year PFS rate: 65.5% |
| Standard of Care (Bendamustine + Rituximab) | Multicenter Retrospective Study | First-Line MCL | 92% | 79% | Median EFS: 34.1 months |
Note: There is a lack of specific data for PRMT5 inhibitors in MCL from the provided search results. The data for Bendamustine + Rituximab is for first-line treatment.
Safety and Tolerability Comparison
Table 3: Common Treatment-Related Adverse Events (TRAEs)
| Drug Class | Common TRAEs (any grade) |
| PRMT5 Inhibitors (GSK3326595 & JNJ-64619178) | Thrombocytopenia, Anemia, Nausea, Fatigue, Dysgeusia[1][2] |
| R-CHOP | Neutropenia, Anemia, Thrombocytopenia, Nausea, Vomiting, Fatigue, Peripheral Neuropathy |
| Bendamustine + Rituximab | Nausea, Fatigue, Neutropenia, Thrombocytopenia, Anemia, Infusion-related reactions |
Experimental Protocols
Detailed methodologies for key preclinical assays are crucial for the interpretation and replication of experimental data.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[3]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[3] Incubate for 15 minutes with shaking.[3]
-
Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Tumor Xenograft Study
Xenograft models are essential for evaluating the in vivo efficacy of anticancer compounds.
Protocol:
-
Cell Preparation: Culture human cancer cells and resuspend them in a suitable medium (e.g., PBS or HBSS), often mixed with Matrigel.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject approximately 1 x 10⁷ tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.52 x length x width²).
-
Treatment: Once tumors reach a specified size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control according to the planned dosing schedule and route.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion
The available data from clinical-stage PRMT5 inhibitors suggest a potential therapeutic role in certain malignancies, particularly in cancers with specific genetic backgrounds like MTAP deletions where a synthetic lethal relationship exists. While early-phase trials have shown modest single-agent activity in heavily pretreated patient populations, the safety profile appears manageable.
Direct comparisons with standard-of-care regimens like R-CHOP and bendamustine with rituximab are not yet available. These established therapies demonstrate high response rates in the frontline setting. The future development of PRMT5 inhibitors will likely involve combination strategies and patient selection based on predictive biomarkers to enhance their therapeutic window and efficacy. Further clinical investigation is warranted to clearly define the role of this compound and other PRMT5 inhibitors in the evolving landscape of cancer treatment.
References
Assessing the Therapeutic Window of a Novel PRMT5 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic cancer therapy is rapidly evolving, with Protein Arginine Methyltransferase 5 (PRMT5) emerging as a compelling therapeutic target.[1] PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) modification of histone and non-histone proteins, playing a crucial role in cellular processes such as gene expression, mRNA splicing, and signal transduction.[1] Its overexpression is linked to poor prognosis in a variety of cancers, making it a focal point for inhibitor development.[1] This guide provides a framework for evaluating the therapeutic window of a novel PRMT5 inhibitor, designated here as Prmt5-IN-40. By comparing its potential performance against established inhibitors, researchers can strategically advance their drug development programs.
Quantitative Data Summary
A critical step in evaluating a new drug candidate is to compare its performance metrics against existing alternatives. The following tables summarize key in vitro and in vivo data for well-characterized PRMT5 inhibitors, providing a benchmark for assessing the therapeutic potential of this compound.
Table 1: Comparative In Vitro Efficacy of PRMT5 Inhibitors
| Inhibitor | Mechanism of Action | Cell Line | IC50 (nM) | Reference Compound |
| This compound | TBD | TBD | TBD | - |
| GSK3326595 | SAM-uncompetitive | MCL Cell Lines | Nanomolar range | [2] |
| JNJ-64619178 | SAM-competitive | Solid and Hematologic Models | Broad antitumor activity | [3] |
| MRTX1719 | MTA-cooperative | HCT116 MTAP del | 12 | [4] |
| EPZ015666 | Substrate-competitive | MCL Cell Lines | 22 | [2][5] |
TBD: To be determined. The data for this compound would be generated through the experimental protocols outlined below.
Table 2: Comparative In Vivo Efficacy and Toxicity of PRMT5 Inhibitors
| Inhibitor | Animal Model | Efficacy | Key Toxicity Findings | Reference Compound |
| This compound | TBD | TBD | TBD | - |
| GSK3326595 | Mouse Xenograft | Tumor growth inhibition | Tolerability consistent with other PRMT5 inhibitors | [3] |
| JNJ-64619178 | Human Xenograft | Antitumor activity in solid tumors and B-cell NHL | Thrombocytopenia (Dose-Limiting Toxicity) | [3] |
| MRTX1719 | Mouse Xenograft (MTAP del) | Dose-dependent antitumor activity | Minimal effects on SDMA in non-tumor tissues | [4] |
| EPZ015666 | MCL Xenograft | Dose-dependent antitumor activity | Not specified | [2][5] |
TBD: To be determined.
Key Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental approach is crucial for understanding the therapeutic potential of this compound.
Caption: PRMT5 signaling pathways in cancer.
Caption: Workflow for therapeutic window assessment.
Experimental Protocols
Detailed and reproducible experimental design is fundamental to the accurate assessment of a novel compound. Below are standardized protocols for key experiments.
In Vitro Cell Viability Assay
-
Cell Culture: Culture a panel of cancer cell lines with varying genetic backgrounds (e.g., MTAP-deleted vs. wild-type) and normal, non-transformed cell lines in their respective recommended media.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with the serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (a known PRMT5 inhibitor).
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
In Vivo Xenograft Model Efficacy Study
-
Animal Acclimatization: Acclimate immunodeficient mice (e.g., NOD-SCID) for at least one week.
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses, positive control). Administer the compound via the intended clinical route (e.g., oral gavage) daily.
-
Efficacy Readouts: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint, and collect tumors for pharmacodynamic analysis (e.g., Western blot for SDMA levels).
-
Data Analysis: Compare tumor growth inhibition between the treatment and vehicle control groups.
Maximum Tolerated Dose (MTD) Study
-
Animal Acclimatization: Acclimate healthy mice of the appropriate strain for at least one week.
-
Dose Formulation and Administration: Prepare fresh formulations of this compound at various concentrations. Divide mice into groups and administer a single or repeated doses of the inhibitor. Include a vehicle control group.
-
Monitoring: Monitor the animals for clinical signs of toxicity (e.g., changes in weight, behavior, posture) at regular intervals and then daily for 14 days.[6] Record body weight at least twice a week.[6]
-
Endpoint and Analysis: At the end of the study, perform a full necropsy and collect blood for hematology and clinical chemistry analysis. The MTD is defined as the highest dose that does not cause significant toxicity.
By systematically applying these protocols and comparing the resulting data for this compound against the established benchmarks of other PRMT5 inhibitors, researchers can make informed decisions regarding the future development of this novel therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 5. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Handling and Disposal of Prmt5-IN-40: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Prmt5-IN-40, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact. Researchers, scientists, and drug development professionals should consult their institution's Environmental Health and Safety (EHS) department for specific local regulations.
Hazard Assessment and Waste Classification
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled as a potentially hazardous substance. As PRMT5 inhibitors are designed to be biologically active with anti-proliferative effects, all waste contaminated with this compound must be treated as hazardous chemical waste.
Key Waste Streams:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any disposable lab consumables (e.g., pipette tips, weigh boats, and tubes) that have come into direct contact with the compound.
-
Liquid Waste: Solutions containing this compound, including stock solutions (commonly prepared in solvents like DMSO), experimental media, and solvent rinsates from cleaning contaminated glassware.
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound.
Proper Disposal Workflow
The following diagram outlines the step-by-step procedure for the safe disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols: Decontamination of Laboratory Glassware
This protocol details the standard procedure for decontaminating glassware that has been in contact with this compound.
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the this compound residue. Collect this rinsate in a designated hazardous liquid waste container.
-
Second Rinse: Add fresh solvent to the glassware, ensuring all interior surfaces are thoroughly wetted. Collect this second rinsate into the same hazardous waste container.
-
Third Rinse: Perform a final rinse with fresh solvent and again, collect the rinsate.
-
Final Cleaning: After the triple rinse, the glassware can be washed using standard laboratory detergents and water.
Quantitative Data from PRMT5 Inhibitor Studies
The following table summarizes concentrations and treatment times for various PRMT5 inhibitors used in published research, providing a reference for experimental design.
| Inhibitor | Cell Line | Concentration | Treatment Duration | Outcome Measured |
| GSK591 | A549 | Not specified | Time course | SNRPB chromatin accumulation |
| GSK3186000A | Leukemia cell lines | Increasing doses | 4 days | Reduction in global arginine symmetric dimethylation |
| Compound 15 | MCF-7 | 5 µM | 7 days | Reduction in PRMT5 protein levels |
| Compound 15 | MCF-7 | 5 µM | 6 days, then washout | Reversibility of PRMT5 degradation |
PRMT5 Signaling Pathways
PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating a multitude of cellular processes.[1][2] Its activity is implicated in gene expression, mRNA splicing, signal transduction, and the DNA damage response.[3][4][5]
Caption: Overview of PRMT5 signaling pathways and cellular functions.
References
- 1. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Prmt5-IN-40
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with Prmt5-IN-40. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this information is based on the safety guidelines for a similar potent and selective PRMT5 inhibitor, GSK3326595, and general best practices for handling chemical enzyme inhibitors in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended protective equipment.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes and dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Lab coat. | Prevents skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate and dust formation is likely, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of dust or aerosols. |
Operational Plan: From Handling to Disposal
Proper handling, storage, and disposal are critical to ensure laboratory safety and maintain the integrity of the compound.
1. Handling and Storage:
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area as recommended by the supplier.
2. Spill Management: In the event of a spill, a clear and immediate response is necessary to contain the area and prevent exposure.
-
Evacuate and secure the area.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand).
-
For solid spills, carefully scoop the material to avoid creating dust.
-
Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable decontamination solution.
3. Disposal Plan: The primary and recommended method for the disposal of this compound and contaminated materials is through an approved hazardous waste disposal program.
-
Waste Segregation: Collect all waste, including the pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, tubes), in a designated and properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound". Include the accumulation start date and any other information required by your institution's environmental health and safety (EHS) department.
-
Final Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. Do not dispose of this compound down the drain or in the regular trash.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
